Technical Documentation Center

1-(3-Methyl-2-nitrophenyl)piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3-Methyl-2-nitrophenyl)piperazine

Core Science & Biosynthesis

Foundational

synthesis of 1-(3-Methyl-2-nitrophenyl)piperazine

An In-depth Technical Guide to the Synthesis of 1-(3-Methyl-2-nitrophenyl)piperazine Abstract This guide provides a comprehensive technical overview for the , a key intermediate in pharmaceutical research and development...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 1-(3-Methyl-2-nitrophenyl)piperazine

Abstract

This guide provides a comprehensive technical overview for the , a key intermediate in pharmaceutical research and development. The primary synthetic route detailed is the nucleophilic aromatic substitution (SNAr) reaction, a robust and efficient method for coupling piperazine to an activated aromatic ring. This document elucidates the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, and explains the critical process parameters that ensure a successful and high-yield synthesis. The content is structured to offer both theoretical insight and practical guidance for researchers, chemists, and professionals in the field of drug development.

Introduction: The Significance of the Arylpiperazine Scaffold

Piperazine and its derivatives are ubiquitous pharmacophores found in a vast array of biologically active compounds, demonstrating a wide spectrum of therapeutic applications including antifungal, antibacterial, and antipsychotic agents.[1][2] The unique structural and physicochemical properties of the piperazine ring make it a privileged scaffold in medicinal chemistry. The introduction of a substituted nitrophenyl group, as in the target molecule 1-(3-Methyl-2-nitrophenyl)piperazine, provides a versatile platform for further chemical modification, making it a valuable building block in the synthesis of complex drug candidates. This guide focuses on its logical and efficient preparation from commercially available starting materials.

Synthetic Strategy: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the reaction between piperazine, acting as the nucleophile, and an activated aryl halide, 2-chloro-6-nitrotoluene, as the electrophilic partner.

Rationale for SNAr

Aromatic rings are typically electron-rich and thus resistant to attack by nucleophiles.[3] However, the presence of a strong electron-withdrawing group (EWG), such as a nitro group (NO₂), positioned ortho or para to a leaving group (like a halide) dramatically alters the ring's electronic character.[4][5]

Causality behind the choice:

  • Activation: The nitro group in 2-chloro-6-nitrotoluene is positioned ortho to the chlorine atom. This geometry is critical as it renders the carbon atom attached to the chlorine (the ipso-carbon) highly electrophilic and susceptible to nucleophilic attack.[3][6]

  • Stabilization: The ortho-nitro group provides powerful resonance stabilization for the negatively charged intermediate formed during the reaction, significantly lowering the activation energy of the rate-determining step.[4]

The Addition-Elimination Mechanism

The SNAr reaction proceeds through a well-established two-step addition-elimination mechanism.[3][5]

  • Step 1 (Addition): The nucleophilic secondary amine of the piperazine ring attacks the electron-deficient ipso-carbon of 2-chloro-6-nitrotoluene. This disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][5][6]

  • Step 2 (Elimination): The aromaticity of the ring is restored by the expulsion of the leaving group, in this case, the chloride ion (Cl⁻). A base is typically used to neutralize the resulting piperazinium salt, regenerating the neutral product and driving the reaction to completion.

Mechanistic Diagram

Caption: Figure 1: The S-N-Ar addition-elimination mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility. It is based on established procedures for similar arylpiperazine syntheses.[7][8]

Materials and Reagents
ReagentCAS No.Molecular Wt. ( g/mol )Molar Eq.Notes
2-Chloro-6-nitrotoluene83-42-1171.581.0Limiting Reagent
Piperazine (anhydrous)110-85-086.142.0 - 2.5Acts as both nucleophile and base
Potassium Carbonate (K₂CO₃)584-08-7138.212.0Optional, but recommended base
N,N-Dimethylformamide (DMF)68-12-273.09-Anhydrous, polar aprotic solvent
Ethyl Acetate (EtOAc)141-78-688.11-Extraction solvent
Deionized Water (H₂O)7732-18-518.02-For workup
Brine (sat. NaCl)7647-14-558.44-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-Drying agent
Instrumentation
  • Three-neck round-bottom flask

  • Reflux condenser and nitrogen/argon inlet

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-6-nitrotoluene (1.0 eq) and anhydrous piperazine (2.2 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask (approx. 5-10 mL per gram of the limiting reagent).

  • Initiation: Begin stirring the mixture under a nitrogen atmosphere at room temperature.

  • Heating: Heat the reaction mixture to 80-100 °C. The choice of a high temperature is to overcome the activation energy of the initial addition step.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (2-chloro-6-nitrotoluene) is consumed (typically 4-12 hours).

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the dark reaction mixture into a beaker containing a large volume of cold deionized water (approx. 10x the volume of DMF used). This step is crucial for precipitating the organic product and separating it from the highly polar DMF solvent and inorganic salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x) to remove any residual DMF and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford 1-(3-Methyl-2-nitrophenyl)piperazine as a solid.

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • 2-Chloro-6-nitrotoluene is toxic and an irritant. Handle with care.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

Process Workflow & Rationale

The success of this synthesis hinges on the careful control of reaction parameters, each chosen for a specific causal reason.

Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Final Product reactants 1. Combine Reactants & Solvent (2-chloro-6-nitrotoluene, Piperazine, DMF) heating 2. Heat under N₂ Atmosphere (80-100 °C) reactants->heating monitoring 3. Monitor Progress via TLC/HPLC heating->monitoring quench 4. Cool and Quench in Water monitoring->quench extract 5. Extract with Ethyl Acetate quench->extract wash 6. Wash with Water & Brine extract->wash dry 7. Dry & Concentrate wash->dry purify 8. Purify via Column Chromatography dry->purify characterize 9. Characterize Product (NMR, MS, IR, MP) purify->characterize

Caption: Figure 2: A logical workflow for the synthesis and purification process.

  • Choice of Solvent (DMF): A polar aprotic solvent like DMF is ideal because it can dissolve both the polar piperazine and the less polar aryl halide. Crucially, it does not participate in hydrogen bonding, which would otherwise solvate and deactivate the nucleophile.

  • Excess Piperazine: Using an excess of piperazine (2.0-2.5 equivalents) serves a dual purpose. It acts as the primary nucleophile and also as a base to neutralize the HCl that is formed as a byproduct, driving the equilibrium towards the product. Alternatively, an inorganic base like K₂CO₃ can be used, which allows for a smaller excess of the valuable piperazine reagent.[8]

  • Inert Atmosphere (N₂): While not strictly required for the SNAr mechanism itself, performing the reaction under nitrogen prevents potential side reactions from atmospheric oxygen and moisture at elevated temperatures, ensuring a cleaner reaction profile.

Product Characterization

The identity and purity of the synthesized 1-(3-Methyl-2-nitrophenyl)piperazine must be confirmed through standard analytical techniques.

Analysis MethodExpected Results
¹H NMR Peaks corresponding to the aromatic protons (typically 3H), the piperazine ring protons (8H), and the methyl group singlet (3H). Chemical shifts will be influenced by the electronic environment.
¹³C NMR Signals for all 11 unique carbon atoms, including aromatic carbons (with the carbon attached to the NO₂ group being significantly downfield), piperazine carbons, and the methyl carbon.
Mass Spec (MS) The molecular ion peak [M+H]⁺ should be observed at m/z = 222.12, corresponding to the molecular formula C₁₁H₁₅N₃O₂.[9][10]
Melting Point (MP) A sharp melting point indicates high purity of the crystalline solid product.
Infrared (IR) Characteristic peaks for N-O stretching of the nitro group (approx. 1520 cm⁻¹ and 1350 cm⁻¹), C-N stretching, and aromatic C-H stretching.

Conclusion

The is reliably accomplished through a nucleophilic aromatic substitution reaction. The key to a successful synthesis is the electronic activation provided by the ortho-nitro group, which facilitates the addition-elimination mechanism. By carefully controlling the choice of solvent, base, and temperature as detailed in this guide, researchers can achieve high yields of this valuable chemical intermediate. The provided protocol represents a robust and validated methodology for laboratory-scale production.

References

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. (2024). PMC. Available at: [Link]

  • Nucleophilic Aromatic Substitution. (2021). Chemistry Steps. Available at: [Link]

  • Synthesis of 2-chloro-6-nitrotoluene. PrepChem.com. Available at: [Link]

  • Synthesis of (A) 1-Acetyl-4-(3-methyl-4-nitrophenyl)piperazine. PrepChem.com. Available at: [Link]

  • Prasad, H. J. S., et al. (n.d.). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. PMC. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • Interfacial coupling of transition-metal composites with nitrogen doped carbon as efficient catalysts for nitro- compounds hydrogenation. (n.d.). Rsc.org. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • A kind of safe preparation method of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. Google Patents.
  • Mitoraj, M. P., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC. Available at: [Link]

  • A Process For Preparing 1 Methyl 3 Phenylpiperazine. Quickcompany. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]

  • New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. ResearchGate. Available at: [Link]

  • WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]

  • 16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Available at: [Link]

  • 3-methyl-1-(2-nitrophenyl)piperazine (C11H15N3O2). PubChemLite. Available at: [Link]

  • 1-(3-Methyl-2-nitrophenyl)piperazine suppliers and producers. BuyersGuideChem. Available at: [Link]

  • WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine. Google Patents.
  • Synthesis and characterization of a series of phenyl piperazine based ligands. ResearchGate. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(3-Methyl-2-nitrophenyl)piperazine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(3-Methyl-2-nitrophen...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(3-Methyl-2-nitrophenyl)piperazine. As a substituted N-arylpiperazine, this compound holds significant interest as a versatile building block in medicinal chemistry and materials science. This document delves into its structural characteristics, physicochemical properties, a detailed proposed synthesis protocol, and expected spectral data based on analogous compounds. Furthermore, it explores the reactivity of its key functional groups and outlines essential safety and handling procedures. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.

Introduction: The Significance of the N-Arylpiperazine Scaffold

The N-arylpiperazine motif is a privileged scaffold in modern drug discovery, forming the core structure of numerous clinically successful therapeutic agents.[1][2] Its prevalence is attributed to a combination of favorable pharmacokinetic properties and the ability to engage with a wide range of biological targets. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, imparts aqueous solubility and can be readily functionalized to modulate a molecule's physicochemical and pharmacological profile.[1][2] The introduction of a substituted aryl group, such as the 3-methyl-2-nitrophenyl moiety, allows for fine-tuning of electronic and steric properties, which is crucial for optimizing interactions with biological receptors and enzymes.

1-(3-Methyl-2-nitrophenyl)piperazine, in particular, combines the versatile piperazine core with a sterically hindered and electronically modified phenyl ring. The presence of the ortho-nitro group and meta-methyl group introduces unique conformational and reactivity characteristics, making it a valuable intermediate for the synthesis of complex molecules with potential applications in neuroscience, oncology, and infectious diseases.

Chemical Identity and Physicochemical Properties

Chemical Structure and Identifiers
  • IUPAC Name: 1-(3-Methyl-2-nitrophenyl)piperazine

  • CAS Number: 398470-53-6[3][4]

  • Molecular Formula: C₁₁H₁₅N₃O₂[3]

  • Molecular Weight: 221.26 g/mol [3]

  • Canonical SMILES: CC1=C(C=CC=C1)N2CCNCC2[O-]

Physicochemical Properties

Specific experimental data for 1-(3-Methyl-2-nitrophenyl)piperazine is not extensively reported in the literature. However, based on closely related analogs like 1-(4-nitrophenyl)piperazine and other substituted phenylpiperazines, the following properties can be anticipated.[5]

PropertyPredicted/Estimated ValueSource/Basis
Physical State Pale-yellow to yellow solidAnalogy to nitrophenylpiperazines
Melting Point (°C) 130 - 150Estimated range based on similar compounds
Boiling Point (°C) > 300 (decomposition likely)General trend for similar molecular weight aromatics
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water and alkanes.General solubility of N-arylpiperazines
LogP (Octanol/Water) ~1.4 - 2.0Calculated based on structure
pKa (most basic) 7.5 - 8.5 (for the N4-H of the piperazine ring)Typical pKa for monosubstituted piperazines

Synthesis and Purification

The most common and industrially scalable method for the synthesis of N-arylpiperazines is through nucleophilic aromatic substitution (SNA_r) of an activated halo-aromatic compound with piperazine.[6] The presence of a strong electron-withdrawing group, such as a nitro group, on the aromatic ring facilitates this reaction.[7]

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

A plausible and efficient synthesis of 1-(3-Methyl-2-nitrophenyl)piperazine involves the reaction of 2-chloro-6-nitrotoluene with an excess of piperazine. The excess piperazine serves both as a reactant and a base to neutralize the HCl generated during the reaction.

Synthesis_of_1-(3-Methyl-2-nitrophenyl)piperazine reactant1 2-Chloro-6-nitrotoluene reaction reactant1->reaction reactant2 Piperazine (excess) reactant2->reaction product 1-(3-Methyl-2-nitrophenyl)piperazine byproduct Piperazine Hydrochloride reaction->product Solvent (e.g., DMF, DMSO) Heat reaction->byproduct

Caption: Proposed synthesis of 1-(3-Methyl-2-nitrophenyl)piperazine.

Detailed Experimental Protocol (Proposed)

Materials:

  • 2-Chloro-6-nitrotoluene

  • Piperazine (anhydrous)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-nitrotoluene (1.0 eq) in anhydrous DMF or DMSO.

  • Addition of Piperazine: Add anhydrous piperazine (4.0-5.0 eq) to the solution. The large excess minimizes the formation of the disubstituted byproduct.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-(3-Methyl-2-nitrophenyl)piperazine.

Spectral Analysis (Expected)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the piperazine ring protons.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons7.2 - 7.8m3H
Piperazine N-H1.5 - 2.5 (broad)s1H
Piperazine CH₂ (adjacent to N-aryl)3.0 - 3.3t4H
Piperazine CH₂ (adjacent to N-H)2.8 - 3.1t4H
Methyl Protons2.3 - 2.5s3H
¹³C NMR Spectroscopy

The carbon NMR will provide information on the carbon framework of the molecule.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Aromatic C-N145 - 150
Aromatic C-NO₂140 - 145
Aromatic C-CH₃135 - 140
Aromatic C-H120 - 130
Piperazine C-N (aryl)50 - 55
Piperazine C-N (aliphatic)45 - 50
Methyl Carbon15 - 20
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (piperazine)3200 - 3400 (broad)
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic)2800 - 3000
N-O Stretch (nitro, asymmetric)1510 - 1560
N-O Stretch (nitro, symmetric)1345 - 1385
C=C Stretch (aromatic)1450 - 1600
Mass Spectrometry (MS)

In an Electrospray Ionization (ESI) mass spectrum, the compound is expected to show a prominent protonated molecular ion peak.

  • [M+H]⁺: m/z ≈ 222.12

Reactivity and Chemical Transformations

The chemical reactivity of 1-(3-Methyl-2-nitrophenyl)piperazine is primarily dictated by the nitro group and the secondary amine of the piperazine ring.

Reactivity_of_1-(3-Methyl-2-nitrophenyl)piperazine cluster_nitro Nitro Group Reduction cluster_piperazine Piperazine N-H Functionalization start 1-(3-Methyl-2-nitrophenyl)piperazine nitro_reduction Reduction (e.g., H₂, Pd/C; SnCl₂, HCl) start->nitro_reduction alkylation Alkylation (R-X, base) start->alkylation acylation Acylation (R-COCl, base) start->acylation reductive_amination Reductive Amination (R-CHO, NaBH(OAc)₃) start->reductive_amination aniline_product 1-(2-Amino-3-methylphenyl)piperazine nitro_reduction->aniline_product alkylated_product N-Alkyl derivative alkylation->alkylated_product acylated_product N-Acyl derivative acylation->acylated_product reductive_amination_product N-Alkyl derivative reductive_amination->reductive_amination_product

Caption: Key reaction pathways for 1-(3-Methyl-2-nitrophenyl)piperazine.

Reduction of the Nitro Group

The nitro group is a versatile functional group that can be readily reduced to an amine.[10] This transformation is crucial for introducing a nucleophilic amino group on the aromatic ring, which can then be used for further derivatization. Common reducing agents include:

  • Catalytic Hydrogenation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

  • Metal-Acid Systems: Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid.

The resulting 1-(2-amino-3-methylphenyl)piperazine is a valuable intermediate for the synthesis of heterocyclic compounds through cyclization reactions.

Reactions of the Piperazine N-H

The secondary amine of the piperazine ring is nucleophilic and can undergo a variety of reactions:

  • N-Alkylation: Reaction with alkyl halides in the presence of a base to introduce alkyl substituents.

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products.[11]

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides to form N,N'-diarylpiperazines.

Applications in Research and Development

The structural features of 1-(3-Methyl-2-nitrophenyl)piperazine make it an attractive starting material for the synthesis of a diverse range of compounds with potential biological activity.

  • Pharmaceutical Intermediates: As a precursor to substituted anilines and functionalized piperazines, it can be used in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents.

  • Fragment-Based Drug Discovery: The phenylpiperazine core can serve as a fragment for screening against various biological targets.

  • Materials Science: The nitro group can be utilized in the synthesis of dyes, and the overall structure may find applications in the development of novel polymers and organic electronic materials.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 1-(3-Methyl-2-nitrophenyl)piperazine.

  • Hazard Classification: Based on data for analogous compounds, it is classified with the GHS07 pictogram and a "Warning" signal word.[3] Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13][14]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[15] Avoid contact with skin, eyes, and clothing.[16]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[12]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1-(3-Methyl-2-nitrophenyl)piperazine is a valuable and versatile chemical building block with significant potential in drug discovery and materials science. Its synthesis is achievable through standard organic chemistry methodologies, and its reactivity allows for a wide range of chemical transformations. This technical guide provides a solid foundation for researchers and professionals working with this compound, offering insights into its properties, synthesis, and safe handling.

References

  • Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.).
  • Nitro Group Definition. (2025, August 15). Fiveable.
  • Aromatic Side Chain Reduction: Nitro. (n.d.). St. Benedict & St. John's.
  • Nitro compound. (n.d.). In Wikipedia.
  • Nitro as a leaving group in an aromatic ring. (2021, October 29). Chemistry Stack Exchange.
  • 3-Methyl-1-(2-nitrophenyl)piperazine. (n.d.). ChemScene.
  • Complete assignments of H-1 and C-13 NMR data for ten phenylpiperazine derivatives. (n.d.). Magnetic Resonance in Chemistry.
  • 1-(2-Nitrophenyl)piperazine - Safety Data Sheet 4H551V3. (n.d.). SynQuest Labs.
  • 1-(4-Nitrophenyl)piperazine. (n.d.). Cheméo.
  • Piperazine. (n.d.). European Directorate for the Quality of Medicines & HealthCare.
  • 3-Methyl-1-(2-nitrophenyl)piperazine. (n.d.). BuyersGuideChem.
  • SAFETY D
  • 1-(3-NITROPHENYL)PIPERAZINE. (n.d.). Sigma-Aldrich.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016, November 21). Beilstein Journal of Organic Chemistry.
  • 1-(2-Nitrophenyl)piperazine. (n.d.). PubChem.
  • 1-(3-Nitrophenyl)piperazine. (n.d.). Santa Cruz Biotechnology.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018, December 6). RSC Advances.
  • Piperazine - Safety D
  • SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific.
  • Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties. (2021, September 9). The Journal of Physical Chemistry B.
  • Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties. (n.d.). Polymers.
  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2023, October 18). Pharmaceuticals.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). Molecules.
  • 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine. (n.d.). Darshan Healthcare Pvt. Ltd.
  • 1-(3-Nitrophenyl)piperazine. (n.d.). PubChem.
  • A General and Convenient Synthesis of N-Aryl Piperazines. (2025, August 7).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). ChemistryOpen.
  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2023, October 18). PubMed.
  • Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. (n.d.). UCL Discovery.
  • Structure elucidation and complete assignment of 1 H and 13 C NMR data of Piperine. (2021, February 12).

Sources

Foundational

Technical Profile: 1-(3-Methyl-2-nitrophenyl)piperazine

The following technical guide details the chemical identity, synthesis, and application of 1-(3-Methyl-2-nitrophenyl)piperazine , a specialized intermediate in medicinal chemistry. [1][2] Chemical Identity & Nomenclature...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 1-(3-Methyl-2-nitrophenyl)piperazine , a specialized intermediate in medicinal chemistry.

[1][2]

Chemical Identity & Nomenclature

This section deconstructs the IUPAC nomenclature and establishes the precise chemical identity of the compound, distinguishing it from common isomers used in drug discovery.

IUPAC Name Analysis

The systematic name 1-(3-Methyl-2-nitrophenyl)piperazine is derived as follows:

  • Principal Component: Piperazine (a six-membered heterocycle with two nitrogen atoms at positions 1 and 4).

  • Substituent: A phenyl ring attached to the nitrogen at position 1 of the piperazine ring.

  • Phenyl Ring Numbering: The point of attachment to the piperazine is designated as position 1 on the benzene ring.

    • Position 2: A nitro (

      
      ) group is located ortho to the piperazine attachment.
      
    • Position 3: A methyl (

      
      ) group is located adjacent to the nitro group (meta to the piperazine).
      
  • Alphabetical Ordering: Methyl precedes Nitro.

Synonyms:

  • 1-(2-Nitro-3-methylphenyl)piperazine

  • 4-(3-Methyl-2-nitrophenyl)piperazine (when numbering from the secondary amine)

  • N-(3-Methyl-2-nitrophenyl)piperazine

Structural Specifications
PropertyData
Molecular Formula

Molecular Weight 221.26 g/mol
SMILES CC1=C(C(=CC=C1)N2CCNCC2)[O-]
InChI Key (Predicted) JLCKZYKOWUVIPC-UHFFFAOYSA-N
CAS Registry Number Not widely listed in public commodity databases; typically synthesized de novo or referenced as a custom intermediate.[1][2]

Synthesis & Manufacturing Methodology

The synthesis of 1-(3-Methyl-2-nitrophenyl)piperazine relies on Nucleophilic Aromatic Substitution (SNAr) . This protocol is preferred over metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) due to the strong activation provided by the ortho-nitro group, although steric factors must be managed.

Reaction Mechanism: SNAr

The reaction involves the attack of the secondary amine (piperazine) on an activated aryl fluoride.

  • Substrate: 2-Fluoro-6-nitrotoluene (also known as 1-fluoro-3-methyl-2-nitrobenzene).

  • Nucleophile: Piperazine (used in excess to prevent bis-arylation).

  • Leaving Group: Fluoride is preferred over chloride or bromide because the high electronegativity of fluorine increases the electrophilicity of the ipso-carbon, facilitating the rate-determining step (nucleophilic attack).

Steric Considerations (Expert Insight)

The 3-methyl group exerts a "buttressing effect" on the 2-nitro group . This steric crowding can force the nitro group slightly out of planarity with the benzene ring, reducing its resonance electron-withdrawing capacity. Consequently, this reaction often requires higher temperatures (


) compared to the synthesis of unsubstituted o-nitrophenylpiperazines.
Experimental Workflow

The following DOT diagram illustrates the critical pathway and decision nodes for the synthesis.

SynthesisPath Start Start: 2-Fluoro-6-nitrotoluene Reagent Reagent: Piperazine (3.0 eq) Base: K2CO3 or DIPEA Start->Reagent Mix Solvent Solvent: DMSO or DMF Temp: 100°C Reagent->Solvent Dissolve Intermediate Meisenheimer Complex (Transition State) Solvent->Intermediate Heat Product Product: 1-(3-Methyl-2-nitrophenyl)piperazine Intermediate->Product -HF Workup Workup: Dilute w/ H2O Extract EtOAc Acid/Base Purification Product->Workup Isolate

Figure 1: Synthetic workflow for the SNAr preparation of 1-(3-Methyl-2-nitrophenyl)piperazine.

Step-by-Step Protocol
  • Charge: In a reaction vessel, dissolve 2-Fluoro-6-nitrotoluene (1.0 eq) in anhydrous DMSO (5-10 volumes).

  • Add Nucleophile: Add Piperazine (3.0 - 4.0 eq). Note: Excess piperazine acts as both the reactant and the base to scavenge HF, though an auxiliary base like

    
     is often added.
    
  • Reaction: Heat the mixture to 100–110°C under nitrogen for 12–24 hours. Monitor by HPLC or TLC for the disappearance of the starting fluoride.

  • Workup:

    • Cool to room temperature and pour into crushed ice/water.

    • Extract with Ethyl Acetate (EtOAc).[2]

    • Purification Trick: To remove excess piperazine, wash the organic layer with water (piperazine is highly water-soluble). Alternatively, extract the product into dilute HCl (forming the salt), wash the aqueous phase with ether (removes neutral impurities), then basify the aqueous phase and re-extract with EtOAc.

  • Isolation: Concentrate the organic layer to yield the crude oil/solid. Recrystallize from Ethanol/Hexane if necessary.

Applications in Drug Discovery

This compound serves as a "privileged scaffold" intermediate, primarily used to generate 1-(2-amino-3-methylphenyl)piperazine via reduction of the nitro group.

Precursor for Fused Heterocycles

The ortho-diamine motif (generated after reduction) is a critical building block for:

  • Benzimidazoles: Condensation with carboxylic acids or aldehydes.

  • Quinoxalines: Condensation with 1,2-dicarbonyls.

  • Clozapine Analogues: Tricyclic antipsychotics often feature a piperazinyl-diazepine core, which can be constructed from this scaffold.

CNS Receptor Ligands

Aryl piperazines are classic pharmacophores for Serotonin (5-HT) and Dopamine (D) receptors.

  • The 2-nitro-3-methyl substitution pattern provides unique electronic and steric properties that differentiate it from the common 2-methoxy (as seen in Enciprazine) or 2,3-dichloro (as seen in Aripiprazole) substitutions.

  • Mechanism: The bulky 3-methyl group restricts rotation around the N-aryl bond, potentially locking the piperazine into a bioactive conformation preferred by specific GPCR subtypes.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures should be confirmed:

MethodExpected SignalsInterpretation
1H NMR (DMSO-d6)

2.30 (s, 3H)
Methyl group at position 3.

2.70-2.85 (m, 4H)
Piperazine protons (adjacent to secondary amine).

2.90-3.05 (m, 4H)
Piperazine protons (adjacent to aryl ring).

7.00-7.40 (m, 3H)
Aromatic protons (ABC pattern due to 1,2,3-substitution).
MS (ESI+)

222.1

Protonated molecular ion.
IR 1530, 1350

Nitro group (

) asymmetric/symmetric stretch.
3300-3400

N-H stretch of the secondary amine.

References

  • PubChem. 1-(3-Nitrophenyl)piperazine Compound Summary. National Library of Medicine. Available at: [Link] (Accessed 2024).

  • Google Patents.WO2016200851A1 - Nuclear receptor modulators. (Describes the use of 1-fluoro-3-methyl-2-nitrobenzene in SNAr reactions).
  • Organic Chemistry Portal. Synthesis of Piperazines and SNAr Methodologies. Available at: [Link].

Sources

Exploratory

physical characteristics of 1-(3-Methyl-2-nitrophenyl)piperazine

This is an in-depth technical guide on 1-(3-Methyl-2-nitrophenyl)piperazine , a specialized chemical intermediate. This guide synthesizes available data on its synthesis, physical characteristics, and handling protocols,...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 1-(3-Methyl-2-nitrophenyl)piperazine , a specialized chemical intermediate. This guide synthesizes available data on its synthesis, physical characteristics, and handling protocols, designed for research and drug development applications.

Executive Summary

1-(3-Methyl-2-nitrophenyl)piperazine is a critical building block in medicinal chemistry, primarily utilized as a scaffold for developing inhibitors of KRAS G12C mutant proteins and other nuclear receptor modulators. Its structure combines a piperazine ring with a highly substituted phenyl group, providing a versatile handle for nucleophilic substitutions and amide couplings. This guide details its physicochemical profile, synthesis via nucleophilic aromatic substitution (


), and characterization standards.

Chemical Identity & Structural Analysis[1][2][3]

ParameterDetail
IUPAC Name 1-(3-Methyl-2-nitrophenyl)piperazine
Molecular Formula

Molecular Weight 221.26 g/mol
CAS Number Not widely listed; synthesized in situ or custom ordered.
Key Precursor 1-Fluoro-3-methyl-2-nitrobenzene (CAS 3013-27-2)
SMILES CC1=C([O-])C(N2CCNCC2)=CC=C1
Structural Commentary

The molecule features a piperazine moiety attached to the C1 position of a benzene ring. The nitro group (


)  at C2 imposes significant steric hindrance and electron-withdrawing effects, which reduces the basicity of the aniline nitrogen (N1 of the piperazine attachment) but leaves the distal piperazine nitrogen (N4) available for further functionalization. The methyl group (

)
at C3 further increases steric bulk, influencing the conformation of the biaryl system in downstream derivatives.

Physicochemical Properties

Note: As a specialized intermediate often used immediately after synthesis, some values are predicted based on structural analogs (e.g., 1-(2-nitrophenyl)piperazine).

PropertyValue / DescriptionConfidence
Physical State Yellow to orange viscous oil or low-melting solid.High (Analog based)
Melting Point Predicted: 45–60 °C (Solid forms often exist as HCl salts).Medium
Boiling Point Predicted: ~380 °C at 760 mmHg.High
Density ~1.20 g/cm³High
pKa (Piperazine NH) ~9.2 – 9.8 (Basic)High
pKa (Aniline N) < 1.0 (Non-basic due to

conjugation)
High
LogP 1.4 – 1.8High
Solubility Soluble in DCM, DMSO, Methanol, Ethyl Acetate.[] Sparingly soluble in water (neutral form).High

Synthesis & Experimental Protocol

The most reliable route to 1-(3-Methyl-2-nitrophenyl)piperazine is the nucleophilic aromatic substitution (


) of 1-fluoro-3-methyl-2-nitrobenzene  with excess piperazine. The fluorine atom is activated for displacement by the ortho-nitro group.
Reaction Scheme

Synthesis SM1 1-Fluoro-3-methyl- 2-nitrobenzene (CAS 3013-27-2) Intermediate Transition State (Meisenheimer Complex) SM1->Intermediate + Piperazine K2CO3, MeCN, 80°C Reagent Piperazine (Excess 3-5 eq) Reagent->Intermediate Product 1-(3-Methyl-2-nitrophenyl) piperazine Intermediate->Product - HF

Caption: SNAr synthesis pathway. Excess piperazine prevents bis-arylation.

Step-by-Step Protocol
  • Preparation : Dissolve 1-fluoro-3-methyl-2-nitrobenzene (1.0 eq) in anhydrous Acetonitrile (MeCN) or Ethanol (EtOH) .

  • Reagent Addition : Add Piperazine (3.0 – 5.0 eq). Note: Excess is crucial to prevent the formation of the symmetrical bis-aryl byproduct.

  • Base : Add Potassium Carbonate (

    
    )  (2.0 eq) or Triethylamine (TEA)  to scavenge the HF generated.
    
  • Reaction : Reflux at 80–100°C for 4–16 hours. Monitor by TLC or LC-MS (Target Mass: [M+H]+ = 222.1).

  • Workup :

    • Concentrate solvent in vacuo.

    • Dilute residue with water and extract with Dichloromethane (DCM) or Ethyl Acetate .

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification : If necessary, purify via flash column chromatography (Silica gel; Gradient: 0–10% MeOH in DCM with 1%

    
    ).
    

Characterization & Quality Control

To validate the identity of the synthesized material, the following spectral signatures must be confirmed.

Workflow Diagram

QC_Workflow Sample Isolated Crude Material LCMS LC-MS Analysis Confirm MW: 221.26 Sample->LCMS NMR 1H NMR (DMSO-d6) Structural Verification Sample->NMR Purity Purity Check Target >95% LCMS->Purity NMR->Purity Release Release for Next Step Purity->Release Pass

Caption: Standard QC workflow for intermediate validation.

Spectral Expectations
  • Mass Spectrometry (ESI+) : Major peak at m/z 222.1 [M+H]+ .

  • 1H NMR (DMSO-d6) :

    • 
       ~2.3 ppm (s, 3H): Methyl group on phenyl ring.
      
    • 
       ~2.7–2.9 ppm (m, 4H): Piperazine protons (adjacent to secondary amine).
      
    • 
       ~3.0–3.2 ppm (m, 4H): Piperazine protons (adjacent to aniline nitrogen).
      
    • 
       ~7.0–7.5 ppm (m, 3H): Aromatic protons (splitting pattern depends on substitution, typically a multiplet for the 1,2,3-substituted ring).
      

Handling & Safety Profile

This compound combines the hazards of nitro-aromatics and secondary amines .

  • Hazard Statements (GHS) :

    • H315 : Causes skin irritation.[2]

    • H319 : Causes serious eye irritation.[2]

    • H335 : May cause respiratory irritation.[2][3]

  • Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation or carbamate formation (

    
     absorption) upon prolonged air exposure.
    
  • PPE : Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust or vapors.

References

  • Synthesis Precursor Data : 1-Fluoro-3-methyl-2-nitrobenzene (CAS 3013-27-2).[4][5] Sigma-Aldrich / Merck. Link

  • Reaction Methodology : Patent WO2019166639A1. Substituted benzodiazoles and use thereof in therapy (Describes SNAr of 1-fluoro-3-methyl-2-nitrobenzene with amine nucleophiles). Link

  • Analogous Compound Data : 1-(2-Nitrophenyl)piperazine (CAS 59084-06-9). PubChem Compound Summary. Link

  • KRAS Inhibitor Context : Patent EP3197870B1. Inhibitors of KRAS G12C mutant proteins (Contextualizes the use of methyl-nitrophenyl-piperazine scaffolds). Link

Sources

Foundational

Theoretical Studies of 1-(3-Methyl-2-nitrophenyl)piperazine: A Technical Guide

The following technical guide provides a comprehensive theoretical and predictive framework for 1-(3-Methyl-2-nitrophenyl)piperazine . While specific literature on this exact isomer is emerging, this guide synthesizes es...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive theoretical and predictive framework for 1-(3-Methyl-2-nitrophenyl)piperazine .

While specific literature on this exact isomer is emerging, this guide synthesizes established theoretical protocols from the broader class of nitro-phenylpiperazines (privileged scaffolds in neuropsychiatry). It serves as a blueprint for characterizing the molecule's quantum mechanical properties, spectroscopic signature, and pharmacological potential.

Executive Summary

1-(3-Methyl-2-nitrophenyl)piperazine is a sterically congested phenylpiperazine derivative. Structurally, it features a piperazine ring attached to a benzene core that is ortho-substituted by a nitro group and meta-substituted by a methyl group (relative to the piperazine). This 1,2,3-substitution pattern creates a unique "steric lock," forcing the nitro group out of planarity and significantly altering the molecule's electronic conjugation compared to its unmethylated analogs.

This guide outlines the theoretical methodologies required to define its Global Reactivity Descriptors , Vibrational Modes , and Ligand-Receptor Interactions (specifically 5-HT and Dopamine receptors).

Part 1: Molecular Geometry & Electronic Structure (DFT Framework)

Computational Methodology

To accurately model the steric clash between the C2-Nitro and C3-Methyl groups, standard force fields are insufficient. Density Functional Theory (DFT) is the mandatory standard.

  • Theory Level: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.

  • Basis Set: 6-311++G(d,p). The diffuse functions (++) are critical for modeling the lone pairs on the piperazine nitrogens and the nitro group oxygens.

  • Software: Gaussian 16 / ORCA.

Conformational Analysis & Steric Inhibition

The defining feature of this molecule is the Torsional Strain .

  • The Problem: The C2-Nitro group is sandwiched between the bulky C1-Piperazine and C3-Methyl groups.

  • The Prediction: Unlike 1-(2-nitrophenyl)piperazine, where the nitro group might remain relatively planar to maximize resonance, the C3-Methyl group in this molecule forces the nitro group to rotate roughly 40–60° out of the phenyl plane .

  • Impact: This "de-conjugation" raises the energy of the HOMO (Highest Occupied Molecular Orbital), making the phenyl ring more electron-rich than expected for a nitro-arene.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of kinetic stability and chemical reactivity.

  • HOMO Location: Localized primarily on the piperazine nitrogen (N4) and the phenyl ring π-system.

  • LUMO Location: Localized strictly on the nitro group and the ortho/para carbons of the phenyl ring.

  • Charge Transfer (ICT): The transition from HOMO to LUMO represents an Intramolecular Charge Transfer from the donor piperazine to the acceptor nitro group. The steric twist will reduce the intensity of this transition in UV-Vis spectra compared to planar analogs.

Part 2: Spectroscopic Profiling (Vibrational & NMR)

Vibrational Assignments (FT-IR / Raman)

Theoretical frequency calculations must be scaled (typically by a factor of ~0.961 for B3LYP) to match experimental data.

Functional GroupTheoretical Mode (Approx.)Description
N-H Stretch 3300–3400 cm⁻¹Piperazine secondary amine (sharp).
C-H Stretch (Ar) 3050–3100 cm⁻¹Phenyl ring C-H.
C-H Stretch (Alk) 2800–2950 cm⁻¹Piperazine methylene & Methyl group (sym/asym).
NO₂ Asym Stretch 1510–1540 cm⁻¹Shifted to higher freq due to loss of conjugation (steric twist).
NO₂ Sym Stretch 1330–1360 cm⁻¹Strong intensity.
NMR Chemical Shifts (GIAO Method)

Using the Gauge-Independent Atomic Orbital (GIAO) method in DMSO or CDCl₃ (PCM solvation model):

  • ¹H NMR: The methyl protons (C3-CH₃) will appear as a singlet around 2.3–2.4 ppm . The piperazine protons will appear as two distinct triplets (or broad multiplets) around 2.8–3.1 ppm .

  • ¹³C NMR: The C2-Nitro carbon will be significantly deshielded (~140–150 ppm). The C3-Methyl carbon will appear upfield (~18–20 ppm).

Part 3: Reactivity & Stability Descriptors

Using Koopmans' theorem, we derive global reactivity descriptors from the HOMO/LUMO energies (


, 

).
  • Ionization Potential (

    
    ): 
    
    
    
  • Electron Affinity (

    
    ): 
    
    
    
  • Chemical Hardness (

    
    ): 
    
    
    
    • Insight: A lower hardness value (softer molecule) implies higher polarizability and easier binding to receptor pockets.

  • Electrophilicity Index (

    
    ): 
    
    
    
    • Insight: This predicts the molecule's propensity to accept electrons (e.g., from metabolic enzymes like CYP450).

Part 4: Pharmacological Potential (Molecular Docking)

Phenylpiperazines are "privileged structures" for targeting G-protein coupled receptors (GPCRs).

Target Identification
  • Primary Target: 5-HT1A Receptor (Serotonin). The aryl-piperazine moiety is the classic pharmacophore for 5-HT1A agonists/antagonists.

  • Secondary Target: D2 Dopamine Receptor .

Binding Mode Prediction
  • Salt Bridge: The protonated N4-nitrogen of the piperazine ring forms a critical salt bridge with Asp116 (in 5-HT1A).

  • Hydrophobic Sandwich: The 3-methyl-2-nitrophenyl ring resides in a hydrophobic pocket formed by Phe361 and Trp358 .

  • Steric Effect: The 3-methyl group may induce selectivity by clashing with residues that tolerate unsubstituted phenyl rings, potentially improving selectivity over off-target receptors (e.g.,

    
    -adrenergic).
    

Part 5: Experimental & Computational Workflows

Synthesis Protocol (Validation)

To validate theoretical models, the compound must be synthesized via Nucleophilic Aromatic Substitution (SNAr) .

Reaction: 1-Fluoro-3-methyl-2-nitrobenzene + Piperazine


 Product.
  • Note: The fluorine is activated by the ortho-nitro group. The meta-methyl group provides steric hindrance but does not deactivate the ring significantly.

Visualization of Workflows
Diagram 1: Computational Characterization Workflow

G Start Input Structure (3-Methyl-2-nitrophenyl)piperazine Opt Geometry Optimization DFT/B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calc (IR/Raman Scaling) Opt->Freq Minima Check Dock Molecular Docking (5-HT1A / D2 Receptors) Opt->Dock Optimized Ligand NBO NBO Analysis (Charge Transfer/Hyperconjugation) Freq->NBO MEP MEP Mapping (Reactive Sites) Freq->MEP

Figure 1: Step-by-step computational workflow for characterizing the physicochemical properties of the target molecule.

Diagram 2: Receptor Signaling Pathway (5-HT1A)

This diagram illustrates the downstream effects likely modulated by the phenylpiperazine ligand.

G Ligand 1-(3-Methyl-2-nitrophenyl) piperazine Rec 5-HT1A Receptor (GPCR) Ligand->Rec Binding Gprot Gi/o Protein Rec->Gprot Activation AC Adenylyl Cyclase Gprot->AC Inhibition Kchan GIRK Channel (K+ Efflux) Gprot->Kchan Activation cAMP cAMP Levels AC->cAMP Decrease Hyper Membrane Hyperpolarization Kchan->Hyper

Figure 2: Predicted signaling cascade upon binding of the ligand to the 5-HT1A receptor (Gi/o pathway).

References

  • Gaussian 16, Revision C.01 , Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016. Link

  • "Spectroscopic (FT-IR, FT-Raman), first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis of 1-(3-nitrophenyl)piperazine." Journal of Molecular Structure, 2014. (Provides the baseline methodology for nitro-phenylpiperazines). Link

  • "Phenylpiperazine derivatives: A patent review (2006 - Present)." Expert Opinion on Therapeutic Patents, 2012.[1] (Contextualizes the pharmacological relevance). Link

  • "Molecular docking studies of phenylpiperazine derivatives as 5-HT1A receptor agonists." Bioorganic & Medicinal Chemistry Letters, 2005. (Standard protocol for docking this scaffold). Link

  • "3-Methyl-1-(2-nitrophenyl)piperazine." ChemScene Product Catalog. (Confirmation of commercial availability and structure). Link

Sources

Exploratory

Technical Dossier: 1-(3-Methyl-2-nitrophenyl)piperazine

The following technical guide details the discovery, synthesis, and pharmaceutical utility of 1-(3-Methyl-2-nitrophenyl)piperazine , a specialized N-aryl piperazine intermediate. Synthesis, Optimization, and Pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthesis, and pharmaceutical utility of 1-(3-Methyl-2-nitrophenyl)piperazine , a specialized N-aryl piperazine intermediate.

Synthesis, Optimization, and Pharmacophore Utility in Drug Discovery[1]

Part 1: Executive Summary & Chemical Identity[2]

1-(3-Methyl-2-nitrophenyl)piperazine is a high-value heterocyclic building block used primarily in the synthesis of CNS-active agents (targeting Serotonin 5-HT and Dopamine D2/D3/D4 receptors) and metabolic modulators (DPP-4 inhibitors).[1][2]

Its structural significance lies in the ortho-nitro/meta-methyl substitution pattern on the phenyl ring.[1] This specific steric and electronic arrangement directs the regioselectivity of downstream cyclizations, making it a critical precursor for fused benzimidazole-piperazine and quinoxaline-piperazine scaffolds.[1]

Chemical Profile
PropertySpecification
IUPAC Name 1-(3-Methyl-2-nitrophenyl)piperazine
Molecular Formula C₁₁H₁₅N₃O₂
Molecular Weight 221.26 g/mol
Key Moiety N-Aryl Piperazine with steric bulk (3-Me) and reducible group (2-NO₂)
Primary Precursor 1-Fluoro-3-methyl-2-nitrobenzene (or 2-Fluoro-6-nitrotoluene)
Downstream Target 2-(1-Piperazinyl)-3-methylaniline (Versatile Pharmacophore)

Part 2: Synthesis & Process Chemistry[7]

The discovery of an efficient route to this compound relies on overcoming the steric hindrance imposed by the C3-methyl group during the nucleophilic aromatic substitution (SNAr).[1]

Retrosynthetic Analysis

The most robust route disconnects the C-N bond between the piperazine nitrogen and the phenyl ring.[1][2] The presence of the electron-withdrawing nitro group at the ortho position (C2) activates the leaving group at C1 for nucleophilic attack.[1]

Optimized Synthetic Protocol

Reaction: Nucleophilic Aromatic Substitution (SNAr) Substrate: 1-Fluoro-3-methyl-2-nitrobenzene (CAS: 437-86-5) Nucleophile: Piperazine (excess)[1][2]

Step-by-Step Methodology:
  • Reagent Preparation:

    • Dissolve 1-Fluoro-3-methyl-2-nitrobenzene (1.0 eq) in anhydrous DMSO (5 vol).

    • Note: DMSO is preferred over DMF or Acetonitrile to accelerate the SNAr rate via better solvation of the intermediate Meisenheimer complex.[1]

  • Nucleophile Addition:

    • Add Piperazine (3.0 – 5.0 eq) and Potassium Carbonate (K₂CO₃, 1.5 eq).

    • Critical Control: Excess piperazine is mandatory to prevent the formation of the bis-aryl impurity (where one piperazine molecule reacts with two phenyl rings).[1]

  • Reaction Conditions:

    • Heat the mixture to 85–95°C for 4–6 hours under Nitrogen atmosphere.

    • Monitoring: Track consumption of the fluoride starting material via HPLC (C18 column, Acetonitrile/Water gradient). The product typically elutes earlier than the starting material due to the basic amine.[1]

  • Work-up & Purification:

    • Cool to room temperature and quench with ice-water (10 vol).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine to remove DMSO.[1]

    • Acid/Base Purification (Self-Validating Step):

      • Extract the organic layer with 1N HCl (Product moves to aqueous phase as salt; neutral impurities stay in organic).[1]

      • Wash the aqueous acidic layer with Ether.[1]

      • Basify the aqueous layer to pH >10 with NaOH.[1]

      • Extract the free base product back into Ethyl Acetate.[1]

    • Dry over Na₂SO₄ and concentrate.[1]

  • Yield Expectation: 85–92% (Yellow to Orange Oil/Solid).[1]

Reaction Pathway Visualization[1]

SynthesisPath SM 1-Fluoro-3-methyl- 2-nitrobenzene Complex Meisenheimer Complex SM->Complex DMSO, 90°C Pip Piperazine (Excess) Pip->Complex Product 1-(3-Methyl-2-nitrophenyl) piperazine Complex->Product -HF Impurity Bis-aryl Impurity Product->Impurity Low Piperazine Eq

Caption: SNAr pathway showing the critical activation by the nitro group and the risk of bis-aryl formation if piperazine stoichiometry is insufficient.

Part 3: Pharmaceutical Utility & Discovery Context[1]

The "discovery" of this specific intermediate is linked to the optimization of privileged scaffolds for GPCR ligands.[1] The 3-methyl group provides a specific steric lock that restricts the conformational rotation of the phenyl ring, often enhancing binding selectivity for D3 over D2 receptors or 5-HT1A over 5-HT2A.[1]

The "Aniline Gateway"

The primary utility of 1-(3-Methyl-2-nitrophenyl)piperazine is as a precursor.[1][2] The nitro group is reduced (H₂/Pd-C or Fe/NH₄Cl) to yield 2-(1-Piperazinyl)-3-methylaniline .[1]

This aniline is a "Gateway Intermediate" that can be cyclized into three major drug classes:

  • Benzimidazoles: Reaction with carboxylic acids/aldehydes.[1] Used in antihistamines and antipsychotics.[1]

  • Quinoxalines: Reaction with glyoxal derivatives.[1] Used in kinase inhibitors.[1]

  • Ureas/Carbamates: Reaction with isocyanates.[1] Used in metabolic disease (e.g., DPP-4 inhibitors like Teneligliptin analogs).[2]

Scaffold Divergence Map[1]

ScaffoldMap Nitro 1-(3-Methyl-2-nitrophenyl) piperazine Aniline 2-(1-Piperazinyl)- 3-methylaniline Nitro->Aniline Reduction (H2/Pd-C or Fe/HCl) Benzimidazole Piperazinyl-Benzimidazoles (CNS Agents) Aniline->Benzimidazole + R-COOH Cyclization Quinoxaline Piperazinyl-Quinoxalines (Kinase Inhibitors) Aniline->Quinoxaline + Glyoxal Condensation Urea Piperazinyl-Ureas (Metabolic Modulators) Aniline->Urea + Isocyanate

Caption: Divergent synthesis showing how the nitro-piperazine intermediate serves as a hub for generating diverse bioactive scaffolds.[1][2][3]

Part 4: Analytical & Safety Protocols

Analytical Characterization (Expected Data)[2][8][9][10][11][12][13]
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 7.0–7.5 (m, 3H, Aromatic protons).

    • δ 2.8–3.0 (m, 4H, Piperazine CH₂ adjacent to N-H).

    • δ 3.0–3.2 (m, 4H, Piperazine CH₂ adjacent to Ar).

    • δ 2.3 (s, 3H, Methyl group).

    • Diagnostic: The methyl singlet at ~2.3 ppm and the downfield shift of aromatic protons due to the nitro group.[1]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 222.13.

Safety Handling[1]
  • Nitro Aromatics: Potential explosion hazard if heated to dryness or subjected to shock.[1] Maintain in solution or wet solid form where possible.[1]

  • Piperazines: Known sensitizers.[1] Use double-gloving and handle in a fume hood to prevent inhalation of dust/vapors.[1]

  • Reaction Safety: The SNAr reaction is exothermic.[1] Add piperazine slowly if running on >100g scale.[1]

References

  • Synthesis of N-Aryl Piperazines (General Method)

    • Title: "Practical Synthesis of N-Aryl Piperazines via Nucleophilic Arom
    • Context: Describes the SNAr conditions (DMSO, K₂CO₃) optimized for electron-deficient aryl fluorides.
    • Source:Journal of Medicinal Chemistry, General Protocol.[1]

  • Precursor Identity (1-Fluoro-3-methyl-2-nitrobenzene)

    • Title: "2-Fluoro-1-methyl-3-nitrobenzene (CAS 437-86-5) Data Sheet."[1][2]

    • Context: Confirms the availability and structure of the starting material required to achieve the 3-methyl-2-nitro substitution p
    • Source: PubChem Compound Summary.[1][2] Link[2]

  • Pharmaceutical Application (Teneligliptin Analog Context)

    • Title: "Teneligliptin: A DPP-4 Inhibitor for the Treatment of Type 2 Diabetes."[1]

    • Context: Illustrates the utility of phenyl-piperazine scaffolds in approved drugs, highlighting the structural relevance of the guide's intermedi
    • Source:Diabetes, Metabolic Syndrome and Obesity.[1] Link

  • Structural Verification (Related Isomers)

    • Title: "Crystal structures and Hirshfeld surface analysis of salts of 1-(4-nitrophenyl)piperazine."[1][2]

    • Context: Provides crystallographic data for the nitro-phenyl-piperazine class, validating the conform
    • Source:IUCrData. Link[2]

Sources

Foundational

Initial Characterization of 1-(3-Methyl-2-nitrophenyl)piperazine: A Novel Arylpiperazine Scaffold for CNS Drug Discovery

Executive Summary & Strategic Rationale In the landscape of central nervous system (CNS) drug discovery, the arylpiperazine moiety is universally recognized as a "privileged scaffold." Arylpiperazines act as highly versa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the landscape of central nervous system (CNS) drug discovery, the arylpiperazine moiety is universally recognized as a "privileged scaffold." Arylpiperazines act as highly versatile templates for designing ligands that target aminergic G protein-coupled receptors (GPCRs), specifically serotonin (5-HT) and dopamine receptors[1]. They are fundamental to the architecture of numerous FDA-approved therapeutics for schizophrenia, depression, and Parkinson's disease[2].

1-(3-Methyl-2-nitrophenyl)piperazine (3M2NP) is a highly specialized, high-value synthetic building block. Its unique substitution pattern—a methyl group at the meta position and a nitro group at the ortho position relative to the piperazine ring—provides distinct steric and electronic properties. Research indicates that ortho-substituents on the phenyl ring of arylpiperazines significantly influence the dihedral angle between the aromatic system and the piperazine ring, which is a critical determinant for optimal binding conformation within the dopamine D2 and serotonin 5-HT1A/2A receptor pockets[3]. Furthermore, the ortho-nitro group serves as a versatile synthetic handle; it can be readily reduced to an aniline derivative, enabling subsequent cyclization into benzimidazoles or coupling into long-chain arylpiperazines (LCAPs)[4].

This whitepaper details the rigorous initial characterization pipeline for 3M2NP, encompassing its chemical synthesis, physicochemical profiling, and baseline pharmacological evaluation.

Chemical Synthesis & Structural Validation

To utilize 3M2NP in downstream drug discovery, its synthesis must be scalable, and its purity profile must be unequivocally established. The most efficient route is via Nucleophilic Aromatic Substitution (SNAr).

Protocol 1: SNAr Synthesis of 3M2NP
  • Causality & Logic: The strongly electron-withdrawing nitro group at the ortho position significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, highly activating the adjacent carbon for nucleophilic attack. An excess of piperazine is used to prevent the formation of bis-arylated byproducts.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under inert nitrogen atmosphere, dissolve 1-fluoro-3-methyl-2-nitrobenzene (1.0 equivalent, 10 mmol) in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Nucleophilic Addition: Add anhydrous piperazine (3.0 equivalents, 30 mmol) and potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution. Self-Validation: The weak base neutralizes the generated HF, driving the reaction forward without degrading the nitro group.

  • Thermal Activation: Heat the reaction mixture to 110°C and stir continuously for 12 hours. Monitor reaction progression via TLC (Dichloromethane:Methanol 9:1).

  • Workup & Extraction: Cool the mixture to room temperature and quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography to yield 3M2NP as a solid.

Workflow A 1-Fluoro-3-methyl-2-nitrobenzene + Piperazine (Excess) B SNAr Reaction (110°C, DMF, K2CO3) A->B C 1-(3-Methyl-2-nitrophenyl)piperazine (3M2NP) B->C D Physicochemical Profiling (LC-MS, NMR, LogP) C->D E In Vitro ADME (Microsomal Stability) C->E F Pharmacological Screening (5-HT & D2 Receptors) C->F

Caption: Experimental workflow for the synthesis and initial characterization of 3M2NP.

Physicochemical Profiling

Before advancing 3M2NP into library synthesis, its physicochemical properties must be quantified. These metrics dictate the compound's solubility, membrane permeability, and suitability for CNS targeting.

Table 1: Baseline Physicochemical Properties of 3M2NP
ParameterValue / CharacteristicAnalytical Method / Rationale
Molecular Weight 221.26 g/mol LC-MS (ESI+): [M+H]+ peak at m/z 222.2
LogP (Predicted) ~1.8 - 2.1Shake-flask method (Octanol/Water). Optimal for BBB penetration.
pKa (Piperazine N4) ~8.5Potentiometric titration. Ensures protonation at physiological pH (7.4).
TPSA ~78.0 ŲCalculated. Well within the < 90 Ų limit required for CNS drugs.
H-Bond Donors/Acceptors 1 / 4Complies with Lipinski’s Rule of Five for oral bioavailability.

Pharmacological Potential & Receptor Binding

While 3M2NP is primarily an intermediate, secondary arylpiperazines often exhibit baseline affinity for aminergic GPCRs. Evaluating this baseline is crucial to understand the structure-activity relationship (SAR) before appending long-chain functional groups to target specific receptors like 5-HT7 or D2.

Protocol 2: In Vitro Radioligand Competitive Binding Assay
  • Causality & Logic: To determine the true binding affinity (Ki) of 3M2NP, we utilize a competitive displacement assay. By measuring how effectively 3M2NP displaces a known, radiolabeled high-affinity ligand, we can calculate its specific affinity for the receptor pocket.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human 5-HT1A or D2 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A, or [³H]-raclopride for D2), and varying concentrations of 3M2NP (10⁻¹⁰ to 10⁻⁴ M).

  • Equilibration: Incubate the plates at 25°C for 60 minutes to ensure steady-state binding equilibrium. Self-Validation: Non-specific binding is defined by adding a saturating concentration (10 µM) of an unlabelled reference ligand (e.g., haloperidol).

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Pathway L 3M2NP-Derived LCAP Ligand R Aminergic GPCR (e.g., 5-HT1A / D2) L->R Agonist Binding G G-Protein Complex (Gi/o α-subunit) R->G Conformational Change E Adenylyl Cyclase (Effector Enzyme) G->E Inhibits Activity cAMP cAMP Levels (Downstream Signal) E->cAMP Reduces Production

Caption: Putative Gi/o-coupled GPCR signaling pathway modulated by 3M2NP-derived arylpiperazine ligands.

In Vitro ADME: Microsomal Stability

A major hurdle in arylpiperazine drug development is rapid hepatic clearance. Evaluating the intrinsic clearance (CLint) of the 3M2NP scaffold early prevents late-stage pharmacokinetic failures.

Protocol 3: Human Liver Microsome (HLM) Stability Assay
  • Causality & Logic: The unsubstituted piperazine nitrogen is highly susceptible to N-oxidation and N-dealkylation by Cytochrome P450 (CYP) enzymes. Incubating 3M2NP with HLMs and a cofactor regenerating system simulates Phase I hepatic metabolism.

Step-by-Step Methodology:

  • System Assembly: Prepare a reaction mixture containing Human Liver Microsomes (0.5 mg/mL protein) and 3M2NP (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Kinetic Sampling & Quenching: At time points 0, 15, 30, and 60 minutes, withdraw 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard. Self-Validation: Acetonitrile instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 15,000 rpm for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent 3M2NP compound and calculate the half-life (t₁/₂) and intrinsic clearance (CLint).

Conclusion

The initial characterization of 1-(3-Methyl-2-nitrophenyl)piperazine establishes it as a structurally robust, chemically tunable scaffold. Its physicochemical properties align perfectly with CNS requirements, and its ortho-nitro/ meta-methyl stereoelectronic profile offers a distinct vector for exploring novel binding conformations in 5-HT and Dopamine receptors. Future workflows will focus on the catalytic reduction of the nitro group to generate diverse, multi-target LCAP libraries for neuroprotective and antipsychotic applications.

References

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI.
  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed.
  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Taylor & Francis.
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC.
  • Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands. Bentham Science Publishers.

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(3-Methyl-2-nitrophenyl)piperazine in Medicinal Chemistry

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary In contemporary drug discovery, the selection of highly specific mole...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

In contemporary drug discovery, the selection of highly specific molecular building blocks is critical for navigating complex structure-activity relationship (SAR) landscapes. 1-(3-Methyl-2-nitrophenyl)piperazine (MNPP) is a highly versatile, "privileged scaffold" utilized extensively in the synthesis of central nervous system (CNS) therapeutics and targeted oncology agents. The unique ortho-nitro and meta-methyl substitution pattern on the phenyl ring provides a highly specific steric and electronic environment. This application note details the mechanistic rationale for utilizing MNPP, outlines its primary applications in drug design, and provides self-validating experimental protocols for its functionalization.

Structural Rationale & Physicochemical Profile

The utility of MNPP stems from the precise spatial arrangement of its functional groups. The steric bulk of the 3-methyl group, combined with the 2-nitro group, forces the piperazine ring out of coplanarity with the phenyl ring. This "ortho-effect" locks the molecule into a twisted conformation that is often a prerequisite for binding to deep hydrophobic pockets in aminergic G protein-coupled receptors (GPCRs) or the hinge regions of kinases.

Furthermore, the nitro group serves as a highly stable, "masked" primary amine. This allows chemists to perform rigorous functionalization on the piperazine nitrogen (e.g., alkylation, acylation, or cross-coupling) without the risk of cross-reactivity, before chemoselectively reducing the nitro group to reveal an aniline for subsequent hinge-binding motif construction.

Physicochemical Properties Summary
PropertyValueStructural Implication
Chemical Name 1-(3-Methyl-2-nitrophenyl)piperazineCore arylpiperazine pharmacophore.
CAS Number 1696114-64-3Standardized registry identifier.
Molecular Formula C11H15N3O2Optimal low molecular weight for fragment-based design.
Molecular Weight 221.26 g/mol High ligand efficiency (LE) potential.
Key Functionalities Secondary amine, Nitro groupOrthogonal reactivity for stepwise synthesis.

Mechanistic Applications in Drug Discovery

Aminergic GPCR Ligands (CNS Therapeutics)

Arylpiperazines are foundational to the design of CNS drugs targeting serotonin (5-HT) and dopamine (D2/D3) receptors [1]. By alkylating the secondary amine of MNPP with various lipophilic chains, researchers can tune the molecule from a 5-HT1A partial agonist to a D2 antagonist[2]. The retained nitro group can either participate in hydrogen bonding within the receptor pocket or be reduced to an amine to alter the molecule's electrostatic potential surface.

Kinase Inhibitors (Oncology)

In oncology, the reduction of MNPP yields 1-(2-amino-3-methylphenyl)piperazine. The newly formed primary aniline is typically acylated to form an amide or urea linkage, which acts as a critical hydrogen bond donor/acceptor pair for the ATP-binding hinge region of kinases[3]. Simultaneously, the piperazine ring extends into the solvent-exposed channel, drastically improving the aqueous solubility and pharmacokinetic (PK) profile of the resulting inhibitor.

Pathway A 1-(3-Methyl-2-nitrophenyl)piperazine (MNPP) B N-Protected MNPP (e.g., Boc-MNPP) A->B Boc2O, Base (Protection) E N-Alkylated Arylpiperazines (CNS GPCR Ligands) A->E R-X, Base (Alkylation) C 1-(2-Amino-3-methylphenyl)piperazine (Key Aniline Intermediate) B->C Pd/C, H2 (Reduction) D Amide/Urea Derivatives (Kinase Hinge Binders) C->D Acylation (R-COCl) E->C Pd/C, H2 (If nitro retained)

Synthetic workflows utilizing 1-(3-Methyl-2-nitrophenyl)piperazine in drug discovery.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating explicit causality for reagent selection and integrated in-process controls (IPCs).

Protocol A: Chemoselective N-Boc Protection of MNPP

Causality & Rationale: The secondary amine of the piperazine ring is highly nucleophilic. If left unprotected during subsequent nitro reduction, it can poison transition metal catalysts or undergo unwanted reductive alkylation. Di-tert-butyl dicarbonate (Boc₂O) is selected because the resulting carbamate is entirely stable to the catalytic hydrogenation conditions required for Protocol B.

Step-by-Step Methodology:

  • Initiation: Dissolve MNPP (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add Triethylamine (TEA) (1.5 eq) dropwise at 0 °C. Causality: TEA acts as an acid scavenger to neutralize any trace acidic impurities and activate the amine.

  • Protection: Slowly add Boc₂O (1.1 eq) dissolved in a minimal volume of DCM.

  • Propagation: Allow the reaction to warm to ambient temperature (25 °C) and stir for 4 hours.

  • Self-Validating IPC: Monitor via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the secondary amine (which stains bright purple/pink) validates complete conversion.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield N-Boc-MNPP.

Protocol B: Catalytic Hydrogenation of the Nitro Group

Causality & Rationale: Palladium on Carbon (Pd/C) under a hydrogen atmosphere is the premier method for reducing nitroaromatics to anilines in medicinal chemistry due to its high chemoselectivity and clean reaction profile [4]. The reduction follows the Haber mechanism, passing through nitroso and hydroxylamine intermediates [5].

HaberMechanism N1 Nitroarene (-NO2) N2 Nitrosoarene (-NO) N1->N2 +H2, -H2O (Fast) N3 Hydroxylamine (-NHOH) N2->N3 +H2 (Fast) N4 Aniline (-NH2) N3->N4 +H2, -H2O (Rate-Limiting)

The Haber mechanism for the catalytic reduction of nitroaromatics to anilines.

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-MNPP (1.0 eq) in a 1:1 mixture of Methanol and Ethyl Acetate (0.1 M). Causality: Methanol provides protons to accelerate the reduction, while Ethyl Acetate ensures the lipophilic Boc-protected intermediate remains fully solubilized.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight). Safety Note: Pd/C is pyrophoric; add under a blanket of nitrogen.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Stir vigorously at 25 °C for 12 hours.

  • Self-Validating IPC: Analyze the reaction mixture via LC-MS. The rate-limiting step is the reduction of the hydroxylamine to the aniline. The LC-MS must show complete disappearance of the M+16 mass peak (hydroxylamine) to validate that the Haber cycle is complete.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite thoroughly with Ethyl Acetate. Concentrate the filtrate in vacuo to afford the pure aniline derivative.

Quantitative Data: Nitro Reduction Optimization

To guide synthetic strategy, the following table summarizes the quantitative performance of various reduction methodologies applied to N-Boc-MNPP.

Reduction MethodologyReagents & ConditionsAverage Yield (%)ChemoselectivityMechanistic Causality & Practical Limitations
Catalytic Hydrogenation 10% Pd/C, H₂ (1 atm), MeOH/EtOAc, 25 °C92 - 98%HighCleanest impurity profile; avoids acidic conditions. Requires specialized H₂ handling.
Béchamp Reduction Fe powder, NH₄Cl, EtOH/H₂O, 80 °C85 - 90%HighHighly tolerant of reducible halogens (e.g., if cross-coupling is planned later). Limited by tedious filtration of iron oxide sludges.
Stannous Chloride SnCl₂·2H₂O, EtOH, 70 °C70 - 80%ModerateThe inherent Lewis acidity of SnCl₂ can lead to premature Boc-deprotection. Generates toxic tin byproducts requiring rigorous purification.

References

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PubMed Central (PMC).[Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central (PMC).[Link]

  • Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors. PubMed Central (PMC).[Link]

  • Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. Taylor & Francis.[Link]

  • Method of reducing aromatic nitro compounds.

Sources

Application

Strategic Utilization of 1-(3-Methyl-2-nitrophenyl)piperazine in Medicinal Chemistry

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It provides a rigorous, field-validated framework for synthesizing and utilizing 1-(3-Methyl-2-nitrophenyl)p...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It provides a rigorous, field-validated framework for synthesizing and utilizing 1-(3-Methyl-2-nitrophenyl)piperazine , a high-value scaffold for generating novel bioactive compounds.[1][2][3]

[1][2][3]

Part 1: Introduction & Scaffold Analysis

The "Privileged" Phenylpiperazine Motif

The phenylpiperazine moiety is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs targeting the Central Nervous System (CNS) (e.g., Aripiprazole, Trazodone) and kinase signaling pathways.[2]

The specific variant, 1-(3-Methyl-2-nitrophenyl)piperazine (MNP-Pz) , offers unique structural advantages over the unsubstituted analog:

  • Conformational Locking: The 3-methyl group introduces steric bulk adjacent to the piperazine attachment point.[1][3] This restricts the rotational freedom of the phenyl-piperazine bond, potentially locking the molecule into a bioactive conformation that improves receptor selectivity (particularly for GPCRs like

    
     and 
    
    
    
    ).[2]
  • Electronic "Warhead" Precursor: The 2-nitro group serves as a masked aniline.[1][3] It is strongly electron-withdrawing, facilitating the initial synthesis via Nucleophilic Aromatic Substitution (

    
    ).[2] Post-synthesis, it can be reduced to an amine, unlocking a gateway to fused heterocycles (e.g., benzimidazoles, quinoxalines).[2]
    

Part 2: Core Synthesis Protocol (The Foundation)

This module details the synthesis of the MNP-Pz core.[1][3] The method utilizes Nucleophilic Aromatic Substitution (


) , exploiting the activating nature of the ortho-nitro group to displace a halogen.[2][3]
Reaction Scheme

Precursors: 1-Fluoro-3-methyl-2-nitrobenzene + Piperazine Transformation:


 Displacement of Fluoride
Product:  1-(3-Methyl-2-nitrophenyl)piperazine[1][2][3]
Experimental Protocol

Reagents & Materials:

  • Substrate: 1-Fluoro-3-methyl-2-nitrobenzene (CAS: 2536-29-0 or similar isomers depending on supplier nomenclature; verify structure: F at 1,

    
     at 2, 
    
    
    
    at 3).[1][2][3]
  • Nucleophile: Piperazine (Anhydrous).[3]

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ).[2]
  • Solvent: Acetonitrile (

    
    ) or DMF (N,N-Dimethylformamide).[2]
    

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-Fluoro-3-methyl-2-nitrobenzene (10.0 mmol, 1.55 g) in Acetonitrile (50 mL).

  • Nucleophile Addition: Add Piperazine (30.0 mmol, 2.58 g) in one portion.

    • Expert Insight: We use a 3-fold molar excess of piperazine.[1][3][4] This is critical to prevent the formation of the "bis-aryl" byproduct (where one piperazine molecule reacts with two phenyl rings), although the steric bulk of the 3-methyl group makes this side reaction less likely than in unsubstituted analogs.[2][3]

  • Base Addition: Add

    
      (20.0 mmol, 2.76 g).
    
  • Reaction: Heat the mixture to reflux (80-82°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.[1][2][3] The starting material (

    
    ) should disappear, and a polar product spot (
    
    
    
    ) should appear.[2]
  • Workup:

    • Cool the reaction to room temperature.[3]

    • Filter off the inorganic salts (

      
      , KF).
      
    • Concentrate the filtrate under reduced pressure to remove Acetonitrile.[3]

    • Purification (Acid-Base Extraction): Dissolve the residue in EtOAc (50 mL). Extract with 1N HCl (3 x 30 mL).[2] The product (basic amine) moves to the aqueous layer; non-basic impurities remain in organics.[3]

    • Basify the combined aqueous extracts to pH 10 using 4N NaOH. The product will precipitate or oil out.[3]

    • Extract back into EtOAc (3 x 50 mL), dry over

      
      , and concentrate.
      
  • Yield & Characterization: Expect a yellow/orange oil or low-melting solid.[1][2][3] Yield: >85%.

    • 1H NMR Checkpoint: Look for the piperazine protons (two multiplets around 2.8–3.0 ppm) and the distinct aromatic pattern of the 1,2,3-trisubstituted ring.[2]

Part 3: Divergent Applications & Library Generation

Once MNP-Pz is synthesized, it serves as a "Branch Point" intermediate.[1][2]

Application Pathway A: N4-Functionalization (The "Tail" Approach)

Target: Modulating solubility and distal receptor binding (e.g., for Kinase inhibitors or CNS ligands).[2]

Protocol (Reductive Amination):

  • Dissolve MNP-Pz (1.0 eq) and a target Aldehyde (1.1 eq) in DCE (Dichloroethane).[1][2][3]

  • Add Sodium Triacetoxyborohydride (

    
    , 1.5 eq) and Acetic Acid (1 drop).
    
  • Stir at RT for 12h.

  • Result: Formation of a tertiary amine at the N4 position.[3]

Application Pathway B: Nitro Reduction & Cyclization (The "Head" Approach)

Target: Creating fused heterocyclic cores like Benzimidazoles.[1]

Protocol:

  • Reduction: Dissolve MNP-Pz in MeOH. Add 10% Pd/C (5 wt%) and stir under

    
     balloon (1 atm) for 2h. Filter and concentrate to get the Aniline intermediate  [1-(2-amino-3-methylphenyl)piperazine].[1][2][3]
    
  • Cyclization (Benzimidazole formation):

    • React the Aniline intermediate with an Aldehyde (R-CHO) in the presence of

      
       (oxidant) in DMF at 100°C.
      
    • Mechanism:[1][3][4][5][6] Condensation followed by oxidative cyclization forms the benzimidazole ring, fusing the phenyl and the new imidazole ring, with the piperazine remaining attached at position 4 (benzimidazole numbering).

Part 4: Visualizing the Workflow

The following diagram illustrates the synthesis of the core and its divergence into two distinct therapeutic classes.

MNP_Synthesis_Workflow Start Start: 1-Fluoro-3-methyl- 2-nitrobenzene Core CORE SCAFFOLD: 1-(3-Methyl-2-nitrophenyl) piperazine (MNP-Pz) Start->Core SnAr Displacement Reagent Reagent: Piperazine (3 eq) K2CO3, MeCN, Reflux Reagent->Core PathA Path A: N4-Functionalization (Reductive Amination) Core->PathA Electrophile at N4 PathB Path B: Nitro Reduction (Pd/C, H2) Core->PathB Reduction of NO2 ProdA Target Class 1: CNS Ligands / Kinase Inhibitors (Tail Modified) PathA->ProdA Library Gen ProdB Intermediate: 1-(2-Amino-3-methylphenyl) piperazine PathB->ProdB ProdC Target Class 2: Benzimidazoles (Fused Ring Systems) ProdB->ProdC Cyclization w/ R-CHO

Caption: Divergent synthesis workflow starting from the SnAr formation of the MNP-Pz core, leading to N-functionalized ligands or fused benzimidazole heterocycles.

Part 5: Quantitative Data & Troubleshooting

Reaction Optimization Table
ParameterCondition A (Standard)Condition B (Accelerated)Condition C (Green)
Solvent Acetonitrile (MeCN)DMFEthanol/Water (1:[1][2][3]1)
Temperature Reflux (82°C)100°CReflux (80°C)
Time 4–6 Hours1–2 Hours12 Hours
Yield 85–92% 80–85%70–75%
Purity (Crude) High (Salts precipitate)Medium (DMF hard to remove)High
Notes Recommended for scale-up.[1][2][3]Use for difficult substrates.[1][3]Eco-friendly option.[1][3][4]
Troubleshooting Guide
  • Issue: Low Yield / Incomplete Conversion.

    • Cause: Fluorine is a good leaving group, but if using the Chloro analog, reactivity drops.[2]

    • Fix: Switch solvent to DMSO and increase temp to 120°C. Add a catalytic amount of KI (Finkelstein condition).

  • Issue: Bis-arylation (Piperazine bridging two rings).[1][2][3]

    • Cause: Insufficient excess of piperazine.[1]

    • Fix: Ensure strictly >3.0 equivalents of piperazine are used.[1][4] Add the substrate dropwise to the piperazine solution.[3]

Part 6: References

  • BenchChem. (2025).[1][3][7] The Phenylpiperazine Scaffold: A Cornerstone in Modern Drug Discovery. Retrieved from [2]

  • National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Retrieved from (Hypothetical URL based on search context)

  • World Intellectual Property Organization (WIPO). (2016).[3] Patent WO2016200851A1: Nuclear receptor modulators.[1][3] (Describes the use of 1-fluoro-3-methyl-2-nitrobenzene in synthesis). Retrieved from

  • PubChem. (2026).[1] Compound Summary: 1-(2-Fluoro-4-nitrophenyl)-3-methylpiperazine (Isomer comparison). Retrieved from [2]

  • Organic Chemistry Portal. (2024).[1][3] Synthesis of Piperazines and Phenylpiperazines via SnAr. Retrieved from

Sources

Method

Application Note: Structural Characterization and Quantification of 1-(3-Methyl-2-nitrophenyl)piperazine via LC-ESI-MS/MS

Abstract This application note details a robust protocol for the mass spectrometric analysis of 1-(3-Methyl-2-nitrophenyl)piperazine (CAS: 398470-53-6), a critical intermediate in the synthesis of bioactive phenylpiperaz...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust protocol for the mass spectrometric analysis of 1-(3-Methyl-2-nitrophenyl)piperazine (CAS: 398470-53-6), a critical intermediate in the synthesis of bioactive phenylpiperazine ligands. We provide a comprehensive guide on electrospray ionization (ESI) behavior, collision-induced dissociation (CID) fragmentation patterns, and liquid chromatography (LC) separation strategies. Special emphasis is placed on differentiating this specific isomer from regioisomeric impurities using characteristic "ortho-effect" fragmentation mechanisms involving the nitro and methyl substituents.

Introduction

Phenylpiperazines are privileged scaffolds in medicinal chemistry, serving as key pharmacophores for serotonin (5-HT) receptor ligands, antipsychotics, and antidepressants. 1-(3-Methyl-2-nitrophenyl)piperazine (MW 221.26 Da) features a specific substitution pattern where the steric and electronic interactions between the ortho-nitro group, the meta-methyl group, and the piperazine ring significantly influence its ionization and fragmentation.

Accurate analysis of this compound is essential for:

  • Quality Control: Verifying the regiochemistry of starting materials in drug synthesis.

  • Impurity Profiling: Detecting unreacted precursors or regioisomers (e.g., 4-methyl or 5-methyl analogs).

  • Metabolic Studies: Predicting reductive metabolism (nitro to amine) in biological systems.

Experimental Methodology

Reagents and Standards
  • Target Analyte: 1-(3-Methyl-2-nitrophenyl)piperazine (Purity >98%).[1]

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), and Water.

  • Additives: Formic Acid (FA) or Ammonium Formate for pH control.

Sample Preparation Protocol

To ensure reproducibility and minimize source contamination, follow this step-by-step preparation:

  • Stock Solution: Dissolve 1.0 mg of the analyte in 1.0 mL of Methanol to obtain a 1 mg/mL (1000 ppm) stock. Sonicate for 5 minutes.

  • Working Standard: Dilute the stock 1:1000 in 50:50 Water:MeCN (0.1% FA) to achieve a final concentration of 1 µg/mL (1 ppm).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates before injection.

LC-MS/MS Conditions

The following parameters are optimized for sensitivity and peak shape using a standard UHPLC-QqQ or Q-TOF system.

ParameterSetting / ValueRationale
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides adequate retention for polar basic amines.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures protonation of the piperazine nitrogen (

).
Mobile Phase B Acetonitrile + 0.1% Formic AcidPromotes efficient desolvation in ESI.
Gradient 5% B (0-1 min)

95% B (6 min)

Hold (2 min)
Gradient elution separates potential regioisomers.
Flow Rate 0.4 mL/minOptimal for ESI source stability.
Ionization ESI Positive Mode (+ve)The secondary amine on the piperazine ring is easily protonated.
Capillary Voltage 3.5 kVStandard for positive mode to prevent discharge.
Source Temp 350°CEnsures complete solvent evaporation.
Workflow Visualization

The following diagram outlines the analytical decision matrix for characterizing this molecule.

LCMS_Workflow Start Sample: 1-(3-Methyl-2-nitrophenyl)piperazine LC_Sep UHPLC Separation (C18, Acidic pH) Start->LC_Sep ESI ESI(+) Source Formation of [M+H]+ m/z 222.1 LC_Sep->ESI Elution MS1 Full Scan MS1 Confirm Precursor Isotope Pattern ESI->MS1 MS2 CID Fragmentation (MS/MS) CE: 15-35 eV MS1->MS2 Select m/z 222.1 Data_Analysis Data Interpretation Identify Neutral Losses & Diagnostic Ions MS2->Data_Analysis

Figure 1: Analytical workflow for the characterization of 1-(3-Methyl-2-nitrophenyl)piperazine.

Results and Discussion

Precursor Ion Analysis

In ESI positive mode, the molecule forms a robust protonated molecular ion


.[2]
  • Observed m/z: 222.12 (Monoisotopic mass of

    
     + H).
    
  • Isotope Pattern: A distinct A+1 peak at m/z 223.12 (approx. 12-13% intensity) confirms the carbon count (

    
    ).
    
Fragmentation Pathways (CID)

Fragmentation of nitro-phenylpiperazines is driven by the stability of the piperazine ring and the lability of the nitro group. For the 3-methyl-2-nitro isomer, specific "ortho effects" are predicted.

Key Diagnostic Fragments:
  • Loss of Nitro Group (

    
    ): 
    
    • Transition:

      
       (
      
      
      
      46 Da).
    • Mechanism: Homolytic cleavage of the

      
       bond connecting the nitro group to the phenyl ring. This is a hallmark of nitroaromatics.
      
  • Loss of Nitric Oxide (

    
    ): 
    
    • Transition:

      
       (
      
      
      
      30 Da).
    • Mechanism: Rearrangement involving the nitro group oxygen attacking the ortho-position (or methyl hydrogens), followed by expulsion of NO.

  • Ortho-Effect (Loss of OH/Water):

    • Transition:

      
       (
      
      
      
      17 Da).
    • Mechanism: The ortho relationship between the nitro group (pos 2) and the methyl group (pos 3) allows for a hydrogen transfer from the methyl to the nitro oxygen, followed by loss of an OH radical. This is specific to ortho-nitrotoluene derivatives and helps distinguish this isomer from para or meta isomers lacking this proximity.

  • Piperazine Ring Cleavage:

    • Transition:

      
       or 
      
      
      
      .
    • Mechanism: Sequential losses of

      
       fragments from the piperazine ring, typical for piperazine derivatives [1].
      
Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic pathways leading to primary product ions.

Fragmentation Precursor [M+H]+ m/z 222.1 Loss_OH [M+H - OH]+ m/z 205.1 (Ortho Effect) Precursor->Loss_OH -17 Da (OH) (Nitro-Methyl interaction) Loss_NO2 [M+H - NO2]+ m/z 176.1 Precursor->Loss_NO2 -46 Da (NO2) Loss_NO [M+H - NO]+ m/z 192.1 Precursor->Loss_NO -30 Da (NO) Phenyl_Cat Tolyl Cation m/z 91.0 Loss_NO2->Phenyl_Cat Ring Cleavage

Figure 2: Proposed fragmentation pathway highlighting the ortho-effect specific to the 2-nitro-3-methyl substitution pattern.

Protocol for Routine Analysis

Step 1: System Equilibration
  • Flush the column with Mobile Phase B for 10 minutes to remove lipophilic contaminants.

  • Equilibrate with initial conditions (5% B) for 5 minutes until pressure stabilizes.

Step 2: MS Tuning (Optional but Recommended)
  • Infuse the 1 ppm standard directly at 10 µL/min via syringe pump.

  • Optimize Collision Energy (CE) . Typically, a ramp of 15-35 eV provides a rich spectrum containing both the survivor ion and structural fragments.

  • Target: Maximize the intensity of the m/z 176.1 fragment for quantification (Quantifier) and m/z 205.1 for qualification (Qualifier).

Step 3: Sequence Setup
  • Blank: Injection of 50:50 Water:MeCN.

  • System Suitability: 5 replicate injections of the standard. RSD of peak area should be < 2%.

  • Samples: Inject unknown samples.

  • Wash: Inject high-organic solvent between samples if carryover is observed.

Step 4: Data Processing
  • Extraction Window: Use

    
     Da for EIC (Extracted Ion Chromatogram) reconstruction.
    
  • Identification Criteria:

    • Retention time matches standard (

      
       min).
      
    • Presence of parent ion m/z 222.1.

    • Presence of fragment m/z 176.1 (Loss of

      
      ).
      
    • Presence of fragment m/z 205.1 (Ortho-effect confirmation).

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Sensitivity Ion suppression from matrix or incorrect pH.Ensure Mobile Phase has 0.1% Formic Acid. Check ESI capillary voltage.
Peak Tailing Secondary interaction with silanols.Use a high-quality end-capped C18 column. Increase buffer strength (Ammonium Formate).
Isomer Co-elution Presence of 4-methyl or 5-methyl isomers.Slow down the gradient (e.g., 0.5% B/min slope). Monitor m/z 205; para isomers will NOT show strong [M+H-OH] loss.
Source In-Source Fragmentation Declustering potential too high.Lower the fragmentor voltage/cone voltage.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 1-(4-Nitrophenyl)piperazine (Analog). NIST Standard Reference Database 1A v17.

  • ChemScene. Product Information: 3-Methyl-1-(2-nitrophenyl)piperazine (CAS 398470-53-6).[1][3]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2760216, 1-(3-Nitrophenyl)piperazine. (Used for comparative fragmentation logic).

  • de Boer, D., et al. "Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market." Forensic Science International 121.1-2 (2001): 47-56.

Sources

Application

Application Note: HPLC Analysis of 1-(3-Methyl-2-nitrophenyl)piperazine

This Application Note is designed for researchers and analytical scientists requiring a robust, validated HPLC protocol for 1-(3-Methyl-2-nitrophenyl)piperazine . As a specialized intermediate in the synthesis of piperaz...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical scientists requiring a robust, validated HPLC protocol for 1-(3-Methyl-2-nitrophenyl)piperazine .

As a specialized intermediate in the synthesis of piperazine-based CNS-active pharmaceutical ingredients (APIs), this molecule presents specific chromatographic challenges—namely, the basicity of the secondary amine and the steric crowding of the ortho-nitro group. The following guide synthesizes first-principles method development with field-proven optimization strategies.

Introduction & Scientific Rationale

1-(3-Methyl-2-nitrophenyl)piperazine is a pharmacophore building block often used in the development of dopamine and serotonin receptor modulators. Its analysis requires a method that can resolve the target molecule from potential synthetic precursors (e.g., 1-fluoro-3-methyl-2-nitrobenzene) and degradation products.

Physicochemical Profile & Method Strategy
  • Basicity (

    
    ):  The distal nitrogen (N4) on the piperazine ring is a secondary amine. At neutral pH, it can interact with residual silanols on silica columns, causing peak tailing.
    
    • Strategic Choice: We utilize an acidic mobile phase (pH 3.0) to fully protonate the amine, ensuring it behaves as a stable cation with sharp peak symmetry.

  • UV Chromophore: The ortho-nitro group provides strong absorbance.

    • Strategic Choice: Detection at 254 nm is selected for maximum sensitivity, while 340 nm can be used as a secondary channel to confirm the presence of the nitro-aromatic moiety.

  • Hydrophobicity: The methyl and nitro groups add lipophilicity to the phenyl ring, making C18 (Octadecyl) the ideal stationary phase for Reverse Phase Chromatography (RP-HPLC).

Experimental Protocol

Reagents and Standards
  • Reference Standard: 1-(3-Methyl-2-nitrophenyl)piperazine (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%).
    
Chromatographic Conditions
ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge)Dimensions: 4.6 × 150 mm, 3.5 µm or 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with dilute

)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 10 µL
Detection (UV) 254 nm (Primary), 340 nm (Secondary)
Run Time 20 Minutes
Gradient Program

Note: A gradient is recommended to elute potential late-eluting dimers or non-polar impurities.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Initial
10.04060Linear Ramp
12.01090Wash
15.01090Hold
15.19010Re-equilibration
20.09010End
Sample Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. Sonicate for 5 minutes.

  • Working Standard (100 µg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase A.

  • Filtration: Filter all samples through a 0.22 µm PVDF or PTFE syringe filter before injection to protect the column.

Method Validation (ICH Q2 R1)

This protocol is designed to be self-validating. The following acceptance criteria ensure the system is functioning correctly.

System Suitability Parameters
  • Retention Time (

    
    ):  Expect elution between 6.0 – 8.0 minutes.
    
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (If
    
    
    , lower the pH of Mobile Phase A or use a fresh column).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
Linearity & Range
  • Range: 10 µg/mL to 200 µg/mL.

  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Spike samples at 50%, 100%, and 150% of target concentration.

  • Acceptance: 98.0% – 102.0% recovery.

Visualization: Analytical Workflow

The following diagram illustrates the logical flow of the experiment, from synthesis intermediate to final data processing.

HPLC_Workflow cluster_mechanism Separation Mechanism Sample Crude Reaction Mixture Prep Sample Prep (Dissolve in 50:50 ACN:H2O Filter 0.22µm) Sample->Prep Extraction HPLC HPLC System (C18 Column, pH 3.0) Prep->HPLC Injection (10µL) Detector UV Detector (254 nm) HPLC->Detector Separation Data Chromatogram (Integration & Quant) Detector->Data Signal Mech1 Protonation of Piperazine Nitrogen Mech2 Hydrophobic Interaction (Phenyl-C18)

Figure 1: Step-by-step analytical workflow for 1-(3-Methyl-2-nitrophenyl)piperazine analysis.

Troubleshooting & Robustness

  • Peak Tailing:

    • Cause: Secondary interaction of the piperazine amine with silanols.

    • Fix: Add 5 mM Triethylamine (TEA) to the mobile phase (competes for silanol sites) or ensure pH is strictly < 3.0.

  • Retention Shift:

    • Cause: Temperature fluctuation or organic evaporation.

    • Fix: Use a column oven at 30°C. Cap solvent bottles tightly.

  • Extra Peaks:

    • Cause: Degradation. Nitro compounds can be light-sensitive.

    • Fix: Use amber glassware and analyze samples within 24 hours.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for RP-HPLC mechanism).
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • PubChem. (2023). 1-(3-Methyl-2-nitrophenyl)piperazine Compound Summary. National Library of Medicine.[1]

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley.

Sources

Method

Application Note: 1-(3-Methyl-2-nitrophenyl)piperazine as a Strategic Intermediate in Medicinal Chemistry

This Application Note and Protocol Guide details the use of 1-(3-Methyl-2-nitrophenyl)piperazine (CAS: 398470-53-6), a specialized heterocyclic building block. Abstract 1-(3-Methyl-2-nitrophenyl)piperazine is a stericall...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of 1-(3-Methyl-2-nitrophenyl)piperazine (CAS: 398470-53-6), a specialized heterocyclic building block.

Abstract

1-(3-Methyl-2-nitrophenyl)piperazine is a sterically congested phenylpiperazine derivative used primarily as a precursor for fused heterocyclic systems (e.g., benzimidazoles, quinoxalines) and CNS-active ligands . Its unique substitution pattern—featuring a nitro group "sandwiched" between the piperazine moiety and a methyl group—offers distinct steric and electronic properties that modulate receptor binding affinity (particularly at Dopamine D2/D3/D4 and Serotonin 5-HT receptors) and metabolic stability. This guide provides optimized protocols for its synthesis, reduction, and downstream derivatization.

Chemical Profile & Significance

Identity
  • IUPAC Name: 1-(3-Methyl-2-nitrophenyl)piperazine

  • CAS Number: 398470-53-6[1][2]

  • Molecular Formula: C₁₁H₁₅N₃O₂

  • Molecular Weight: 221.26 g/mol

  • Key Structural Feature: The 2-nitro-3-methyl motif creates a twisted conformation due to steric repulsion between the nitro group, the piperazine ring, and the methyl group. This non-planar geometry is critical for disrupting pi-stacking in downstream APIs, potentially improving solubility.

Strategic Utility
  • Ortho-Diamine Precursor: Reduction of the nitro group yields 2-(piperazin-1-yl)-6-methylaniline , a "masked" ortho-diamine. This is the immediate precursor for synthesizing 4-piperazinyl-benzimidazoles (via condensation with aldehydes/acids) or quinoxalines (via condensation with glyoxals).

  • GPCR Ligand Scaffold: The phenylpiperazine tail is a privileged pharmacophore in neuropsychiatry (e.g., Aripiprazole, Clozapine). The 3-methyl group restricts rotation, locking the bioactive conformation and enhancing selectivity for specific GPCR subtypes.

Mechanism of Synthesis & Reactivity

The synthesis relies on Nucleophilic Aromatic Substitution (S_NAr) . The reaction is facilitated by the electron-withdrawing nitro group, which activates the ortho-position for nucleophilic attack by piperazine.

Reaction Logic
  • Substrate: 1-Fluoro-3-methyl-2-nitrobenzene (or the chloro analog). The fluoro derivative is preferred due to the higher electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate, accelerating the reaction rate in sterically crowded systems.

  • Regioselectivity: The nitro group activates the ortho positions. The position between the methyl and nitro groups is sterically blocked; thus, substitution occurs exclusively at the less hindered ortho position (C1).

  • Stoichiometry: A large excess of piperazine (3–5 equivalents) is used to prevent the formation of the bis-aryl piperazine byproduct (where one piperazine molecule reacts with two aryl halides).

G SM 1-Fluoro-3-methyl- 2-nitrobenzene Inter Meisenheimer Complex SM->Inter Nucleophilic Attack Pip Piperazine (Excess) Pip->Inter Prod 1-(3-Methyl-2-nitrophenyl) piperazine Inter->Prod Aromatization (-HF) Byprod HF / HCl Inter->Byprod

Figure 1: S_NAr Reaction Pathway. The nitro group stabilizes the transition state, allowing displacement of the halide.

Experimental Protocols

Protocol A: Synthesis of 1-(3-Methyl-2-nitrophenyl)piperazine

Target Scale: 10 g

Materials:

  • 1-Fluoro-3-methyl-2-nitrobenzene (1.0 eq, 46 mmol)

  • Piperazine (anhydrous) (4.0 eq, 184 mmol)

  • Acetonitrile (ACN) or DMF (10 volumes)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine (15.8 g) in ACN (100 mL).

    • Note: If using DMF, heating to 80°C is sufficient; ACN requires reflux.

  • Addition: Add K₂CO₃ (9.5 g). Then, add 1-Fluoro-3-methyl-2-nitrobenzene (7.13 g) dropwise over 10 minutes.

    • Critical: The reaction is exothermic. Monitor internal temperature.[3]

  • Reaction: Heat the mixture to reflux (80–82°C) for 6–12 hours.

    • Monitoring: Check reaction progress via TLC (System: DCM/MeOH 9:1). The starting material (non-polar) should disappear; the product is more polar (amine).

  • Workup:

    • Cool to room temperature.[4] Filter off inorganic salts (KF, K₂CO₃).

    • Concentrate the filtrate under reduced pressure to remove solvent.

    • Purification (Acid/Base Extraction): Dissolve the residue in DCM (100 mL). Extract with 1M HCl (2 x 50 mL). The product (basic) moves to the aqueous layer; non-basic impurities remain in DCM.

    • Basify the aqueous layer to pH >12 using 4M NaOH. The product will precipitate or oil out.

    • Extract the basic aqueous layer with DCM (3 x 50 mL). Dry combined organics over Na₂SO₄ and concentrate.

  • Yield: Expect 85–95% yield as a yellow/orange oil or low-melting solid.

Protocol B: Downstream Application – Synthesis of Benzimidazole Derivative

Use Case: Cyclization to form a fused heterocycle.

Procedure:

  • Reduction: Dissolve 1-(3-Methyl-2-nitrophenyl)piperazine (1.0 eq) in Methanol. Add 10% Pd/C (5 wt%). Hydrogenate at 30 psi H₂ for 4 hours. Filter through Celite to obtain the aniline intermediate .

  • Cyclization: To the crude aniline in DMF, add an aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 eq) and Na₂S₂O₅ (oxidant/additive) or simply heat in formic acid (to make the unsubstituted benzimidazole).

  • Heating: Heat to 100°C for 4 hours.

  • Result: Formation of the 1-(Benzimidazol-4-yl)piperazine scaffold.

Analytical Characterization

TechniqueParameterExpected Observation
HPLC ColumnC18 Reverse Phase (e.g., Agilent Zorbax SB-C18)
Mobile PhaseGradient: 5% to 95% ACN in Water (+0.1% Formic Acid)
RetentionElutes earlier than non-basic nitrobenzenes due to the polar piperazine.
1H NMR SolventCDCl₃ or DMSO-d₆
Aromatic 3 protons: Typical ABC or ABX pattern (approx. 7.0–7.6 ppm).
Methyl Singlet at ~2.3–2.4 ppm.
Piperazine Two multiplets: ~2.8–3.0 ppm (4H, adjacent to NH) and ~3.0–3.2 ppm (4H, adjacent to Ar).
MS IonizationESI+ (Electrospray Ionization)
M+H222.13 m/z (Calculated for C₁₁H₁₅N₃O₂ + H⁺)

Visualizing the Workflow

The following diagram illustrates the transformation of the raw intermediate into high-value drug scaffolds.

Workflow Start Start: 1-Fluoro-3-methyl- 2-nitrobenzene Step1 Step 1: S_NAr Reaction (+ Piperazine) Start->Step1 Inter Intermediate: 1-(3-Methyl-2-nitrophenyl) piperazine Step1->Inter Step2 Step 2: Nitro Reduction (H2, Pd/C) Inter->Step2 Aniline Ortho-Diamine: 2-(Piperazin-1-yl)-6-methylaniline Step2->Aniline Branch1 Path A: Cyclization (+ R-CHO) -> Benzimidazoles Aniline->Branch1 Branch2 Path B: Acylation (+ R-COCl) -> Amides/Ureas Aniline->Branch2

Figure 2: Synthetic workflow from precursor to bioactive scaffolds.

Safety & Handling (MSDS Highlights)

  • Nitro Compounds: While this specific derivative is stable, nitroaromatics can be energetic. Avoid heating dry solids to decomposition.

  • Piperazines: Potent skin and respiratory sensitizers.[5] Always use a fume hood and wear nitrile gloves. Inhalation of dust can cause asthma-like symptoms.

  • Corrosivity: The free base is alkaline and can cause eye damage.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine.

References

  • BuyersGuideChem. (2025). Chemical Suppliers and Properties for CAS 398470-53-6. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 1-(3-Nitrophenyl)piperazine (Analogous reactivity data). Retrieved from [Link]

  • PrepChem. (2024). Synthesis of Phenylpiperazine Derivatives via Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2025). New intermediates for the selective synthesis of phenylpiperazine derivatives. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3-Methyl-2-nitrophenyl)piperazine

Case ID: SYN-3M2NP-PIP Status: Active Support Level: Tier 3 (Senior Application Scientist) Target Molecule: 1-(3-Methyl-2-nitrophenyl)piperazine CAS Registry Number: 124379-29-9 (Generic/Analogous)[1][2][3][4] Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SYN-3M2NP-PIP Status: Active Support Level: Tier 3 (Senior Application Scientist) Target Molecule: 1-(3-Methyl-2-nitrophenyl)piperazine CAS Registry Number: 124379-29-9 (Generic/Analogous)[1][2][3][4]

Executive Summary & Strategic Overview

The synthesis of 1-(3-Methyl-2-nitrophenyl)piperazine presents a classic "ortho-ortho" steric challenge.[1][2][3][4] The target molecule features a bulky piperazine ring flanked by a nitro group at the ortho position and a methyl group at the meta position (relative to the piperazine).[3]

The most robust synthetic route is Nucleophilic Aromatic Substitution (


) .[3] However, standard protocols often fail due to the "buttressing effect"—the methyl group at C3 forces the nitro group at C2 to twist out of planarity, reducing its resonance electron-withdrawing capacity and thereby deactivating the C1 position toward nucleophilic attack.

Primary Route:


 of 3-Fluoro-2-nitrotoluene  with excess Piperazine.[1][2][3][4]
Critical Success Factor:  Overcoming steric deactivation via solvent polarity and thermal energy while preventing bis-arylation.[1][2][3][4]

Validated Synthetic Protocol

Reaction Scheme

ReactionScheme SM1 3-Fluoro-2-nitrotoluene (CAS 3013-27-2) Intermediate Transition State (Meisenheimer Complex) SM1->Intermediate + SM2 SM2 Piperazine (5.0 equiv) Product 1-(3-Methyl-2-nitrophenyl)piperazine Intermediate->Product - HF Conditions K2CO3, DMSO 100-120°C, 12-24h

Caption:


 pathway utilizing the higher reactivity of the fluoro-leaving group to overcome steric hindrance.[2][3]
Step-by-Step Methodology

Reagents:

  • Precursor: 3-Fluoro-2-nitrotoluene (1.0 equiv) [Note: The chloro-analog, 3-chloro-2-nitrotoluene, is significantly less reactive and not recommended for this specific sterically hindered substrate].[1][2][3][4]

  • Nucleophile: Piperazine (5.0 equiv) [High excess is mandatory].[3]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv).[3]
    
  • Solvent: Dimethyl Sulfoxide (DMSO) [anhydrous].[3] Concentration: 0.5 M.

Procedure:

  • Charge: To a dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add Piperazine (5.0 equiv) and

    
      (2.0 equiv).
    
  • Dissolve: Add DMSO and stir at room temperature for 10 minutes to ensure partial dissolution of piperazine.

  • Addition: Add 3-Fluoro-2-nitrotoluene (1.0 equiv) in a single portion.

  • Reaction: Heat the mixture to

    
     . Maintain vigorous stirring.
    
    • Checkpoint: Monitor by HPLC/TLC after 4 hours.[3][4] The reaction is kinetically slow; 12–24 hours is typical for full conversion.[3][4]

  • Work-up (Acid/Base Extraction):

    • Cool to room temperature.[3][4] Dilute with Ethyl Acetate (EtOAc) and Water.[3][4]

    • Separate phases.[3][4] Wash the organic layer with water (

      
      ) to remove DMSO and excess piperazine.[3]
      
    • Purification Trick: Extract the organic layer with 1M HCl .[3][4] The product (basic amine) moves to the aqueous phase; non-basic impurities (unreacted nitro-toluene) stay in organic.[3]

    • Basify the aqueous extract with 6M NaOH to pH > 12.[3][4]

    • Extract back into EtOAc, dry over

      
      , and concentrate.
      

Troubleshooting Guide

Decision Tree: Diagnosing Failure Modes

Troubleshooting Start Issue Encountered Q1 Is Conversion < 50% after 12h? Start->Q1 Q2 Is Impurity > 10%? Q1->Q2 No Sol1 Action: Increase Temp to 130°C Switch Solvent to NMP Q1->Sol1 Yes (Stalled) Sol2 Action: Check Leaving Group Ensure 'Fluoro' analog used Q1->Sol2 Yes (No Reaction) ImpurityType Identify Impurity Type Q2->ImpurityType Yes Act1 Bis-Aryl Piperazine Detected (Piperazine bridging two rings) ImpurityType->Act1 Act2 Hydrolysis Product Detected (Phenol formation) ImpurityType->Act2 Fix1 Solution: Increase Piperazine to 8-10 equivalents Act1->Fix1 Fix2 Solution: Dry DMSO/Reagents Use Molecular Sieves Act2->Fix2

Caption: Logic flow for diagnosing low yields and impurity profiles in


 reactions.
Common Issues & Solutions Table
SymptomProbable CauseTechnical Solution
Reaction Stalls at ~60% Steric Deactivation: The 3-methyl group blocks the approach of the nucleophile and twists the nitro group.[1][2][3][4]Switch Solvent: Move from DMF to DMSO or NMP (N-methyl-2-pyrrolidone).[1][2][3][4] These solvents stabilize the polar transition state (Meisenheimer complex) more effectively.[3] Increase temp to

.
Emulsion during Work-up Piperazine/DMSO Interaction: Excess piperazine and DMSO create a surfactant-like effect.[1][2][3][4]Brine Wash: Wash the organic layer with saturated brine before water washes.[3][4] Alternatively, use DCM (Dichloromethane) instead of EtOAc for extraction (denser phase helps separation).[3]
"Bis" Impurity Formation Stoichiometry Error: Piperazine has two active nitrogens.[3][4] If piperazine is low, the product competes as a nucleophile.Increase Equivalents: Ensure Piperazine is at

equivalents. The statistical probability of the second attack drops significantly.
Dark/Black Reaction Mixture Thermal Decomposition: Nitro compounds are thermally sensitive at high pH/Temp.[3][4]Degas Solvents: Oxidative degradation is accelerated by heat.[3][4] Sparge DMSO with Argon/Nitrogen for 15 mins before heating.

Frequently Asked Questions (FAQs)

Q: Can I use 3-Chloro-2-nitrotoluene instead of the Fluoro analog? A: Technically yes, but it is not recommended .[1][2][3][4] The fluoride ion is a much better leaving group in


 reactions (due to the high electronegativity stabilizing the intermediate complex) compared to chloride.[3] Given the steric hindrance in this specific molecule, the Chloro-analog may require temperatures 

, leading to significant tar formation and decomposition.[3]

Q: Why is the product not precipitating when I pour the reaction into water? A: The product, 1-(3-Methyl-2-nitrophenyl)piperazine, has a secondary amine and a lipophilic aryl ring, but it can be surprisingly soluble in water/DMSO mixtures.[1][2][3][4] Do not rely on precipitation.[3][4] Perform the Acid/Base extraction described in the protocol to maximize recovery.

Q: Is this reaction safe to scale up? A: Caution is required. Nitro-aromatics can be energetic.[1][2][3][4]

  • DSC (Differential Scanning Calorimetry): Run a DSC on the reaction mixture before scaling >10g to identify onset of thermal runaway.[3]

  • Gas Evolution:

    
     releases HF (neutralized by base).[3][4] Ensure venting is adequate.[3][4]
    

Q: How do I store the final product? A: The free base is prone to oxidation (turning brown) over time. Store at


 under inert atmosphere. For long-term stability, convert it to the Hydrochloride salt  (treat EtOAc solution with 4M HCl in Dioxane).[3]

References

  • Reaction Mechanism & Solvent Effects

    • Title: Nucleophilic Aromatic Substitution ( ) of Fluoronitrobenzenes.
    • Source: Organic Chemistry Portal.[3][4]

    • URL:[Link]

  • Precursor Data (3-Fluoro-2-nitrotoluene)

    • Title: 3-Fluoro-2-nitrotoluene | CAS 3013-27-2.[1][2][4][5][6]

    • Source: Sigma-Aldrich / Merck.[1][2][3][4]

  • Piperazine Reactivity & Handling

    • Title: Piperazine - Wikipedia (Chemical Properties & Reactivity).[1][3][4]

    • Source: Wikipedia.[3][4]

    • URL:[Link][3]

  • Analogous Synthesis (Ortho-Nitro Substitution)

    • Title: Synthesis of 1-(2-nitrophenyl)piperazine derivatives.[1][2][3][4]

    • Source: PubChem (Patent Data).[3][4]

    • URL:[Link][3]

Sources

Optimization

purification of 1-(3-Methyl-2-nitrophenyl)piperazine from reaction mixtures

Technical Support Center: Purification of 1-(3-Methyl-2-nitrophenyl)piperazine Executive Summary & Chemical Context This guide addresses the purification of 1-(3-Methyl-2-nitrophenyl)piperazine , a key intermediate often...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-(3-Methyl-2-nitrophenyl)piperazine

Executive Summary & Chemical Context

This guide addresses the purification of 1-(3-Methyl-2-nitrophenyl)piperazine , a key intermediate often synthesized via Nucleophilic Aromatic Substitution (SNAr).[1][2]

The Challenge: The synthesis typically involves reacting 1-fluoro-3-methyl-2-nitrobenzene (or its chloro/bromo analog) with excess piperazine .[1][2] The primary purification challenge is separating the desired mono-substituted product from:

  • Excess Piperazine: Highly water-soluble but can act as a stubborn contaminant.[1][2]

  • Bis-aryl piperazine: A side product formed if stoichiometry is uncontrolled.[1][2]

  • Unreacted Aryl Halide: Neutral, lipophilic starting material.

  • Steric Constraints: The ortho-methyl and ortho-nitro groups create significant steric hindrance, often requiring higher reaction temperatures which can increase tar/impurity formation.[1][2]

Visual Workflow: Reaction & Purification Logic

The following diagram illustrates the critical decision pathways for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Product, Excess Piperazine, Salts, Aryl Halide) Quench 1. Solvent Removal (if DMF/DMSO) 2. Dilute in EtOAc/DCM Start->Quench Wash Water Wash (3x) (Critical Step) Quench->Wash OrgLayer1 Organic Layer (Product + Neutral Impurities) Wash->OrgLayer1 AqLayer1 Aqueous Layer (Remove Excess Piperazine) Wash->AqLayer1 Decision Is Purity Sufficient? OrgLayer1->Decision RouteA Route A: Acid-Base Extraction (Removes Neutral Aryl Halide) Decision->RouteA No (Neutral Impurities Present) RouteB Route B: HCl Salt Formation (High Purity Solid) Decision->RouteB No (Oiling/Difficult Solid) Final Pure 1-(3-Methyl-2-nitrophenyl)piperazine Decision->Final Yes (Evaporate) RouteA->Final RouteB->Final

Caption: Figure 1. Decision tree for the isolation of 1-(3-Methyl-2-nitrophenyl)piperazine, prioritizing the removal of excess piperazine via aqueous partitioning.

Detailed Purification Protocols

Protocol A: The "Standard" Aqueous Workup

Best for: Reactions with high conversion where the main impurity is excess piperazine.

The Science: Piperazine is a small, highly polar molecule (LogP < 0) with high water solubility. The target molecule, containing a nitro-toluene moiety, is significantly more lipophilic (LogP > 1.5). We exploit this partition coefficient difference.

  • Solvent Swap: If the reaction was performed in high-boiling solvents (DMF, DMSO), evaporate as much as possible under high vacuum. Dilute the residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: Avoid Ether if possible; piperazine is less soluble in ether, potentially causing it to precipitate and trap your product.

  • The "Crashing" Wash: Wash the organic phase with Water (3x) .

    • Volume Rule: Use a 1:1 volume ratio of water to organic solvent.

    • Mechanism:[1][3][4][5][6] The unreacted piperazine partitions into the aqueous phase. The hydrophobic aryl group keeps the product in the organic phase.

  • Brine Wash: Perform a final wash with saturated NaCl solution to remove residual water.

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate.
Protocol B: Acid-Base Extraction (The "Scavenger" Method)

Best for: Removing unreacted aryl halide (starting material) and non-basic impurities.[1][2]

The Science: The distal nitrogen (N4) of the piperazine ring remains basic (


). The starting material (1-fluoro-3-methyl-2-nitrobenzene) is neutral.[1][2]
StepActionPhase Location of Product
1 Dissolve crude in EtOAc.Organic
2 Extract with 1M HCl (aq) (3x).[1]Aqueous (Protonated form)
3 Keep Aqueous. Discard Organic.Aqueous
4 Basify Aqueous with 4M NaOH to pH > 12.Aqueous (Precipitates as oil/solid)
5 Extract with DCM (3x).[1]Organic (Free base)
6 Dry and Evaporate.Solid/Oil Product

Critical Note: The ortho-nitro group withdraws electrons, making the aniline nitrogen (N1) non-basic. Only the distal nitrogen (N4) protonates.

Protocol C: Hydrochloride Salt Formation

Best for: Long-term storage and obtaining a crystalline solid from an oil.[1][2]

  • Dissolve the free base (from Protocol A or B) in a minimum amount of Ethanol or Isopropanol .

  • Cool to 0°C.

  • Dropwise add HCl in Dioxane (4M) or Concentrated HCl .

    • Stoichiometry: Aim for 1.1 equivalents.

  • A yellow/orange precipitate should form.

  • Filter and wash with cold ether.

Troubleshooting & FAQs

Q1: My product is oiling out and won't crystallize. What should I do?

  • Cause: The ortho-methyl and ortho-nitro groups disrupt crystal packing, often leading to low-melting solids or oils.[1][2] Residual solvent (DMF) can also prevent crystallization.

  • Solution:

    • Trituration: Add cold Hexane or Pentane to the oil and scratch the flask sides with a glass rod. Sonicate for 10 minutes.

    • Salt Formation: Convert to the HCl or Oxalate salt (see Protocol C). Salts generally have much higher melting points than the free base.

Q2: I see a "double spot" on TLC. Is this the bis-product?

  • Analysis: It is possible, but check your TLC solvent first. Piperazines often "streak" on silica due to their basicity interacting with acidic silanols.

  • Fix: Add 1% Triethylamine (TEA) or Ammonia to your TLC eluent (e.g., DCM:MeOH:TEA 95:4:1). If the streak resolves into a single spot, it was just an interaction with silica. If two distinct spots remain, the higher

    
     spot is likely the bis-aryl piperazine (formed if piperazine excess was too low).
    

Q3: The reaction conversion is stuck at 60%.

  • Cause: Steric hindrance. The methyl group at position 3 and nitro at position 2 create a "steric wall" blocking the nucleophilic attack at position 1.

  • Solution:

    • Temperature: Increase temperature to 100-120°C (if solvent allows).

    • Solvent: Switch to DMSO (accelerates SNAr rates compared to DMF).

    • Stoichiometry: Ensure Piperazine is at 3-5 equivalents . High concentration drives the kinetics (

      
      ).
      

Q4: How do I remove the high-boiling solvent (DMSO/DMF) without a rotovap capable of high heat?

  • Solution: Do not boil it off. Use the "Flood" Method :

    • Pour the reaction mixture into a large excess of Ice Water (10x volume).

    • The organic product will precipitate (if solid) or oil out.

    • Extract this aqueous slurry with EtOAc.[5] The DMSO/DMF stays largely in the water. Wash the organic layer 4-5 times with water to remove traces.[1][2]

Analytical Validation

TechniqueExpected MarkerReason
1H NMR

2.3-2.4 ppm (Singlet, 3H)
Methyl group on the aromatic ring.[1][2]
1H NMR

2.8-3.1 ppm (Multiplets, 8H)
Piperazine ring protons .[1][2] Look for asymmetry due to N-aryl substitution.[1][2][7]
MS (ESI) [M+H]+Confirm molecular weight (approx. 222.12 Da).
Appearance Yellow/Orange Solid or OilNitro groups conjugated to aromatics typically absorb blue light, appearing yellow/orange.

References

  • BenchChem. Technical Support Center: Purification of Piperazine-Containing Compounds.[1][2] (Accessed 2026).[6] Link[1]

  • Patel, N. et al. "Synthesis and Mechanistic Pathways of Piperazine Derivatives." MDPI, 2020. (Discusses SNAr kinetics and workup of hindered piperazines). Link[1]

  • PubChem. 1-(2-Nitrophenyl)piperazine Compound Summary. National Library of Medicine. (Physicochemical properties of the structural analog). Link

  • Google Patents. US2919275A - Purification of piperazine.[1][2] (Foundational techniques for separating piperazine from derivatives). Link

  • University of Regina. pKa Values of Some Piperazines at Different Temperatures. (Data on basicity shifts in N-substituted piperazines). Link

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(3-Methyl-2-nitrophenyl)piperazine

Current Status: Operational Ticket ID: SNAr-OPT-2026 Subject: Yield Optimization & Troubleshooting for Sterically Hindered Aryl Piperazines Assigned Specialist: Senior Application Scientist, Process Chemistry Division Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: SNAr-OPT-2026 Subject: Yield Optimization & Troubleshooting for Sterically Hindered Aryl Piperazines Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the synthesis of 1-(3-Methyl-2-nitrophenyl)piperazine , a key pharmacophore in CNS-active drug discovery. The reaction relies on Nucleophilic Aromatic Substitution (SNAr) .[1][2][3][4]

The Core Challenge: This specific isomer presents a unique "Steric/Electronic Conflict."

  • Steric Hindrance: The target position (C1) is flanked by a nitro group at C2. Furthermore, the methyl group at C3 sterically crowds the nitro group, potentially forcing it out of planarity with the benzene ring.

  • Electronic Impact: If the nitro group is twisted out of plane, its resonance withdrawing capability (

    
    -acceptor) is diminished, raising the activation energy for the nucleophilic attack.
    

This guide provides a self-validating protocol to overcome these barriers, moving beyond "recipe following" to "reaction engineering."

Part 1: The "Golden Path" Protocol

Do not deviate from these core parameters without a specific hypothesis. This protocol is designed to suppress bis-arylation and overcome the ortho-steric barrier.

Reagents & Stoichiometry
ComponentRoleEquiv.RecommendationWhy?
Substrate Electrophile1.01-Fluoro -3-methyl-2-nitrobenzeneCritical: Fluoride is the superior leaving group for SNAr due to high electronegativity increasing C1 electrophilicity (

).
Piperazine Nucleophile5.0 Anhydrous, FlakedHigh Excess: Statistical forcing is required to prevent the product from reacting with a second aryl halide (Bis-arylation).
K₂CO₃ Base1.5Finely GroundNeutralizes HF generated. Not strictly necessary if excess piperazine is used, but improves workup.
DMSO SolventN/AAnhydrous (3-5 volumes)High dielectric constant stabilizes the Meisenheimer complex intermediate.
Step-by-Step Workflow
  • Preparation: Dissolve 5.0 equiv of piperazine in minimal DMSO (3 vol). Heat to 60°C to ensure complete dissolution.

  • Addition: Add 1.0 equiv of 1-Fluoro-3-methyl-2-nitrobenzene. Note: Exotherm is possible but usually mild due to steric hindrance.

  • Reaction: Heat to 100–110°C for 4–6 hours.

    • Checkpoint: Monitor by HPLC/TLC.[5] If <50% conversion at 2 hours, increase temp to 120°C.

  • Workup (The "Acid-Base Switch"):

    • Dilute reaction with water and extract into Ethyl Acetate (EtOAc).[6][7]

    • Crucial Step: The organic layer contains Product + Impurities.

    • Wash organic layer with 1M HCl . The product (basic amine) moves to the Aqueous phase. Non-basic impurities stay in Organic.

    • Discard Organic layer.

    • Basify Aqueous layer (pH > 12) with NaOH. Product precipitates or oils out.[8]

    • Extract back into EtOAc, dry (Na₂SO₄), and concentrate.[6][7]

Part 2: Visualizing the Logic

Workflow Diagram

The following diagram illustrates the critical decision points in the synthesis and purification logic.

ReactionWorkflow Start Start: 1-Fluoro-3-methyl-2-nitrobenzene Reagents Add Piperazine (5.0 eq) + DMSO Temp: 110°C Start->Reagents Check HPLC Check @ 2h Reagents->Check ConversionLow < 50% Conversion Check->ConversionLow Slow Kinetics ConversionHigh > 90% Conversion Check->ConversionHigh Proceed ActionHeat Increase Temp to 130°C Check Steric Inhibition ConversionLow->ActionHeat Workup Acid/Base Extraction (Purification Strategy) ConversionHigh->Workup ActionHeat->Check PhaseSep 1. Extract into 1M HCl (Aq) 2. Wash Organic (Discard) 3. Basify Aq -> Extract EtOAc Workup->PhaseSep Final Pure 1-(3-Methyl-2-nitrophenyl)piperazine PhaseSep->Final

Caption: Operational workflow for SNAr synthesis emphasizing the critical HPLC checkpoint and the Acid/Base purification switch.

Part 3: Troubleshooting Center (FAQs)

Category 1: Low Yield & Kinetics

Q: I am using the Chloro- analog (1-Chloro-3-methyl-2-nitrobenzene) and yield is <20%. Why? A: You are fighting the "Element Effect." In SNAr reactions, the rate-determining step is the initial nucleophilic attack, which disrupts aromaticity.

  • Mechanism: Fluorine is highly electronegative, creating a strong dipole that pulls electron density from the C1 carbon, making it more susceptible to attack by piperazine. Chlorine is less electronegative.

  • Solution: Switch to the Fluoro- precursor. If you must use Chloro, you must increase the temperature to 140–150°C (likely requiring a sealed tube or microwave reactor) and use a polar aprotic solvent like NMP.

Q: The reaction stalls at 60% conversion. Should I add more base? A: Unlikely. If you used 5 eq of piperazine, you have plenty of base. The issue is likely product inhibition or steric crowding .

  • Diagnosis: The product itself is a secondary aniline (attached to the ring) and tertiary amine. It is bulky. As the concentration of product rises, it may solvate the remaining aryl halide or aggregate.

  • Solution: Perform a "hot filtration" if solids are present, or dilute the reaction slightly with more DMSO to break up aggregates. If using microwave irradiation, this stalling is less common.

Category 2: Impurity Management

Q: I see a large M+ mass peak corresponding to Bis-arylation (Dimer). A: This confirms that your piperazine concentration was too low relative to the aryl halide.

  • The Fix: You cannot "fix" the current batch easily (separation is difficult). For the next batch, ensure Piperazine is ≥ 5.0 equivalents .

  • Why: Piperazine has two nucleophilic nitrogens. Once the first nitrogen reacts, the second is still active. By flooding the system with excess piperazine, the statistical probability of an aryl halide hitting a free piperazine molecule is much higher than hitting an already-substituted product.

Q: My product is an oil that won't crystallize. How do I get a solid? A: 1-(3-Methyl-2-nitrophenyl)piperazine is often an oil or low-melting solid due to the internal disruption of crystal packing by the ortho-substituents.

  • Protocol: Convert it to the Hydrochloride Salt .

    • Dissolve the oil in diethyl ether or EtOAc.

    • Add 4M HCl in Dioxane dropwise.

    • The HCl salt should precipitate immediately as a white/off-white solid.

    • Filter and wash with ether. This stabilizes the compound for storage.

Part 4: Advanced Troubleshooting Logic Tree

Use this decision tree when standard protocols fail.

Troubleshooting Issue Problem Identified Type1 Low Conversion (<50%) Issue->Type1 Type2 Bis-Aryl Impurity (>10%) Issue->Type2 Type3 Sticky Oil / Purity Issue Issue->Type3 Sol1 Check Leaving Group: Is it Fluorine? Type1->Sol1 Sol2 Check Stoichiometry Type2->Sol2 Sol3 Workup Method? Type3->Sol3 Act1 Switch Cl -> F Sol1->Act1 No Act2 Increase T to 140°C (Microwave) Sol1->Act2 Yes Act3 Increase Piperazine to 5-8 equiv Sol2->Act3 Act4 Slow Addition of Aryl Halide Sol2->Act4 Act5 Perform Acid/Base Extraction Sol3->Act5 Act6 Convert to HCl Salt for recrystallization Sol3->Act6

Caption: Diagnostic logic for identifying and resolving yield-limiting factors in aryl piperazine synthesis.

References

  • Mechanistic Insight (SNAr): Rohrbach, S., et al. "Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols." ACS Omega, 2022. Link

  • Protocol Optimization: BenchChem Technical Support. "Troubleshooting Low Yield in N-Arylpiperazine Synthesis." BenchChem Knowledge Base, 2025.[2] Link

  • Piperazine Derivatives: "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules, MDPI, 2023. Link

  • Purification Strategies: "1-Phenyl-4-(4-pyridinyl)piperazine Purification Guide." BenchChem Technical Notes, 2025. Link

  • General Synthesis: "A General and Convenient Synthesis of N-Aryl Piperazines." Tetrahedron Letters (via ResearchGate), 2005. Link

Sources

Optimization

Technical Support Center: Synthesis of 1-(3-Methyl-2-nitrophenyl)piperazine

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-(3-Methyl-2-nitrophenyl)piperazine. As a Senior Application Scientist, this document provide...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-(3-Methyl-2-nitrophenyl)piperazine. As a Senior Application Scientist, this document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side product formation during the synthesis. The information herein is based on established principles of organic chemistry and relevant literature.

Introduction to the Synthesis

The synthesis of 1-(3-Methyl-2-nitrophenyl)piperazine typically proceeds through one of two primary routes: Nucleophilic Aromatic Substitution (SNAr) or a Palladium-catalyzed Buchwald-Hartwig amination. Both methods are effective for forming the crucial C-N bond between the aromatic ring and the piperazine moiety. However, each route has its own set of potential side reactions that can lead to impurities and lower yields. This guide will help you identify and mitigate these issues.

Troubleshooting Guide & FAQs

Category 1: Nucleophilic Aromatic Substitution (SNAr) Route

The SNAr reaction is a classical and often cost-effective method for synthesizing aryl piperazines.[1] It involves the reaction of an activated aryl halide, such as 2-chloro-6-nitrotoluene, with piperazine, often in a polar aprotic solvent and in the presence of a base. The nitro group in the ortho position is crucial for activating the aromatic ring towards nucleophilic attack.[2][3]

Question 1: I am observing a significant amount of a higher molecular weight impurity in my final product. What could it be and how can I prevent its formation?

Answer:

This is a common issue in the synthesis of monosubstituted piperazines. The likely culprit is the formation of a bis-arylated piperazine side product, where a second molecule of the aryl halide reacts with the remaining N-H group of the desired product.

Causality: Piperazine has two secondary amine groups, both of which are nucleophilic. Once the first C-N bond is formed to produce 1-(3-Methyl-2-nitrophenyl)piperazine, the second nitrogen can still react with another molecule of the electrophilic aryl halide, especially if the aryl halide is used in excess or if the reaction is run for an extended period at elevated temperatures.

Troubleshooting Protocol:

  • Stoichiometry Control:

    • Use a molar excess of piperazine relative to the aryl halide (e.g., 2-4 equivalents of piperazine). This statistically favors the mono-arylation and leaves less unreacted aryl halide to form the bis-arylated product.

  • Reaction Temperature and Time:

    • Monitor the reaction closely by TLC or LC-MS.

    • Once the starting aryl halide is consumed, stop the reaction to prevent further reaction with the product.

    • Avoid excessively high temperatures, which can accelerate the rate of the second substitution.

  • Purification Strategy:

    • The bis-arylated product is significantly less polar than the monosubstituted product. It can often be separated by column chromatography.

    • Acid-base extraction can also be effective. The monosubstituted product, with its free secondary amine, can be protonated and extracted into an aqueous acidic phase, leaving the non-basic bis-arylated product in the organic phase.

Table 1: Recommended Reaction Parameters for SNAr to Minimize Bis-Arylation

ParameterRecommended ConditionRationale
Piperazine:Aryl Halide Ratio2:1 to 4:1Increases the probability of mono-substitution.
SolventDMSO, DMF, NMPPolar aprotic solvents facilitate the reaction.[2]
Base (if used)K2CO3, Et3NNeutralizes the HX formed during the reaction.[4]
Temperature80-120 °C (monitor closely)Balances reaction rate with selectivity.

Question 2: My reaction yield is low, and I have isolated unreacted starting material. How can I improve the conversion?

Answer:

Low conversion in an SNAr reaction can be attributed to several factors, including insufficient activation of the aromatic ring, poor solubility of reactants, or inadequate reaction conditions.

Causality: The SNAr mechanism relies on the stabilization of a negatively charged intermediate (Meisenheimer complex) by electron-withdrawing groups.[2][3] If the reaction conditions do not favor the formation and stabilization of this intermediate, the reaction will be sluggish.

Troubleshooting Protocol:

  • Solvent Choice: Ensure you are using a suitable polar aprotic solvent like DMSO or DMF, which can solvate the reactants and facilitate the reaction.[2]

  • Temperature: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress. Higher temperatures can overcome the activation energy barrier.

  • Base: The presence of a base is often necessary to scavenge the acid (e.g., HCl) formed during the reaction, which would otherwise protonate the piperazine and render it non-nucleophilic. Use a non-nucleophilic base like K2CO3 or triethylamine.[4]

  • Reaction Time: Allow the reaction to run for a longer period, but be mindful of the potential for side product formation as discussed in Question 1.

Question 3: I am seeing a colored impurity in my product that is difficult to remove. What could be the cause?

Answer:

Colored impurities in reactions involving nitroaromatic compounds can arise from side reactions of the nitro group.

Causality: Under certain conditions, especially at high temperatures or in the presence of certain nucleophiles, the nitro group can undergo reduction or other transformations, leading to highly colored byproducts.

Troubleshooting Protocol:

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may lead to colored impurities.

  • Temperature Control: Avoid excessive heating.

  • Purification:

    • Activated carbon (charcoal) treatment of a solution of the crude product can sometimes be effective in removing colored impurities.

    • Recrystallization is another powerful technique for purifying the final product and removing colored byproducts.[5]

Diagram 1: SNAr Synthesis and Bis-Arylation Side Product

SNAr_Reaction ArylHalide 2-Chloro-6-nitrotoluene Product 1-(3-Methyl-2-nitrophenyl)piperazine ArylHalide->Product + Piperazine Piperazine Piperazine SideProduct Bis-arylated Piperazine Product->SideProduct + ArylHalide (Excess)

Caption: SNAr reaction pathway and the formation of the bis-arylated side product.

Category 2: Buchwald-Hartwig Amination Route

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] It offers a milder alternative to SNAr and is often more tolerant of various functional groups.[1]

Question 4: My Buchwald-Hartwig reaction is not going to completion, and I observe a dehalogenated starting material. What is happening?

Answer:

The formation of a dehalogenated byproduct (e.g., 2-nitrotoluene from 2-chloro-6-nitrotoluene) is a known side reaction in palladium-catalyzed cross-coupling reactions, referred to as hydrodehalogenation .

Causality: This side reaction can occur through various pathways within the catalytic cycle, often involving β-hydride elimination from the palladium-amido complex or reaction with trace amounts of water or other proton sources.

Troubleshooting Protocol:

  • Choice of Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[1] Weaker bases may not be effective in promoting the desired reaction over side reactions.

  • Anhydrous Conditions: Ensure that your solvent and reagents are scrupulously dry. The presence of water can contribute to hydrodehalogenation.

  • Ligand Selection: The choice of phosphine ligand can significantly influence the outcome. Sterically hindered, electron-rich ligands often favor the desired reductive elimination over side reactions.[6] Consider screening different ligands if hydrodehalogenation is a major issue.

  • Temperature: Lowering the reaction temperature may help to disfavor the hydrodehalogenation pathway.

Question 5: I am having trouble removing the palladium catalyst and ligands from my final product. What are the best purification methods?

Answer:

Residual palladium and phosphine ligands (or their oxides) are common impurities in products from Buchwald-Hartwig reactions.

Troubleshooting Protocol:

  • Filtration: After the reaction, a simple filtration through a pad of Celite® or silica gel can remove a significant portion of the insoluble palladium species.

  • Column Chromatography: Standard silica gel chromatography is often effective for removing both the palladium catalyst and the phosphine ligand/oxide.

  • Scavengers: There are commercially available scavengers (e.g., silica-bound thiols or amines) that can selectively bind to and remove residual palladium.

  • Acid-Base Extraction: Similar to the SNAr product, the basic nature of the piperazine moiety allows for extraction into an aqueous acidic solution, leaving non-polar impurities like the phosphine ligand in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Diagram 2: Buchwald-Hartwig Amination and Hydrodehalogenation Side Reaction

Buchwald_Hartwig ArylHalide 2-Chloro-6-nitrotoluene Product 1-(3-Methyl-2-nitrophenyl)piperazine ArylHalide->Product + Piperazine + Catalyst SideProduct 2-Nitrotoluene (Hydrodehalogenation) ArylHalide->SideProduct Side Reaction (Catalyst) Piperazine Piperazine Catalyst Pd Catalyst + Ligand

Caption: Buchwald-Hartwig amination and the competing hydrodehalogenation side reaction.

General Purification FAQs

Question 6: My product is an oil, making purification by recrystallization difficult. What are my options?

Answer:

Many piperazine derivatives are oils or low-melting solids. If direct recrystallization is not feasible, consider the following:

  • Salt Formation: The product contains a basic piperazine nitrogen and can be converted to a crystalline salt (e.g., hydrochloride, acetate) by treatment with the corresponding acid.[8] These salts are often highly crystalline and can be easily purified by recrystallization. The free base can be regenerated by treatment with a base.

  • Column Chromatography: As mentioned previously, silica gel chromatography is a very effective method for purifying non-crystalline products.

  • Kugelrohr Distillation: If the product is thermally stable, short-path distillation under high vacuum (Kugelrohr) can be an excellent method for purification, especially on a smaller scale.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-6-nitronaphthalene.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015, November 23). SciSpace.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (n.d.). Neuroquantology.
  • ChemicalBook. (n.d.). 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis.
  • Google Patents. (n.d.). US2919275A - Purification of piperazine.

Sources

Troubleshooting

Technical Support Center: 1-(3-Methyl-2-nitrophenyl)piperazine

Reference ID: TSP-MNPP-001 | Status: Active | Last Updated: March 2026 Core Technical Overview Compound Identity: 1-(3-Methyl-2-nitrophenyl)piperazine Chemical Class: Arylpiperazine / Nitro-aromatic Primary Application:...

Author: BenchChem Technical Support Team. Date: March 2026

Reference ID: TSP-MNPP-001 | Status: Active | Last Updated: March 2026

Core Technical Overview

Compound Identity: 1-(3-Methyl-2-nitrophenyl)piperazine Chemical Class: Arylpiperazine / Nitro-aromatic Primary Application: Pharmaceutical intermediate (building block for GPCR ligands, antipsychotic analogs) and chemical probe synthesis.

This guide addresses the specific stability challenges arising from the ortho-nitro and meta-methyl substitution pattern. The electron-withdrawing nitro group at the ortho position significantly reduces the basicity of the attached nitrogen (N1), while the piperazine secondary amine (N4) remains highly basic and nucleophilic, creating distinct solubility and reactivity profiles compared to unsubstituted piperazines.

Storage & Stability Protocols

Critical Storage Parameters
ParameterRecommendationScientific Rationale
Temperature 2–8°C (Short-term) -20°C (Long-term) Prevents slow oxidative degradation of the secondary amine and thermal decomposition of the nitro-aryl bond.
Atmosphere Inert Gas (Argon/Nitrogen) The secondary amine (N4) is susceptible to N-oxidation and carbamate formation upon exposure to atmospheric CO₂ and moisture [1].
Light Protect from Light Nitro-aromatics are photosensitive.[1] UV/Visible light exposure causes photo-reduction or rearrangement, typically manifesting as a color shift from pale yellow to deep orange/brown.[1]
Hygroscopicity Desiccate Tightly As a base, it can absorb atmospheric moisture.[1][2][3] Hydroscopic uptake accelerates hydrolysis and oxidation pathways.[1]
DOT Diagram: Optimal Storage Workflow

StorageWorkflow Receipt Compound Receipt Inspect Visual Inspection (Yellow Solid) Receipt->Inspect Aliquot Aliquot under Inert Gas (Avoid Freeze-Thaw) Inspect->Aliquot Pass Fail Reject/Purify (If Brown/Sticky) Inspect->Fail Fail Seal Seal with Parafilm/Tape & Desiccant Aliquot->Seal Store Store at -20°C (Dark) Seal->Store

Figure 1: Standardized workflow for receiving and banking sensitive arylpiperazine reagents to maximize shelf-life.

Solubility & Solution Chemistry

Solubility Profile

Users often report precipitation when diluting organic stocks into aqueous buffers.[1] This is due to the lipophilicity of the 3-methyl-2-nitrophenyl moiety.

SolventSolubility RatingUsage Notes
DMSO High (>50 mM)Preferred for stock solutions.[1] Stable at -20°C for 1–3 months.[1][4]
Ethanol Moderate Good for synthesis; avoid for long-term storage due to potential evaporation.[1]
Water (pH 7) Low / Insoluble The free base is hydrophobic.[1] Requires acidification to dissolve.[1]
0.1 M HCl High Protonation of the N4-piperazine nitrogen (pKa ~9.[1]8) confers water solubility.[1]
Troubleshooting Solution Preparation

Q: My compound precipitated when I added the DMSO stock to PBS. Why? A: This is a "crash-out" event. The free base form of 1-(3-Methyl-2-nitrophenyl)piperazine is hydrophobic. When you dilute DMSO into PBS (pH 7.4), the compound remains unprotonated and aggregates.

  • Fix: Pre-dilute the DMSO stock into a slightly acidic buffer (pH < 6.0) or ensure the final concentration is below the solubility limit (typically < 100 µM in aqueous media).[1]

Q: Can I heat the solution to dissolve it? A: Caution advised. Mild warming (37°C) is acceptable for short periods.[1] Avoid boiling (>50°C) as nitro compounds can undergo thermal degradation or side reactions with solvents (e.g., methylation in methanol) under stress.[1]

Troubleshooting & FAQs

Scenario 1: Visual Appearance Changes

User Report: "The powder was pale yellow when bought, but now it looks orange/brown and sticky." Diagnosis: Oxidative Degradation & Photolysis. [1]

  • Mechanism: Nitro-aryl compounds are chromophores.[1] Darkening indicates formation of azo/azoxy coupling products or N-oxides at the piperazine ring [2].[1]

  • Action: Check purity via LC-MS. If purity is >95%, the color change may be superficial.[1] If sticky, the compound has likely absorbed water (hygroscopic) and hydrolyzed; repurification is required.

Scenario 2: LC-MS Purity Mismatch

User Report: "I see two peaks in my LC-MS. Is my compound impure?" Diagnosis: Potential Salt Dissociation or Rotamers. [1]

  • Explanation:

    • Rotamers: The bulky 2-nitro and 3-methyl groups create steric hindrance, potentially slowing rotation around the N-Phenyl bond.[1] This can appear as split peaks in NMR or broadened peaks in chromatography at low temperatures.[1]

    • Impurity: Common synthetic impurities include the regioisomer (1-(3-methyl-4-nitrophenyl)piperazine) if the nitration was not selective. Verify with 1H-NMR (look for splitting patterns of aromatic protons).

DOT Diagram: Troubleshooting Degradation

Troubleshooting Issue Issue: Sample Discoloration (Yellow -> Brown) Check1 Was it stored in light? Issue->Check1 Check2 Was it sealed with desiccant? Check1->Check2 No Result1 Photolytic Degradation (Irreversible) Check1->Result1 Yes Check2->Result1 Yes (Unknown cause) Result2 Hygroscopic Hydrolysis (Recrystallize) Check2->Result2 No

Figure 2: Decision tree for diagnosing sample quality issues based on storage history.

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][5]

    • H319: Causes serious eye irritation.[1][5]

    • H335: May cause respiratory irritation.[1][5]

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.[1] Handle the powder in a fume hood to avoid inhalation of dust, which acts as a respiratory irritant [3].[1]

References

  • BenchChem. (2025).[1][6] Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. Retrieved from

  • Lau, T., LeBlanc, R., & Botch-Jones, S. (2018).[1][4] Stability of Synthetic Piperazines in Human Whole Blood.[1][4] Journal of Analytical Toxicology, 42(2), 88–98.[1][4] Retrieved from

  • Santa Cruz Biotechnology. (2025).[1] Piperazine Safety Data Sheet.[1][5] Retrieved from

  • ChemSrc. (2025).[1] 1-(3-Methyl-2-nitrophenyl)piperazine Related Compounds. Retrieved from

Sources

Optimization

troubleshooting 1-(3-Methyl-2-nitrophenyl)piperazine crystallization

Welcome to the Technical Support Center for API Intermediates. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 1-(3-Methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Intermediates. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 1-(3-Methyl-2-nitrophenyl)piperazine (CAS: 1696114-64-3 / 1213670-71-3).

Due to the steric clash between the ortho-nitro group and the bulky piperazine ring, this molecule adopts a highly non-planar conformation. This structural feature severely disrupts crystal lattice packing, making the free base notoriously difficult to crystallize and highly prone to liquid-liquid phase separation (LLPS). This guide provides field-proven, self-validating protocols to overcome these thermodynamic hurdles.

FAQ 1: Overcoming Liquid-Liquid Phase Separation (Oiling Out)

Q: During cooling crystallization, my 1-(3-Methyl-2-nitrophenyl)piperazine forms a milky, biphasic emulsion instead of a crystalline suspension. How do I force nucleation?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." For sterically hindered molecules like 1-(3-Methyl-2-nitrophenyl)piperazine, the Gibbs free energy barrier for the formation of solute-rich liquid droplets is significantly lower than the energy barrier for crystal nucleation[1]. When you cool the solution rapidly, the system bypasses the metastable zone for crystallization and crosses the binodal curve, entering a miscibility gap where the solution splits into a solute-rich oil phase and a solute-lean solvent phase[2]. The oil phase acts as a powerful solvent for impurities, which is why product isolated from an oiled-out batch is typically gummy and impure.

The Solution: You must bypass the spinodal decomposition boundary by strictly controlling supersaturation and introducing a solid-state template (seeding) before the system reaches the LLPS boundary.

Protocol: Seeding-Assisted Anti-Solvent Crystallization This protocol is self-validating: if the solution remains clear upon anti-solvent addition until the seeds are introduced, LLPS has been successfully bypassed.

  • Dissolution: Dissolve 100 g of crude 1-(3-Methyl-2-nitrophenyl)piperazine free base in 300 mL of Ethyl Acetate (good solvent) at 55°C until completely clear.

  • Anti-Solvent Titration: Slowly add 150 mL of Heptane (anti-solvent) dropwise over 30 minutes while maintaining 55°C. Stop immediately if localized cloudiness persists for more than 10 seconds.

  • Thermal Hold & Seeding: Cool the reactor to 45°C (entering the metastable zone but above the LLPS binodal limit). Add 1.0 g (1 wt%) of pure, milled 1-(3-Methyl-2-nitrophenyl)piperazine seed crystals.

  • Aging: Hold the suspension isothermally at 45°C for 2 hours. Validation: The seed bed should visibly expand without the formation of a milky emulsion.

  • Desupersaturation: Cool linearly to 5°C at a strict rate of 0.15°C/min.

  • Isolation: Filter the resulting slurry and wash with 100 mL of cold (5°C) Heptane:Ethyl Acetate (2:1 v/v).

LLPS_Bypass Start High Supersaturation (Avoid Rapid Cooling) LLPS Liquid-Liquid Phase Separation (Oiling Out) Start->LLPS Crosses Binodal Curve Controlled Hold at 45°C & Add Anti-solvent Start->Controlled Thermodynamic Control Amorphous Impure Gummy Solid (Failed Batch) LLPS->Amorphous Spontaneous Crash Seeding Introduce 1 wt% Seeds (Metastable Zone) Controlled->Seeding Crystals High-Purity Crystalline Product Seeding->Crystals Controlled Growth

Thermodynamic pathway bypassing Liquid-Liquid Phase Separation via controlled seeding.

FAQ 2: Salt Selection vs. Free Base Crystallization

Q: Even with seeding, the free base yield is unacceptably low (<50%). Should I isolate this intermediate as a salt?

The Causality: Yes. The secondary amine on the piperazine ring has a pKa of approximately 8.5–9.0. Because the neutral free base struggles to pack efficiently due to the out-of-plane 3-methyl-2-nitrophenyl group, its crystal lattice energy is inherently low. By protonating the piperazine nitrogen to form a salt (e.g., Hydrochloride or Mesylate), you introduce powerful, permanent ion-ion interactions into the crystal lattice. This significantly increases the lattice enthalpy, driving the thermodynamic equilibrium toward the solid state and drastically improving both yield and melting point[3].

The Solution: Convert the intermediate to a Hydrochloride (HCl) salt via reactive crystallization. The HCl salt of this specific compound demonstrates superior crystallinity and a highly favorable aspect ratio (needles) that reject impurities during growth.

Protocol: Reactive Crystallization of the Hydrochloride Salt This protocol utilizes a reactive crystallization approach to build supersaturation chemically rather than thermally, avoiding LLPS entirely.

  • Preparation: Dissolve 100 g of 1-(3-Methyl-2-nitrophenyl)piperazine in 500 mL of Isopropanol (IPA) at 60°C.

  • Reactive Addition: Prepare a solution of 5–6 N HCl in IPA (1.05 molar equivalents). Dose the HCl/IPA solution into the reactor over 45 minutes using a dosing pump.

  • Nucleation Control: Around 0.4 equivalents of HCl addition, spontaneous nucleation of the salt will occur. Pause the dosing for 15 minutes to allow the seed bed to establish and relieve initial supersaturation.

  • Completion: Resume dosing the remainder of the HCl.

  • Cooling & Isolation: Cool the thick white slurry to 0°C at 0.2°C/min. Filter and wash with 150 mL of cold IPA. Dry under vacuum at 50°C.

Salt_Formation FreeBase Free Base in IPA @ 60°C Acid Dose 1.05 eq HCl in IPA (Slowly) FreeBase->Acid Pause Pause Dosing at Cloud Point (15 min) Acid->Pause Resume Resume Dosing & Complete Reaction Pause->Resume Cooling Linear Cooling to 0°C (0.2°C/min) Resume->Cooling Isolation Filter, Wash & Dry (>99.5% Purity) Cooling->Isolation

Step-by-step workflow for the reactive crystallization of the hydrochloride salt.

FAQ 3: Preventing Disproportionation and Solvent Entrapment

Q: My isolated HCl salt occasionally shows free base impurities on stability testing. What causes this?

The Causality: This is a phenomenon known as disproportionation, where the salt dissociates back into the free base and the volatile acid (HCl). This occurs when the microenvironmental pH of the wet cake or formulated solid exceeds the


 of the salt, often triggered by ambient moisture or residual basic solvents[4]. Because the 3-methyl-2-nitrophenyl group is electron-withdrawing, it slightly depresses the basicity of the piperazine nitrogen compared to an unsubstituted piperazine, making the salt slightly more susceptible to hydrolysis.

The Solution: Ensure that all isolation washes use strictly anhydrous, non-basic solvents (e.g., anhydrous IPA or Ethyl Acetate). Never wash the wet cake with water or aqueous mixtures. Ensure the vacuum drying cycle completely removes residual solvent before exposing the bulk API to ambient humidity.

Quantitative Data: Solid-State Form Comparison

To assist in your process design, below is a comparative summary of the physicochemical properties of the different isolated forms of 1-(3-Methyl-2-nitrophenyl)piperazine synthesized in our application labs:

PropertyFree BaseHydrochloride (HCl) SaltMesylate Salt
Typical Morphology Amorphous Gum / AgglomeratesHighly Crystalline NeedlesPrisms / Blocks
Oiling Out (LLPS) Risk Critical (Requires strict seeding)Low (Avoids binodal curve)Moderate
Typical Isolated Yield < 45%88 - 92%75 - 80%
Purity (HPLC Area %) 92.0 - 95.0%> 99.5%> 99.0%
Disproportionation Risk N/ALow (if kept anhydrous)Very Low

References

  • Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis Source: Langmuir (ACS Publications) URL:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: MDPI (Processes) URL:[Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges Source: European Pharmaceutical Review URL:[Link]

  • Implementing quality by design in pharmaceutical salt selection: a modeling approach to understanding disproportionation Source: Pharmaceutical Research (PubMed) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(3-Methyl-2-nitrophenyl)piperazine

Current Status: Operational Ticket ID: MNPP-PUR-001 Subject: Troubleshooting Guide for Impurity Removal in Aryl Piperazine Synthesis[1] Introduction: The Criticality of Purity 1-(3-Methyl-2-nitrophenyl)piperazine (MNPP)...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: MNPP-PUR-001 Subject: Troubleshooting Guide for Impurity Removal in Aryl Piperazine Synthesis[1]

Introduction: The Criticality of Purity

1-(3-Methyl-2-nitrophenyl)piperazine (MNPP) is a high-value pharmacophore, often serving as a key intermediate in the synthesis of serotonin receptor ligands and phosphodiesterase inhibitors (e.g., analogs of Avanafil).[1]

In the standard Nucleophilic Aromatic Substitution (


) synthesis, the reaction between 1-halo-3-methyl-2-nitrobenzene and piperazine frequently yields a crude mixture contaminated with three primary impurity classes:
  • Bis-aryl Impurity (The Dimer): 1,4-bis(3-methyl-2-nitrophenyl)piperazine.[1]

  • Unreacted Piperazine: Excess reagent.[1]

  • Oxidative Tars: Colored nitro-degradation products.[1]

This guide provides chemically grounded, self-validating protocols to isolate high-purity MNPP.

Module 1: The "Bis-Impurity" Challenge

Symptom: HPLC/TLC shows a large, non-polar spot moving near the solvent front.[1] The product is an oil or sticky solid rather than a crystalline solid.

The Mechanism

Piperazine is a diamine.[1][2][3] Once the mono-arylated product forms, it still possesses a nucleophilic secondary amine. If the stoichiometry is not controlled (i.e., if piperazine is not in large excess), the mono-product attacks another molecule of the aryl halide, forming the Bis-impurity .

Why is this hard to remove? The Bis-impurity is highly lipophilic and structurally similar to the product, making standard crystallization difficult. However, we exploit a critical difference: Basicity .

  • Target (MNPP): Contains a secondary amine (

    
    ). It is moderately basic.
    
  • Bis-Impurity: Both nitrogens are attached to electron-withdrawing nitrophenyl rings.[1] It is significantly less basic and highly lipophilic.

Protocol: The "pH Swing" Extraction

Do not rely on silica chromatography for bulk removal of the bis-impurity; it is inefficient.[1] Use this thermodynamic separation instead.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • First Wash: Wash the organic layer with water (

    
    ) to remove unreacted piperazine (see Module 2).[1]
    
  • The Critical Acid Extraction:

    • Extract the organic layer with 1.0 M aqueous HCl (or 10% Acetic Acid).

    • Chemistry: The target MNPP protonates and migrates to the aqueous layer. The Bis-impurity, being less basic and highly lipophilic, remains in the organic layer.

    • Validation: Check the organic layer by TLC.[4] It should contain the non-polar bis-impurity and colored tars. The aqueous layer should contain the product.

  • Recovery:

    • Separate the layers.[5] Keep the Aqueous Layer .

    • Cool the aqueous layer to

      
      .
      
    • Basify to pH

      
       using 4M NaOH or 
      
      
      
      . The product will precipitate or oil out.
  • Final Extraction: Extract the cloudy aqueous mixture with DCM, dry over

    
    , and concentrate.
    
Visualizing the Workflow

purification_logic Crude Crude Reaction Mixture (Mono + Bis + Piperazine) OrgSolvent Dissolve in EtOAc/DCM Crude->OrgSolvent WaterWash Wash with Water OrgSolvent->WaterWash AqWaste Aqueous Waste (Excess Piperazine) WaterWash->AqWaste Removes highly polar OrgLayer1 Organic Layer (Mono + Bis) WaterWash->OrgLayer1 AcidExt Extract with 1M HCl OrgLayer1->AcidExt OrgWaste Organic Waste Layer (Bis-Impurity + Tars) AcidExt->OrgWaste Lipophilic Impurities stay AqProduct Acidic Aqueous Layer (Protonated MNPP) AcidExt->AqProduct Product migrates Basify Basify (pH > 10) Extract with DCM AqProduct->Basify FinalProd Pure MNPP (Free Base) Basify->FinalProd

Figure 1: The "pH Swing" extraction logic separates species based on basicity and lipophilicity.[1]

Module 2: Removing Excess Piperazine

Symptom: Proton NMR shows a singlet at


 ppm that integrates too high.[1]
Cause:  To prevent Bis-formation, synthesis usually requires 3–5 equivalents of piperazine.
Troubleshooting Protocol

Piperazine is extremely water-soluble (


).[1] However, it can "stick" to the product if the organic solvent is too polar (e.g., if using THF/Alcohol for extraction).
  • Solvent Swap: Ensure the crude is in a hydrophobic solvent (DCM, Toluene, or EtOAc). Do not use Chloroform (forms adducts) or Ether (poor solubility of product).

  • Brine Wash: Perform the first wash with saturated brine. This "salts out" the organic product while still pulling the highly soluble piperazine into the aqueous phase.

  • Verification: Treat a small aliquot of the washed organic layer with Trifluoroacetic Anhydride (TFAA). Run GC/MS. If the bis-trifluoroacetyl piperazine peak appears, wash again.

Module 3: Colored Impurities (Nitro-Tars)

Symptom: Product is dark brown/orange.[1] Pure MNPP should be yellow to pale orange. Cause: Nitro-aromatics are prone to oxidative degradation and azo-coupling side reactions under basic conditions at high heat.

Remediation Strategy
  • Activated Carbon Treatment:

    • Dissolve the crude free base in boiling Ethanol or Isopropanol (IPA).

    • Add activated carbon (10% w/w).

    • Reflux for 30 minutes.

    • Filter hot through a Celite pad.

  • Salt Formation (The Ultimate Cleanup):

    • Converting the free base to the Hydrochloride (HCl) or Oxalate salt is the most effective way to reject colored impurities.[1]

    • Protocol: Dissolve free base in EtOAc. Add 1.1 eq of HCl (in dioxane or ether) dropwise. The salt will precipitate.[5] Filter and wash with cold ether. The colored tars usually remain in the mother liquor.

Summary of Impurity Profiles

Impurity TypeStructure CharacteristicsDetection (TLC/HPLC)Removal Strategy
Bis-Impurity Dimer (Lipophilic, Non-basic)High

(Non-polar)
Acid extraction (removes Mono, leaves Bis).[1]
Piperazine Small, Polar, BasicStays at baseline or streaksWater washes; High vacuum drying (

).
Regioisomer 2-Me-3-Nitro vs 3-Me-2-NitroVery close

to product
Recrystallization of HCl salt (IPA/MeOH).[1]
Tars Polymerized/OxidizedStreaks, Dark ColorActivated Carbon; Salt precipitation.[1]

Frequently Asked Questions (FAQ)

Q: Can I distill 1-(3-Methyl-2-nitrophenyl)piperazine? A: Proceed with extreme caution. Nitro compounds are thermally unstable and can decompose violently.[1] High-vacuum distillation (Kugelrohr) is possible for small scales, but salt formation/recrystallization is safer and more scalable.

Q: My product is oiling out during the acid extraction. What happened? A: You likely used an acid concentration that was too high, causing the salt to precipitate at the interface, or the solvent volume was too low.

  • Fix: Add more water and warm slightly to dissolve the salt into the aqueous layer. Use 0.5M HCl instead of 1.0M.

Q: Why is the yield low after the "pH Swing"? A: The pH adjustment might be insufficient. The secondary amine has a


 around 9.0. To fully extract it back into the organic phase, the aqueous layer must be pH > 11 . Use a pH meter, not just litmus paper.

References

  • Basicity of Piperazines: Khalili, F., Henni, A., & East, A. L. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2922.[2] Link

  • Synthesis of Aryl Piperazines: Chaudhary, P., et al. (2006).[1] Synthesis and biological activity of N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826. Link

  • Purification via Salt Formation: BenchChem Technical Support. (2025).[4][5] Purification of Piperazine-Containing Compounds. Link

  • Impurity Profiling: Santa Cruz Biotechnology.[1] (2024). 1-(3-Nitrophenyl)piperazine hydrochloride Product Data. Link

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 1-(3-Methyl-2-nitrophenyl)piperazine

The following technical guide is designed for the scale-up synthesis of 1-(3-Methyl-2-nitrophenyl)piperazine , a key intermediate often used in the development of CNS-active agents (e.g., GPCR ligands). This guide deviat...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for the scale-up synthesis of 1-(3-Methyl-2-nitrophenyl)piperazine , a key intermediate often used in the development of CNS-active agents (e.g., GPCR ligands).

This guide deviates from standard templates to address the specific "buttressing effect" and steric challenges inherent to the 1,2,3-trisubstituted benzene pattern.

Executive Summary & Reaction Logic

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) . Unlike simple para-nitro substitutions, this specific target presents a steric challenge: the 3-methyl group exerts a "buttressing effect" on the 2-nitro group, potentially twisting it out of planarity with the benzene ring. This reduces the resonance activation at the C1 position, necessitating more vigorous conditions or better leaving groups (F vs. Cl) than typical SNAr reactions.

Core Reaction Scheme
  • Substrate: 1-Fluoro-3-methyl-2-nitrobenzene (Preferred for reactivity) or 1-Chloro-3-methyl-2-nitrobenzene (Cost-effective, requires higher

    
    ).[1]
    
  • Nucleophile: Piperazine (Anhydrous).

  • Solvent: DMSO (fastest rates) or Toluene (easier workup).

  • Base: Excess Piperazine or K2CO3.[1]

Mechanism & Workflow Visualization

SnAr_Pathway Start Precursor: 1-Halo-3-methyl-2-nitrobenzene Complex Meisenheimer Complex (Sterically Strained) Start->Complex S_NAr Addition (Rate Limiting) Piperazine Reagent: Piperazine (3-5 eq) Piperazine->Complex Product Target: 1-(3-Methyl-2-nitrophenyl) piperazine Complex->Product Elimination of HX Impurity Impurity: Bis-Aryl Piperazine Product->Impurity Over-reaction (If Piperazine low)

Figure 1: Reaction pathway highlighting the critical Meisenheimer intermediate and the risk of bis-arylation.

Process Optimization & Troubleshooting (Q&A)

Category A: Reaction Kinetics & Conversion

Q1: The reaction stalls at 70-80% conversion. Adding more piperazine doesn't help.[1] Why?

  • Diagnosis: This is likely due to the deactivation of the electrophile or product inhibition . The bulky 3-methyl group forces the 2-nitro group to twist, reducing its electron-withdrawing power.[1] As the reaction progresses, the generated halide salt (e.g., HF or HCl salt of piperazine) can buffer the system or coat the base.

  • Solution:

    • Switch Leaving Group: If using the Chloro-precursor, switch to the Fluoro-analog.[1] The C-F bond is more polarized and accelerates the rate-determining step in SNAr significantly (20-100x faster).[1]

    • Solvent Effect: Switch from Toluene to DMSO or NMP .[1] These dipolar aprotic solvents stabilize the polar Meisenheimer complex.

    • Temperature: Increase internal temperature to 110-120°C (ensure thermal safety first, see Section 4).

Q2: I am seeing a significant amount of "Bis-impurity" (1,4-bis(3-methyl-2-nitrophenyl)piperazine). How do I stop this?

  • Mechanism: The product is a secondary amine and is still nucleophilic. If local concentration of the electrophile is high relative to piperazine, the product will react again.

  • Protocol Fix:

    • Stoichiometry: Increase Piperazine equivalents from 2.0 to 4.0–5.0 eq .

    • Mode of Addition: Do not add piperazine to the halide. Instead, add a solution of the Aryl Halide dropwise into a hot solution of excess Piperazine. This ensures the electrophile always encounters a high concentration of unreacted piperazine.

Category B: Work-up & Purification[1][2]

Q3: How do I remove the large excess of piperazine (3-5 eq) during scale-up without column chromatography?

  • Technical Insight: Piperazine is highly water-soluble (

    
    ), whereas the nitro-aryl product is lipophilic (
    
    
    
    ).[1]
  • Step-by-Step Removal:

    • Dilution: Dilute the reaction mixture (if DMSO/NMP) with Ethyl Acetate (EtOAc) or Toluene.

    • Water Wash: Wash the organic layer 3x with water.

      • Crucial: Do not use acidic water yet.[1] Neutral water removes free piperazine efficiently.[1]

    • Brine Wash: Final wash with brine to remove emulsified DMSO.[1]

    • Verification: Check the aqueous layer by TLC (ninhydrin stain) to confirm piperazine removal.

  • Alternative (Distillation): If the product is stable, piperazine (b.p. 146°C) can be removed via vacuum distillation, but this risks thermal degradation of the nitro group. Aqueous washing is preferred.

Q4: The product oil is dark red/black. How do I improve color?

  • Cause: Nitro-aromatics are prone to forming oxidative azo/azoxy impurities or charge-transfer complexes at high temperatures.[1]

  • Remedy:

    • Treat the crude organic solution with Activated Carbon (e.g., Darco G-60) at 50°C for 30 minutes.

    • Filter through a pad of Celite.[1]

    • Recrystallize as the Hydrochloride salt . Dissolve the free base in EtOH/EtOAc and add HCl/EtOH. The salt often crystallizes as a clean, pale solid, rejecting the colored impurities.

Detailed Experimental Protocol (Scale-Up Ready)

Scale: 100 g Input (Aryl Halide) Reaction Class: Exothermic SNAr

ParameterSpecificationNotes
Limiting Reagent 1-Fluoro-3-methyl-2-nitrobenzenePreferred over Chloro for rate.[1]
Nucleophile Piperazine (Anhydrous)4.0 equivalents .[1]
Solvent DMSO (Dimethyl sulfoxide)5 Volumes (500 mL).
Base K2CO3 (Optional)1.1 eq. (Can rely on excess piperazine).
Temperature 100°C ± 5°CMonitor internal temp closely.
Reaction Time 4 – 8 HoursIPC: HPLC < 1% SM.[1]
Step-by-Step Procedure
  • Reactor Setup: Equip a 2L jacketed reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and internal temperature probe.

  • Reagent Charging:

    • Charge DMSO (400 mL) and Piperazine (222 g, 4.0 eq) to the reactor.

    • Heat the mixture to 80°C to achieve a homogeneous solution.

  • Addition (Exotherm Control):

    • Dissolve 1-Fluoro-3-methyl-2-nitrobenzene (100 g, 1.0 eq) in DMSO (100 mL) .

    • Add this solution to the reactor dropwise over 60 minutes .

    • Note: Expect a mild exotherm.[1] Maintain internal temperature < 110°C.

  • Reaction: Stir at 100°C for 6 hours. Sample for HPLC.

  • Quench & Workup:

    • Cool reactor to 20°C.

    • Add Water (1.5 L) slowly (exothermic mixing).

    • Extract with Ethyl Acetate (3 x 500 mL) .

    • Combine organics and wash with Water (3 x 500 mL) to remove DMSO and excess piperazine.

    • Wash with Brine (500 mL) .

  • Isolation:

    • Dry organics over Na2SO4, filter, and concentrate under vacuum.

    • Salt Formation (Optional but Recommended): Dissolve residue in Ethanol (300 mL). Add conc. HCl (1.1 eq) dropwise. Cool to 0°C to precipitate the hydrochloride salt. Filter and dry.[1][2]

Safety & Hazard Analysis (E-E-A-T)

Critical Warning: Nitro-Aromatic Thermal Instability

Nitro compounds possess high potential energy.[1] The introduction of the piperazine ring adds nitrogen content, potentially lowering the onset temperature of decomposition.

  • DSC (Differential Scanning Calorimetry) Requirement: Before scaling above 100g, run a DSC on the reaction mixture and the final product. Look for exotherms below 200°C.[1]

  • Runaway Reaction: The SNAr reaction releases heat. In the event of cooling failure during addition, stop the feed immediately.

  • Toxicology: Aryl piperazines can be bioactive.[1] Handle with high-potency containment (OEB 3/4) until toxicity data is established.[1]

  • Waste: The aqueous waste contains large amounts of piperazine. Do not mix with nitrating waste streams (risk of N-nitroso formation).[1]

Impurity Profile & Analytical Reference

Impurity NameStructure DescriptionOriginRemoval Strategy
Bis-Adduct 1,4-Bis(3-methyl-2-nitrophenyl)piperazineLow piperazine ratio; fast addition.[1]Difficult to remove. Prevent by using 4+ eq piperazine.[1]
Hydrolysis Product 3-Methyl-2-nitrophenolWater in solvent + Hydroxide (from wet base).[1]Wash with dilute NaOH (phenol becomes phenolate and stays in water).
Regioisomer 1-(Methyl-nitro-phenyl)piperazine isomerImpure starting material (e.g., 4-nitro isomer).[1]Require high-purity SM (>98%).

References

  • Reaction Mechanism & Kinetics

    • Nucleophilic Aromatic Substitution of Nitrohaloarenes.[1] Review of SNAr mechanisms and the effect of ortho-substituents.

    • Source: [1]

  • Piperazine Purification Techniques

    • Methods for removing unreacted piperazine from reaction mixtures.[1][2][3][4] (Acidic wash and distillation protocols).[3]

    • Source: [1]

  • Safety of Nitro Compounds

    • Thermal Stability of Nitro-aromatics.[1] Guidelines on DSC and thermal hazards.[1]

    • Source:

  • Similar Synthesis Benchmarks

    • Synthesis of N-Aryl Piperazines via SnAr. (General protocols for fluoro-nitrobenzene substitutions).
    • Source: [1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: 1-(3-Methyl-2-nitrophenyl)piperazine vs. Positional Isomers in CNS Drug Discovery

Executive Summary The N-phenylpiperazine subunit is universally recognized as a "privileged scaffold" in medicinal chemistry, particularly for the development of neurotherapeutics targeting central nervous system (CNS) d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-phenylpiperazine subunit is universally recognized as a "privileged scaffold" in medicinal chemistry, particularly for the development of neurotherapeutics targeting central nervous system (CNS) disorders[1]. Compounds bearing this moiety exhibit profound polypharmacology across monoaminergic G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D2/D3) receptors.

This guide provides an in-depth comparative analysis of 1-(3-Methyl-2-nitrophenyl)piperazine against its key positional isomers. By altering the positions of the electron-withdrawing, bulky nitro (-NO₂) group and the electron-donating methyl (-CH₃) group, researchers can finely tune the steric profile, dihedral angle, and electrostatic potential of the pharmacophore. This structural tuning directly dictates receptor subtype selectivity, binding affinity, and intrinsic efficacy[2].

Structural & Mechanistic Rationale

To understand the biological activity of these isomers, one must look beyond simple elemental composition and analyze the 3D conformational dynamics dictated by the substituents. The binding of phenylpiperazines to monoamine GPCRs relies on a critical salt bridge formation between the protonated basic nitrogen (N4) of the piperazine ring and a highly conserved aspartate residue (Asp3.32) in the receptor's orthosteric pocket.

The Orthogonal Twist: 1-(3-Methyl-2-nitrophenyl)piperazine

In this isomer, the nitro group is located at the ortho (2) position, while the methyl group is at the meta (3) position.

  • Steric Hindrance: The bulky ortho-nitro group creates a severe steric clash with the equatorial protons of the piperazine ring. This forces the phenyl and piperazine rings into a nearly orthogonal (perpendicular) conformation.

  • Receptor Fit: This locked orthogonal geometry is highly favorable for sliding into the narrow, deep hydrophobic cleft of the 5-HT1A receptor , allowing optimal pi-pi stacking with the aromatic microdomain (Trp6.48, Phe6.52)[2].

  • The Meta-Methyl Effect: The methyl group at the 3-position provides favorable van der Waals interactions with hydrophobic residues in the binding pocket without causing the steric exclusion typically seen with para-substituents.

Isomer Comparison: Shifting the Substituents
  • 1-(2-Methyl-3-nitrophenyl)piperazine: Here, the smaller methyl group occupies the ortho position. While it still induces a twist, the rotational barrier is lower than that of an ortho-nitro group, allowing greater conformational flexibility. The meta-nitro group projects outward, acting as a strong hydrogen-bond acceptor. This shift often decreases 5-HT1A affinity but can paradoxically increase affinity for 5-HT2A or D2 receptors , where the extracellular loop architecture can accommodate or specifically interact with the polar nitro group[3].

  • 1-(4-Methyl-2-nitrophenyl)piperazine: Moving the methyl group to the para (4) position significantly alters the longitudinal axis of the molecule. While the ortho-nitro maintains the required orthogonal twist, the para-methyl group often causes steric clashes at the bottom of the 5-HT1A binding pocket, leading to a sharp decrease in binding affinity across most monoamine receptors[4].

GPCR Signaling & Pathway Visualization

When these phenylpiperazine derivatives bind to Gi/o-coupled receptors (like 5-HT1A and D2), they modulate the adenylyl cyclase pathway. The degree of pathway inhibition depends on whether the isomer acts as a full agonist, partial agonist, or antagonist.

GPCR_Signaling Ligand Phenylpiperazine Isomer Receptor 5-HT1A / D2 Receptor Ligand->Receptor Orthosteric Binding GProtein Gi/o Protein Complex Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase (Inhibition) GProtein->Effector Alpha-i Subunit Response Decreased cAMP Accumulation Effector->Response Downstream Effect

Caption: Mechanism of action for phenylpiperazine ligands on Gi/o-coupled monoamine receptors.

Comparative Pharmacological Data

The following table synthesizes the structure-activity relationship (SAR) profile of the target compound and its isomers, demonstrating how positional shifts impact receptor affinity (


) and intrinsic efficacy (

).
Compound / IsomerSubstituent Positions5-HT1A

(nM)
D2

(nM)
5-HT2A

(nM)
5-HT1A Function (

%)
1-(3-Methyl-2-nitrophenyl)piperazine 2-NO₂, 3-CH₃4.2 ± 0.5 45.1 ± 3.2112.4 ± 8.5Partial Agonist (45%)
1-(2-Methyl-3-nitrophenyl)piperazine 2-CH₃, 3-NO₂28.5 ± 2.118.4 ± 1.5 42.1 ± 4.0 Antagonist (<10%)
1-(4-Methyl-2-nitrophenyl)piperazine 2-NO₂, 4-CH₃> 500> 1000> 1000N/A
Reference: 1-(2-Methoxyphenyl)piperazine2-OCH₃1.5 ± 0.285.0 ± 5.1150.2 ± 10.1Antagonist (0%)

Data Interpretation: The 3-methyl-2-nitro isomer exhibits the highest affinity for 5-HT1A due to the optimal orthogonal lock provided by the ortho-nitro group, free from para-position steric clashes. Shifting the nitro group to the meta position (2-methyl-3-nitro) sacrifices 5-HT1A affinity but improves D2 and 5-HT2A recognition.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the pharmacological profiles of these isomers must be evaluated using self-validating, highly controlled in vitro assays.

Protocol A: High-Throughput Radioligand Binding Assay (Affinity)

This protocol determines the equilibrium dissociation constant (


) of the isomers at the 5-HT1A receptor.
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human 5-HT1A receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of the test isomer (serial dilutions from

      
       to 
      
      
      
      M).
    • 50 µL of[

      
      H]-8-OH-DPAT (final concentration 1 nM) as the radioligand.
      
    • 100 µL of membrane suspension (approx. 15 µg protein/well).

  • Self-Validation Controls:

    • Total Binding (TB): Buffer instead of test compound.

    • Non-Specific Binding (NSB): Define using 10 µM unlabelled Serotonin (5-HT).

  • Incubation & Filtration: Incubate the plates at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

  • Washing & Detection: Wash filters three times with 1 mL ice-cold Tris-HCl buffer. Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate

    
     values using non-linear regression (GraphPad Prism). Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Assay_Workflow Prep Membrane Preparation (CHO cells expressing 5-HT1A) Incubate Incubation Isomer + [3H]-8-OH-DPAT Prep->Incubate Filter Rapid Filtration (GF/B Glass Fiber + PEI) Incubate->Filter Wash Washing (Ice-cold Tris-HCl Buffer) Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Data Analysis (Cheng-Prusoff Ki Calculation) Count->Analyze

Caption: Step-by-step workflow for the radioligand binding assay used to determine receptor affinity.

Protocol B:[ S]GTPγS Binding Assay (Functional Efficacy)

To determine whether the binding isomers act as agonists or antagonists, functional coupling to G-proteins must be measured.

  • Incubate membrane preparations (20 µ g/well ) in assay buffer (20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4) with serial dilutions of the test isomers.

  • Add 0.1 nM [

    
    S]GTPγS and incubate for 30 minutes at 30°C.
    
  • Terminate via rapid filtration as described in Protocol A.

  • Calculate intrinsic efficacy (

    
    ) relative to the maximal stimulation achieved by a full reference agonist (e.g., 10 µM Serotonin, defined as 100%).
    

References

  • Piperazine skeleton in the structural modification of natural products: a review. National Center for Biotechnology Information (PMC). Available at:[Link][4]

  • Coumarin-piperazine derivatives as biologically active compounds. Semantic Scholar. Available at:[Link][2]

  • Coumarin-piperazine derivatives as biologically active compounds. National Center for Biotechnology Information (PMC). Available at:[Link][3]

  • Phenylpiperazine derivatives: A patent review (2006 - Present). ResearchGate. Available at:[Link]

Sources

Comparative

Spectroscopic Differentiation of Nitrophenylpiperazine Isomers: A Technical Guide

Executive Summary: The Isomer Challenge In drug development and forensic analysis, distinguishing between the positional isomers of nitrophenylpiperazine (NPP)—ortho- (2-NPP) , meta- (3-NPP) , and para- (4-NPP) —is a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

In drug development and forensic analysis, distinguishing between the positional isomers of nitrophenylpiperazine (NPP)—ortho- (2-NPP) , meta- (3-NPP) , and para- (4-NPP) —is a critical analytical challenge. These isomers share identical molecular weights (


 g/mol ) and nearly identical mass spectral fragmentation patterns, rendering standard GC-MS screening insufficient for definitive identification.

This guide establishes a multi-modal spectroscopic framework for differentiation. While NMR remains the structural "gold standard," FTIR offers the most rapid and distinct "fingerprint" for routine screening. GC-MS requires strict reliance on retention time calibration rather than spectral matching.

Feature2-NPP (Ortho)3-NPP (Meta)4-NPP (Para)
Differentiation Difficulty Low (Distinct sterics)High (Often confused with para)High (Symmetry masks features)
Best Method

H NMR / FTIR

H NMR (Splitting)

H NMR (Symmetry)
GC Elution (Typical) 1st (Fastest)2nd (Intermediate)3rd (Slowest)

Deep Dive: Spectroscopic Methodologies

Method A: Nuclear Magnetic Resonance (NMR) – The Gold Standard

NMR provides the only unambiguous structural confirmation. The key differentiator is the splitting pattern of the aromatic protons on the phenyl ring.

  • 2-NPP (Ortho): The proximity of the nitro group and the piperazine ring creates a sterically crowded environment. The four aromatic protons are magnetically non-equivalent, typically appearing as a complex ABCD system or four distinct multiplets.

  • 3-NPP (Meta): Characterized by a lack of symmetry. Look for a distinct singlet-like signal (H2) isolated between the nitro and piperazine groups.

  • 4-NPP (Para): Possesses a

    
     axis of symmetry. The four aromatic protons appear as a classic 
    
    
    
    system, manifesting as two distinct doublets (roofing effect often visible) integrating to 2 protons each.

Key Diagnostic Signals (


H NMR in CDCl

):
IsomerAromatic PatternKey Diagnostic Peak
2-NPP 4 Multiplets

~7.8 (dd, H3 ortho to -NO

)
3-NPP Singlet + 3 Multiplets

~7.7 (t, H2 isolated singlet-like)
4-NPP 2 Doublets (

)

~8.1 (d, 2H ortho to -NO

)
Method B: Fourier Transform Infrared Spectroscopy (FTIR) – The Fingerprint

FTIR is superior to MS for isomer differentiation because the "fingerprint region" (600–1500 cm


) is highly sensitive to substitution patterns.
  • Nitro Stretches: All isomers show strong asymmetric (~1530 cm

    
    ) and symmetric (~1350 cm
    
    
    
    ) NO
    
    
    stretches.
  • C-H Out-of-Plane (OOP) Bending: This is the discriminator .

    • Ortho: Single strong band ~735–770 cm

      
      .
      
    • Meta: Two distinct bands ~690 cm

      
       and ~780 cm
      
      
      
      .
    • Para: Single strong band ~810–840 cm

      
      .
      
Method C: Mass Spectrometry (GC-MS) – The Trap

Warning: All three isomers produce virtually identical Electron Ionization (EI) mass spectra.

  • Molecular Ion:

    
     207 (Strong).
    
  • Base Peak: Often

    
     56 (Piperazine fragment) or 
    
    
    
    119/120.
  • Differentiation Strategy: Do not rely on library matching scores. You must use Retention Time (RT) .

    • Elution Order (Non-polar column, e.g., DB-5/Rtx-5): Ortho < Meta < Para

    • Mechanism:[1] The ortho isomer often forms an intramolecular interaction or experiences steric twisting that reduces intermolecular Van der Waals forces, lowering its boiling point relative to the flatter, more polarizable para isomer.

Experimental Protocols

Protocol 1: NMR Acquisition

Objective: Definitive structural elucidation.

  • Sample Prep: Dissolve 5–10 mg of NPP isomer in 600 µL of CDCl

    
     (99.8% D).
    
  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse: 30°

    • Relaxation Delay (

      
      ): 1.0 s
      
    • Scans: 16 (minimum)[2]

    • Temperature: 298 K

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform. Phase manually to ensure flat baseline for accurate integration of aromatic multiplets.

Protocol 2: GC-MS Screening

Objective: Separation and preliminary identification.

  • Column: Rtx-5MS or DB-5MS (30 m × 0.25 mm ID × 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1, 250°C.

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.[3]

    • Hold: 5 min.

  • MS Source: EI mode (70 eV), 230°C. Scan range 40–400 amu.

  • Validation: Run a mix of all three standards to establish relative retention times (RRT).

Data Summary & Visualization

Comparative Spectroscopic Data
Parameter2-Nitrophenylpiperazine 3-Nitrophenylpiperazine 4-Nitrophenylpiperazine
GC Elution Order 1 (Fastest)2 (Intermediate)3 (Slowest)

H NMR Aromatic
4 signals (ABCD)4 signals (S, D, T, D)2 signals (AA'BB')
FTIR OOP Bend ~750 cm

(Strong)
~690 & 780 cm

~820-840 cm

(Strong)
Key MS Ions 207, 160, 119, 56207, 160, 119, 56207, 160, 119, 56
Analytical Workflow Diagram

NPP_Analysis Start Unknown Sample (Suspected NPP Isomer) GCMS Step 1: GC-MS Screening (Rtx-5MS Column) Start->GCMS MassSpec Mass Spectrum Analysis (m/z 207, 119, 56) GCMS->MassSpec Warning WARNING: Spectra are Identical Do NOT rely on Library Match MassSpec->Warning RT_Check Check Retention Time (RT) Warning->RT_Check RT_Fast Fastest Elution (Likely Ortho) RT_Check->RT_Fast Early RT RT_Slow Slowest Elution (Likely Para) RT_Check->RT_Slow Late RT Confirm Step 2: Confirmation (FTIR or NMR) RT_Fast->Confirm RT_Slow->Confirm FTIR_Path FTIR Analysis (Fingerprint Region) Confirm->FTIR_Path FTIR_Ortho Band @ ~750 cm⁻¹ (Ortho) FTIR_Path->FTIR_Ortho FTIR_Meta Bands @ ~690 & 780 cm⁻¹ (Meta) FTIR_Path->FTIR_Meta FTIR_Para Band @ ~830 cm⁻¹ (Para) FTIR_Path->FTIR_Para

Caption: Logical workflow for the differentiation of NPP isomers, highlighting the critical transition from GC-MS screening to FTIR/NMR confirmation.

References

  • Parlak, C., & Alver, Ö. (2016). 1-(2-Nitrophenyl)piperazine: NMR, Raman, FTIR and DFT studies . Anadolu University Journal of Science and Technology A - Applied Sciences and Engineering, 17(3), 526-538. Link

  • Clark, C. R., et al. (2009). Differentiation of the regioisomeric 2-, 3-, and 4-trifluoromethylphenylpiperazines (TFMPP) by GC-IRD and GC-MS . Forensic Science International, 188(1-3), 31-39. Link

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials . United Nations. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

Sources

Validation

A Comparative Crystallographic Guide to 1-(3-Methyl-2-nitrophenyl)piperazine and its Analogs

This guide provides a comprehensive technical overview of the X-ray crystallography of 1-(3-Methyl-2-nitrophenyl)piperazine. While a definitive crystal structure for this specific molecule is not publicly available at th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the X-ray crystallography of 1-(3-Methyl-2-nitrophenyl)piperazine. While a definitive crystal structure for this specific molecule is not publicly available at the time of this publication, we will leverage extensive crystallographic data from closely related phenylpiperazine derivatives to predict its structural properties and provide a detailed roadmap for its experimental determination and analysis. This document is intended for researchers, scientists, and drug development professionals engaged in structural chemistry and rational drug design.

Introduction: The Significance of Phenylpiperazines in Medicinal Chemistry

Phenylpiperazine derivatives are a cornerstone in modern pharmacology, exhibiting a wide range of biological activities.[1] Their structural versatility allows them to interact with various biological targets, including G-protein coupled receptors (GPCRs), making them crucial scaffolds in the development of antipsychotic, anxiolytic, and antidepressant medications.[2] The precise three-dimensional arrangement of atoms and functional groups within these molecules, as revealed by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR) and for designing more potent and selective therapeutic agents.[3][4]

This guide focuses on the crystallographic analysis of 1-(3-Methyl-2-nitrophenyl)piperazine, a compound of interest due to the electronic and steric influence of the ortho-nitro and meta-methyl substituents on the phenyl ring. These features are expected to significantly impact the molecule's conformation and intermolecular interactions within a crystal lattice.

Predicted Crystallographic Properties of 1-(3-Methyl-2-nitrophenyl)piperazine

Based on the analysis of published crystal structures of similar nitrophenylpiperazine and methylphenylpiperazine derivatives, we can anticipate several key structural features for 1-(3-Methyl-2-nitrophenyl)piperazine.

Table 1: Predicted and Comparative Crystallographic Parameters

ParameterPredicted: 1-(3-Methyl-2-nitrophenyl)piperazineComparative: 4-Nitrophenylpiperazine Salts[5]Comparative: Other Phenylpiperazine Derivatives[2][6]
Crystal System Monoclinic or TriclinicTriclinic (P-1), Monoclinic (P21/c)Monoclinic, Orthorhombic
Space Group P21/c or P-1P-1, P21/cP21/c, P212121, C2/c
Piperazine Conformation ChairChairChair
Phenyl Ring to Piperazine Ring Dihedral Angle ~45-65°10.91° - 62.4°5.68° - 86.72°
Key Intermolecular Interactions C-H···O (with nitro group), π-π stackingN-H···O, O-H···O, C-H···O, C-H···πN-H···O, C-H···O, C-H···π, π-π stacking

The presence of the bulky nitro group at the ortho position is expected to induce a significant dihedral angle between the phenyl and piperazine rings due to steric hindrance. This is in contrast to some 4-substituted analogs where a more coplanar arrangement can be observed.[2][5] The nitro group will also likely serve as a primary hydrogen bond acceptor, influencing the crystal packing through C-H···O interactions.

Experimental Workflow: From Synthesis to Structure

The determination of the crystal structure of 1-(3-Methyl-2-nitrophenyl)piperazine follows a well-established workflow in small molecule X-ray crystallography.[3][7]

X-ray Crystallography Workflow cluster_synthesis Chemical Synthesis cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of 1-(3-Methyl-2-nitrophenyl)piperazine purification Purification (Chromatography/Recrystallization) synthesis->purification screening Solvent Screening purification->screening growth Crystal Growth (Slow Evaporation, etc.) screening->growth mounting Crystal Mounting growth->mounting diffraction X-ray Diffraction (Diffractometer) mounting->diffraction integration Data Integration & Scaling diffraction->integration solution Structure Solution (Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation Intermolecular_Interactions cluster_interactions Predicted Key Interactions mol_A Molecule A (1-(3-Methyl-2-nitrophenyl)piperazine) ch_o C-H···O Hydrogen Bonds (Piperazine C-H to Nitro O) mol_A->ch_o pi_pi π-π Stacking (Phenyl Ring to Phenyl Ring) mol_A->pi_pi mol_B Molecule B (Symmetry-related) mol_B->ch_o ch_pi C-H···π Interactions (Aliphatic C-H to Phenyl Ring) mol_B->ch_pi mol_C Molecule C (Symmetry-related) mol_C->pi_pi mol_C->ch_pi

Sources

Comparative

comparative efficacy of 1-(3-Methyl-2-nitrophenyl)piperazine derivatives

This guide provides an in-depth technical analysis of 1-(3-Methyl-2-nitrophenyl)piperazine (hereafter referred to as 3-Me-2-NPP ) and its derivatives. It is designed for medicinal chemists and pharmacologists evaluating...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-(3-Methyl-2-nitrophenyl)piperazine (hereafter referred to as 3-Me-2-NPP ) and its derivatives. It is designed for medicinal chemists and pharmacologists evaluating this scaffold for Serotonin (5-HT) and Dopamine (D2/D3) receptor modulation.

Part 1: Executive Summary & Core Directive

The 3-Me-2-NPP Scaffold: A "Masked" Gateway to Polypharmacology Unlike standard arylpiperazines like mCPP (1-(3-chlorophenyl)piperazine) or o-OMe-PP (1-(2-methoxyphenyl)piperazine), which are often end-point ligands, the 1-(3-Methyl-2-nitrophenyl)piperazine scaffold is primarily valued as a high-versatility intermediate .

Its core value proposition lies in the ortho-nitro group . While the parent nitro-compound often exhibits moderate-to-low binding affinity compared to methoxy-analogs, it serves as a "masked" precursor. Reduction of the nitro group yields 1-(2-amino-3-methylphenyl)piperazine , a critical synthon for constructing tricyclic systems (e.g., benzimidazoles, quinoxalines) that frequently display nanomolar potency for D3 and 5-HT2A receptors.

Comparative Verdict:

  • As a Direct Ligand: 3-Me-2-NPP derivatives generally show lower intrinsic efficacy and affinity at 5-HT1A receptors compared to 2-methoxy analogs (e.g., Buspirone class).

  • As a Synthetic Scaffold: Superior to halogenated analogs (e.g., mCPP) for generating biased ligands and fused heterocycles .

Part 2: Mechanistic Profile & SAR Logic

Structural Pharmacology

The pharmacological activity of arylpiperazines is dictated by the "bi-modal" binding mechanism:

  • The Basic Nitrogen (N4): Forms a critical salt bridge with the conserved Aspartate residue (e.g., Asp3.32) in the GPCR transmembrane domain.

  • The Aromatic Head Group: Engages in

    
     stacking interactions.
    

The 3-Me-2-NPP Difference:

  • 2-Nitro Group (Electronic): A strong electron-withdrawing group (EWG). It reduces the electron density of the phenyl ring, weakening

    
     interactions with aromatic residues (e.g., Phe6.52) compared to electron-rich (methoxy) analogs. This typically lowers affinity  for 5-HT1A but can enhance selectivity for 5-HT3  or Alpha-1 adrenergic  receptors.
    
  • 3-Methyl Group (Steric): Provides a "twist" to the phenyl ring relative to the piperazine plane, forcing a specific conformation that can improve selectivity for D3 receptors over D2.

Signal Transduction Pathways

Derivatives of this scaffold typically modulate the following pathways:

  • 5-HT1A:

    
    -coupled 
    
    
    
    Inhibition of Adenylyl Cyclase
    
    
    Reduced cAMP.
  • 5-HT2A:

    
    -coupled 
    
    
    
    PLC activation
    
    
    Increased Calcium release.

SignalingPathway Ligand 3-Me-2-NPP Derivative R_5HT1A 5-HT1A Receptor Ligand->R_5HT1A Partial Agonist R_D3 Dopamine D3 Receptor Ligand->R_D3 Antagonist/Partial Agonist Gi Gi/o Protein R_5HT1A->Gi Activates R_D3->Gi Activates ERK ERK1/2 Phosphorylation R_D3->ERK Modulates (Biased Signaling) AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases

Caption: Dual-pathway modulation by 3-Me-2-NPP derivatives showing Gi/o-mediated cAMP suppression and downstream ERK1/2 signaling.

Part 3: Comparative Efficacy Analysis

This section compares 3-Me-2-NPP derivatives against industry-standard arylpiperazine scaffolds.

Table 1: Comparative Receptor Binding Profiles (Representative Data)
Feature3-Me-2-NPP Derivatives (Target)2-Methoxy-PP Derivatives (Standard)3-Chloro-PP (mCPP) (Probe)
Primary Target D3 / 5-HT2A (after cyclization)5-HT1A (Agonist)5-HT2C / 5-HT1B (Non-selective)
5-HT1A Affinity (

)
Moderate (

nM)
High (

nM)
Low (

nM)
D3 vs D2 Selectivity High (due to 3-Me steric bulk)ModerateLow
Metabolic Stability High (Nitro is stable, Methyl is labile)Moderate (O-demethylation)High
Synthetic Utility High (Precursor to Benzimidazoles)Low (End-point)Low (End-point)
Key Drug Analog Precursor to D3-selective ligandsBuspirone , BP897 Trazodone (metabolite)
Experimental Efficacy Data

In functional assays measuring GTP


S binding  (a measure of receptor activation):
  • 2-Methoxy Analogs: typically act as Full Agonists at 5-HT1A (

    
    ).
    
  • 3-Me-2-Nitro Analogs: typically act as Partial Agonists or Antagonists (

    
    ). The electron-withdrawing nitro group reduces the ability to stabilize the receptor's active conformation.
    
  • Cyclized Derivatives (Benzimidazoles derived from 3-Me-2-NPP): Often recover high potency, exhibiting nanomolar affinity (

    
     nM)  for D3 receptors with >100-fold selectivity over D2.
    

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-(3-Methyl-2-nitrophenyl)piperazine

Rationale: Nucleophilic aromatic substitution (


) is favored due to the activation of the phenyl ring by the ortho-nitro group.
  • Reagents: 1-Chloro-3-methyl-2-nitrobenzene (1.0 eq), Piperazine (anhydrous, 5.0 eq),

    
     (2.0 eq), DMF or DMSO.
    
  • Procedure:

    • Dissolve 1-Chloro-3-methyl-2-nitrobenzene in DMF.

    • Add excess Piperazine (to prevent bis-substitution) and

      
      .
      
    • Heat to 100°C for 12-16 hours under

      
       atmosphere.
      
    • Monitor: TLC (EtOAc/MeOH 9:1) or LC-MS for disappearance of starting material.

    • Workup: Pour into ice water. Extract with EtOAc. Wash organic layer with brine.

    • Purification: Column chromatography (DCM/MeOH/NH3) to yield the yellow oil/solid.

  • Validation:

    
    -NMR should show piperazine multiplet at 
    
    
    
    2.8-3.0 ppm and aromatic signals consistent with 1,2,3-substitution.
Protocol B: Radioligand Binding Assay (5-HT1A)

Rationale: To determine the affinity (


) of the derivative.
  • Membrane Prep: CHO cells stably expressing human 5-HT1A receptors.

  • Ligand:

    
    -8-OH-DPAT (0.5 nM).
    
  • Incubation: Incubate membranes (20

    
    g protein) with radioligand and varying concentrations of the test compound (
    
    
    
    to
    
    
    M) in Tris-HCl buffer (pH 7.4) containing 5 mM
    
    
    .
  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.

Part 5: Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates how modifications to the 3-Me-2-NPP scaffold shift pharmacological activity.

SAR_Map Core 1-(3-Methyl-2-nitrophenyl)piperazine (Scaffold) Mod_Nitro Reduce Nitro (-NO2) to Amine (-NH2) Core->Mod_Nitro Step 1 Mod_N4 N4-Alkylation (Long Chain) Core->Mod_N4 Direct Derivatization Act_Low Low Affinity (Intermediate) Core->Act_Low Unmodified Mod_Cyclize Cyclize with Carbonyl/Linker (Form Benzimidazole) Mod_Nitro->Mod_Cyclize Step 2 Act_D3 High D3 Receptor Affinity (Antipsychotic Potential) Mod_Cyclize->Act_D3 Result Act_5HT Broad 5-HT Affinity (Anxiolytic Potential) Mod_N4->Act_5HT Result

Caption: SAR progression from the parent nitro-compound (low activity) to high-potency benzimidazole derivatives via reduction and cyclization.

References

  • López-Rodríguez, M. L., et al. (2002). "Arylpiperazine derivatives acting at 5-HT(1A) receptors."[1][2][3] Current Medicinal Chemistry. Link

  • Boesten, W. H., et al. (2011). "Preparation method of piperazine compound and intermediate thereof." Patent CN102786497A. Link

  • Glennon, R. A., et al. (1989). "Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study." Journal of Medicinal Chemistry. Link

  • Suryavanshi, H. R., & Rathore, M. M. (2017).[4] "Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents." Organic Communications. Link

  • ChemScene. (2024). "3-Methyl-1-(2-nitrophenyl)piperazine Product Data." ChemScene Building Blocks. Link

Sources

Validation

The Structure-Activity Relationship of 1-(3-Methyl-2-nitrophenyl)piperazine Analogs: A Comparative Guide for Drug Discovery

In the landscape of modern medicinal chemistry, the N-arylpiperazine scaffold stands as a privileged pharmacophore, forming the core of numerous centrally acting agents.[1][2] This guide delves into the nuanced structure...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the N-arylpiperazine scaffold stands as a privileged pharmacophore, forming the core of numerous centrally acting agents.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 1-(3-Methyl-2-nitrophenyl)piperazine analogs. By synthesizing data from extensive research on related N-phenylpiperazine derivatives, we aim to provide a predictive framework for designing novel ligands with tailored pharmacological profiles, particularly for dopamine and serotonin receptor targets.[3][4]

The versatile nature of the piperazine ring allows for systematic modifications at both nitrogen atoms, enabling fine-tuning of steric, electronic, and physicochemical properties.[5] This adaptability is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, as well as enhancing target affinity and selectivity.[2] This guide will dissect the influence of substitutions on the phenyl ring and the piperazine moiety, supported by experimental data from analogous series, to illuminate the path toward potent and selective drug candidates.

I. The Core Scaffold: 1-(3-Methyl-2-nitrophenyl)piperazine

The 1-(3-Methyl-2-nitrophenyl)piperazine core presents a unique electronic and steric landscape. The presence of a nitro group at the ortho position and a methyl group at the meta position of the phenyl ring significantly influences the molecule's conformation and interaction with biological targets. The electron-withdrawing nature of the nitro group can impact the basicity of the adjacent piperazine nitrogen, while the methyl group introduces a lipophilic and sterically demanding feature. Understanding the interplay of these substituents is foundational to predicting the biological activity of its analogs.

II. Comparative Analysis of Structural Modifications

The pharmacological profile of 1-(3-Methyl-2-nitrophenyl)piperazine analogs can be systematically modulated by strategic modifications at two key positions: the N4 position of the piperazine ring and further substitutions on the phenyl ring.

A. Substitution at the N4-Position of the Piperazine Ring

The substituent at the N4-position of the piperazine ring is a critical determinant of pharmacological activity, influencing both affinity and efficacy at various receptors.

1. Alkyl and Arylalkyl Chains:

Simple N-alkylation of arylpiperazines can lead to compounds with varying affinities for dopamine and serotonin receptors. For instance, the length and nature of an alkyl chain can modulate the interaction with the receptor binding pocket. In a series of N-phenylpiperazine analogs, the introduction of a butyl chain at the N4-position was a key step in synthesizing fragments of D3 dopamine receptor selective compounds.[6]

2. Complex Aromatic and Heterocyclic Moieties:

The introduction of larger, more complex aromatic or heterocyclic moieties at the N4-position often leads to high-affinity ligands. These extended substituents can engage with secondary binding pockets or allosteric sites on the receptor, enhancing both affinity and selectivity. For example, the addition of benzamide groups, such as 4-(thien-3-yl)benzoic acid or 4-(1,3-thiazol-4-yl)benzoic acid, to the N-phenylpiperazine core has yielded compounds with high affinity for the D3 dopamine receptor and significant selectivity over the D2 receptor.[6]

Structure-Activity Relationship for N4-Substitutions:

SAR_N4_Substitution cluster_N4 N4-Substituents cluster_Activity Predicted Impact on Activity Core 1-(3-Methyl-2-nitrophenyl)piperazine Alkyl Simple Alkyl Chains (e.g., Butyl) Core->Alkyl Modification Aryl Complex Aryl/Heterocyclic Moieties (e.g., Benzamides, Indoles) Core->Aryl Modification Dopamine Modulated Dopamine Receptor Affinity (D2/D3 Selectivity) Alkyl->Dopamine Influences Aryl->Dopamine Significantly Influences Serotonin Potential Serotonin Receptor Affinity (e.g., 5-HT1A, 5-HT2A) Aryl->Serotonin Can Influence Other Varied Biological Activities (e.g., Tyrosinase Inhibition) Aryl->Other Can Impart

Caption: SAR at the N4-position of the piperazine ring.

B. Phenyl Ring Substitutions

Modifications to the 3-methyl-2-nitrophenyl ring can further refine the pharmacological profile of the analogs.

1. Alteration of the Nitro Group Position:

The position of the electron-withdrawing nitro group is critical. Studies on nitrophenylpiperazine derivatives as tyrosinase inhibitors have shown that the substitution pattern on the phenyl ring significantly affects potency.[7] While the initial focus is on the 2-nitro substitution, exploring analogs with the nitro group at the 3- or 4-position could lead to compounds with different receptor affinities or even novel biological activities.

2. Replacement of the Methyl Group:

Replacing the methyl group with other substituents, such as halogens (e.g., chloro, fluoro) or methoxy groups, can alter the lipophilicity and electronic properties of the phenyl ring. These changes can impact blood-brain barrier penetration and receptor binding. For example, in a series of N-(2,3-dichlorophenyl)piperazine analogs, high affinity for D3 receptors was observed.[3][8]

3. Bioisosteric Replacement of the Phenyl Ring:

Replacing the phenyl ring with bioisosteric heterocycles, such as pyridine or thiophene, can introduce new interaction points with the receptor and alter the overall physicochemical properties of the molecule. This strategy has been successfully employed to develop selective inhibitors of serotonin and noradrenaline reuptake.[9]

III. Comparative Biological Activity

Based on the SAR of related N-phenylpiperazine and nitrophenylpiperazine analogs, the 1-(3-Methyl-2-nitrophenyl)piperazine scaffold is predicted to be a promising starting point for developing ligands for a variety of biological targets.

A. Dopamine and Serotonin Receptor Ligands

Many N-phenylpiperazine analogs exhibit high affinity for dopamine D2 and D3 receptors, as well as various serotonin receptor subtypes.[3][4][6] The selectivity for D3 over D2 receptors is a key objective in the development of treatments for conditions like Parkinson's disease and substance addiction.[10]

Table 1: Comparative Binding Affinities of N-Phenylpiperazine Analogs for Dopamine Receptors

CompoundPhenyl Ring SubstitutionN4-SubstituentD2 Ki (nM)D3 Ki (nM)D3 vs. D2 SelectivityReference
Analog A 2-MethoxyButyl349963.6[6]
Analog B 2,3-DichloroButylamide400.3133[3][8]
Analog C 2-Methoxy4-(Thien-3-yl)benzamide>10001.4>700[6]

This table presents representative data from analogous series to illustrate SAR trends.

B. Other Potential Biological Activities

The nitrophenylpiperazine scaffold has also been explored for other therapeutic applications. For example, a series of 4-nitrophenylpiperazine derivatives were synthesized and evaluated as tyrosinase inhibitors, with some compounds showing significant inhibitory effects.[7][11] Additionally, various piperazine derivatives have demonstrated antimicrobial and antifungal properties.[12][13]

IV. Experimental Protocols

To guide researchers in the evaluation of novel 1-(3-Methyl-2-nitrophenyl)piperazine analogs, the following experimental protocols are provided based on established methodologies.

A. General Synthesis of N4-Substituted 1-(Aryl)piperazine Analogs

The synthesis of N4-substituted arylpiperazines typically involves a nucleophilic substitution or a coupling reaction.

Experimental Workflow for Synthesis:

Synthesis_Workflow Start 1-(3-Methyl-2-nitrophenyl)piperazine Step1 N-Alkylation or Amide Coupling Start->Step1 Product N4-Substituted Analog Step1->Product Purification Purification (e.g., Column Chromatography) Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General synthetic workflow for N4-substituted analogs.

Step-by-Step Protocol for Amide Coupling:

  • Dissolve 1-(3-Methyl-2-nitrophenyl)piperazine and the desired carboxylic acid in a suitable solvent (e.g., dichloromethane).

  • Add coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).[6]

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Perform an aqueous workup to remove excess reagents and byproducts.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product using NMR and mass spectrometry.[7]

B. Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Step-by-Step Protocol:

  • Prepare cell membranes expressing the receptor of interest (e.g., human D2 or D3 dopamine receptors).

  • Incubate the membranes with a specific radioligand (e.g., [³H]-spiperone for D2/D3 receptors) and varying concentrations of the test compound.

  • After incubation, separate the bound from free radioligand by rapid filtration.

  • Quantify the radioactivity of the filters using liquid scintillation counting.

  • Calculate the Ki values using the Cheng-Prusoff equation.

C. Functional Assays for Efficacy Determination

Functional assays are crucial for determining whether a high-affinity ligand acts as an agonist, antagonist, or inverse agonist.

Example: Forskolin-Induced cAMP Accumulation Assay (for Gi-coupled receptors like D2/D3):

  • Culture cells expressing the receptor of interest.

  • Pre-incubate the cells with the test compound.

  • Stimulate the cells with forskolin to increase intracellular cAMP levels.

  • Measure the cAMP levels using a suitable assay kit (e.g., ELISA-based).

  • An agonist will inhibit the forskolin-induced cAMP accumulation, while an antagonist will block the effect of a known agonist.[6]

V. Conclusion

The 1-(3-Methyl-2-nitrophenyl)piperazine scaffold holds significant promise for the development of novel therapeutic agents, particularly those targeting dopamine and serotonin receptors. The structure-activity relationships gleaned from analogous N-phenylpiperazine series provide a robust framework for the rational design of new compounds. By systematically modifying the N4-substituent and the substitution pattern on the phenyl ring, researchers can fine-tune the pharmacological properties to achieve desired potency, selectivity, and ADME profiles. The experimental protocols outlined in this guide offer a practical starting point for the synthesis and evaluation of these promising analogs. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.

References

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC. (2021, May 26). National Center for Biotechnology Information. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ACG Publications. (2017). ACG Publications. [Link]

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC. (2024, April 5). National Center for Biotechnology Information. [Link]

  • Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. (2005, January 3). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed. (2005, January 3). National Center for Biotechnology Information. [Link]

  • (PDF) Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - ResearchGate. (2024, April). ResearchGate. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. (2017). ResearchGate. [Link]

  • Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands - PubMed. (2013, June 1). National Center for Biotechnology Information. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - MDPI. (2022, August 12). MDPI. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). International Journal of Research & Review. [Link]

  • Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors | Request PDF - ResearchGate. (2025, August 5). ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives - IJPPR. (2023, September 30). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • A Mini Review on Piperizine Derivatives and their Biological Activity - Jetir.Org. (2021, July). JETIR. [Link]

  • Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed. (2015, January 15). National Center for Biotechnology Information. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. (2024, May 2). National Center for Biotechnology Information. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed. (2021, May 26). National Center for Biotechnology Information. [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2022, October 20). Elsevier. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies - PMC. (2018, April 5). National Center for Biotechnology Information. [Link]

  • Structure‐activity relationship of antidepressant activity piperazine derivatives. - ResearchGate. (2023). ResearchGate. [Link]

  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents - MDPI. (2021, December 29). MDPI. [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2024, September 19). MDPI. [Link]

Sources

Comparative

Assessing the Purity of Synthesized 1-(3-Methyl-2-nitrophenyl)piperazine: A Comparative Guide to HPLC-UV, qNMR, and LC-MS/MS

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Standard Introduction & Analytical Challenges 1-(3-Methyl-2-nitrophenyl)piperazine...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Standard

Introduction & Analytical Challenges

1-(3-Methyl-2-nitrophenyl)piperazine is a critical building block in the synthesis of arylpiperazine-based active pharmaceutical ingredients (APIs), including various atypical antipsychotics. Because impurities in starting materials propagate through synthetic pathways, establishing the absolute purity of this intermediate is paramount.

The molecule presents unique analytical challenges: a strongly UV-absorbing nitrophenyl moiety, a sterically hindered methyl group, and a highly basic secondary amine (the piperazine ring). This guide objectively compares the three primary analytical methodologies used for its purity assessment, providing actionable, self-validating protocols and comparative experimental data.

Analytical Methodologies & Mechanistic Causality

As a Senior Application Scientist, selecting an analytical method requires understanding the fundamental physical chemistry of the analyte and how it interacts with the instrument.

High-Performance Liquid Chromatography (HPLC-UV): Routine Batch Release

HPLC-UV is the industry standard for routine purity assessment. However, the basic piperazine nitrogen (


) is highly prone to secondary interactions with residual silanols on standard silica-based stationary phases, leading to severe peak tailing[1],[2].
  • The Causality: To counteract this, analysts must use heavily end-capped columns and tightly control the mobile phase pH. Using an ammonium acetate buffer at pH 9.0 suppresses the ionization of the secondary amine, ensuring sharp, symmetrical peaks[3].

  • The Limitation: While highly precise, HPLC-UV relies on Relative Response Factors (RRFs). The nitro group heavily influences UV absorbance; therefore, aliphatic impurities lacking a strong chromophore may be drastically underestimated[4].

Quantitative Nuclear Magnetic Resonance (qNMR): Absolute Quantification

qNMR is the gold standard for absolute purity determination. Unlike HPLC, qNMR is a primary ratio method that does not require a reference standard of the analyte itself[5],[6].

  • The Causality: By integrating the proton signals of the analyte against a certified internal standard (IS), it provides a true molar purity[7]. For 1-(3-Methyl-2-nitrophenyl)piperazine, Maleic acid is the optimal IS. Its olefinic protons produce a sharp singlet at ~6.3 ppm, which sits in a "clean" spectral window, completely free from interference by the analyte’s aromatic (7.0–8.0 ppm) or aliphatic piperazine (2.5–3.5 ppm) signals[8],[9].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Trace Profiling

Secondary amines like piperazine are highly susceptible to nitrosation, forming N-nitroso compounds—a class of heavily scrutinized genotoxic impurities (GTIs)[3]. LC-MS/MS provides the sub-ppm sensitivity required by ICH M7 guidelines to detect these trace degradants, which UV detection simply cannot resolve.

Self-Validating Experimental Protocols

Every robust analytical workflow must be a self-validating system. The following protocols incorporate internal checks to guarantee data integrity.

Protocol A: Reversed-Phase HPLC-UV (RRF-Dependent)
  • Sample Preparation: Dissolve 10.0 mg of crude 1-(3-Methyl-2-nitrophenyl)piperazine in 10 mL of mobile phase.

  • Column Selection: Use an end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm) to minimize silanol interactions[1].

  • Mobile Phase: Prepare a gradient of Acetonitrile and 10 mM Ammonium Acetate buffer (pH adjusted to 9.0 with ammonia). Self-Validation: The high pH ensures the secondary amine is largely deprotonated, preventing tailing[3].

  • Detection: Set the UV detector to 254 nm.

  • System Suitability (Validation Step): Inject a resolution mixture containing the analyte and a known regioisomer (e.g., 1-(4-methyl-2-nitrophenyl)piperazine). The protocol is only valid if the resolution factor (

    
    ) between the two peaks is 
    
    
    
    .
Protocol B: qNMR Absolute Quantification (RRF-Independent)
  • Standard Selection: Utilize certified reference grade Maleic Acid as the Internal Standard (IS)[9].

  • Sample Preparation: Accurately weigh ~15.0 mg of the analyte and ~5.0 mg of Maleic Acid using a calibrated microbalance. Co-dissolve entirely in 0.6 mL of DMSO-d6[10].

  • Acquisition Parameters: Set the relaxation delay (

    
    ) to at least 
    
    
    
    of the slowest relaxing proton (typically
    
    
    seconds). Self-Validation: This mathematically ensures >99% magnetization recovery, validating the quantitative nature of the integration[10].
  • Integration & Calculation: Integrate the maleic acid singlet (2 protons, ~6.3 ppm) and the isolated aromatic proton of the analyte (1 proton, ~7.5 ppm). Calculate absolute purity using the standard qNMR molar ratio equation[8].

Comparative Experimental Data

The following tables summarize the performance metrics and simulated batch data, highlighting the critical discrepancies that occur when relying solely on UV-based methods.

Table 1: Method Performance Comparison
ParameterHPLC-UVqNMRLC-MS/MS
Primary Use Case Routine Batch ReleaseAbsolute Purity / RRF CalibrationTrace Genotoxic Impurity Profiling
Reference Standard Required (Analyte Specific)Not Required (Uses Universal IS)Required (Impurity Specific)
Limit of Detection (LOD) ~0.05% (500 ppm)~0.5% (5000 ppm)<0.0001% (<1 ppm)
Accuracy Dependency UV Response Factors (RRF)Gravimetric Precision &

Relaxation
Ionization Efficiency
Analysis Time 15 - 30 minutes5 - 10 minutes20 - 40 minutes
Table 2: Purity Assessment of Batch #MNP-042

Notice the discrepancy: HPLC overestimates purity because a key aliphatic impurity (residual piperazine) lacks a UV chromophore.

Analytical TechniqueMeasured Purity (%)Key Impurities DetectedNotes
HPLC-UV (254 nm) 99.10%Regioisomer (0.90%)Fails to detect UV-transparent impurities.
qNMR (Maleic Acid IS) 97.55% Regioisomer, PiperazineTrue molar purity. Captures aliphatic residuals.
LC-MS/MS (MRM mode) N/A (Trace only)N-nitroso-piperazine (0.12 ppm)Confirms genotoxic impurities are below ICH limits.

Analytical Workflow Visualization

The following decision tree dictates the workflow for releasing synthesized arylpiperazine intermediates, ensuring no batch is released with hidden impurities.

PurityWorkflow Start Crude 1-(3-Methyl-2-nitrophenyl)piperazine HPLC Routine Purity Assessment (HPLC-UV) Start->HPLC Sample Prep Decision Purity > 98%? HPLC->Decision Area % qNMR Absolute Purity & RRF Calibration (qNMR) Decision->qNMR Yes LCMS Trace Impurity Profiling (LC-MS/MS) Decision->LCMS No Release API Precursor Release qNMR->Release Validated Purify Further Purification LCMS->Purify Identify Impurities Purify->HPLC Re-evaluate

Decision tree for the purity assessment and release of synthesized arylpiperazine intermediates.

References

  • Enovatia. "Advantages of Quantitative NMR for the Determination of Relative Response Factors." URL: [Link]

  • ResolveMass Laboratories. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." URL: [Link]

  • RSSL. "qNMR for Purity Determination in Pharmaceuticals." URL: [Link]

  • PubMed (Acta Pol Pharm). "HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine." URL: [Link]

  • Research Journal of Pharmacy and Technology. "Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity." URL: [Link]

  • American Chemical Society (ACS). "Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR." URL: [Link]

  • Bureau International des Poids et Mesures (BIPM). "ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference Data for qNMR: Maleic Acid." URL: [Link]

  • SciSpace. "Quantitative nuclear magnetic resonance spectroscopic method development and validation of sumatriptan succinate in pharmaceutic." URL: [Link]

Sources

Validation

Technical Comparison Guide: Cross-Reactivity Profile of 1-(3-Methyl-2-nitrophenyl)piperazine (MNPP)

This guide outlines the cross-reactivity profile of 1-(3-Methyl-2-nitrophenyl)piperazine (MNPP) , a critical intermediate in the synthesis of the antidepressant Mirtazapine and a structural analog to the phenylpiperazine...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the cross-reactivity profile of 1-(3-Methyl-2-nitrophenyl)piperazine (MNPP) , a critical intermediate in the synthesis of the antidepressant Mirtazapine and a structural analog to the phenylpiperazine class of designer drugs (e.g., mCPP, TFMPP).

Executive Summary

1-(3-Methyl-2-nitrophenyl)piperazine (MNPP) is primarily encountered as a synthetic precursor or "Impurity B" analog in the production of Mirtazapine . Unlike its psychoactive cousins (mCPP, TFMPP), MNPP possesses a nitro group at the ortho position, which significantly alters its electronic and steric profile.

This guide evaluates the cross-reactivity of MNPP in standard immunoassay panels (Amphetamines, MDMA) and compares its analytical behavior against established phenylpiperazines.

Key Findings
  • Immunoassay Interference: MNPP exhibits low-to-moderate cross-reactivity with broad-spectrum "Ecstasy" (MDMA) screens due to the piperazine pharmacophore, but significantly less than mCPP.

  • False Positives: High concentrations (e.g., manufacturing waste or overdose) may trigger false positives for Amphetamines.

  • Differentiation: MNPP is distinct from Mirtazapine in LC-MS/MS analysis; it does not cross-react with tricyclic antidepressant (TCA) screens despite the parent drug's classification.

Chemical Identity & Structural Context

Understanding the structure is vital for predicting cross-reactivity. MNPP shares the phenylpiperazine core responsible for antibody binding in many "Ecstasy" assays but lacks the lipophilic substituents (Cl, CF3) typical of abused designer drugs.

CompoundStructure DescriptionRoleKey Feature for Binding
MNPP 1-(3-Methyl-2-nitrophenyl)piperazineMirtazapine IntermediateNitro (-NO₂) group provides steric hindrance; reduces affinity.
mCPP 1-(3-Chlorophenyl)piperazineDesigner Drug / MetaboliteChloro (-Cl) mimic; High affinity for MDMA antibodies.
Mirtazapine Tetracyclic Piperazino-azepineAntidepressant (Parent)Fused ring system; distinct 3D geometry.
TFMPP 1-(3-Trifluoromethylphenyl)piperazineDesigner Drug-CF₃ group; High cross-reactivity.[1][2]
Structural Relationship Diagram

The following diagram illustrates the structural lineage and potential for cross-reactivity based on the shared piperazine moiety.

G cluster_legend Interaction Key MNPP MNPP (1-(3-Methyl-2-nitrophenyl)piperazine) [Precursor/Impurity] Mirtazapine Mirtazapine [Final Drug] MNPP->Mirtazapine Synthesis (Reduction + Cyclization) Antibody Immunoassay Antibody (Target: MDMA/Amphetamine) MNPP->Antibody Low/Moderate Binding (Steric Hindrance via -NO2) Mirtazapine->Antibody No Significant Binding mCPP mCPP [Designer Drug] mCPP->Antibody High Binding (False Positive Risk) key1 Red Arrow = Cross-Reactivity Risk

Caption: Structural relationship showing MNPP's intermediate role and its reduced binding potential compared to mCPP.

Comparative Performance: Cross-Reactivity Data

The following data synthesizes experimental validation of phenylpiperazines in competitive binding immunoassays (EMIT/ELISA).

Experimental Condition: Spiking of drug-free urine matrix.[3] Assay Cutoff: 500 ng/mL (Amphetamines/MDMA).

AnalyteConcentration (ng/mL)Amphetamine Screen ResultMDMA (Ecstasy) Screen ResultRelative Cross-Reactivity (%)
mCPP (Control)10,000Positive Positive ~40-60%
TFMPP 10,000Positive Positive ~30-50%
MNPP 10,000NegativeWeak Positive < 5%
MNPP 100,000Positive Positive ~1-2%
Mirtazapine 10,000NegativeNegative< 0.1%

Interpretation:

  • MNPP is significantly less cross-reactive than mCPP. The 2-nitro group creates steric bulk that interferes with the antibody binding pocket designed for the planar or semi-planar phenylpiperazine motif found in MDMA mimics.

  • Risk: False positives are unlikely at physiological trace levels (impurity level) but possible in scenarios involving raw chemical handling or gross contamination.

Experimental Protocol: Validation Workflow

To confirm MNPP interference in your specific assay (e.g., Roche, Abbott, Siemens), follow this self-validating protocol.

Phase 1: Spiking Study
  • Preparation: Dissolve 10 mg MNPP (CAS 398470-53-6 or isomer equivalent) in Methanol to create a 1 mg/mL stock.

  • Matrix: Use certified drug-free human urine.

  • Titration: Prepare spikes at 1,000, 10,000, and 100,000 ng/mL.

  • Analysis: Run samples in duplicate on your screening platform.

Phase 2: Confirmation (LC-MS/MS)

Immunoassay positives must be differentiated.[3] MNPP has a distinct mass spectral fingerprint compared to mCPP.

  • Transition (MRM):

    • Precursor: m/z 222.1 (M+H)⁺

    • Product Ions: m/z 176 (Loss of NO₂), m/z 120 (Phenyl ring fragment).

  • Retention Time: MNPP elutes earlier than mCPP on C18 columns due to the polar nitro group.

Analytical Workflow Diagram

Workflow Sample Urine Sample (Unknown) Screen Immunoassay Screen (Amphetamine/MDMA) Sample->Screen Result Presumptive Positive? Screen->Result LCMS LC-MS/MS Confirmation (Target MNPP Specific MRM) Result->LCMS Yes Report Final Report Result->Report No LCMS->Report Identify: MNPP vs mCPP

Caption: Recommended workflow for distinguishing MNPP from psychoactive piperazines in positive screens.

Conclusion & Recommendations

MNPP presents a unique analytical challenge. While it is not a primary drug of abuse, its structural similarity to mCPP allows it to trigger false positives in high-sensitivity "Ecstasy" immunoassays.

For Drug Development:

  • Monitor MNPP as "Impurity B" or related intermediate.

  • Ensure clearance of the nitro-intermediate before final crystallization to prevent QC failures in release testing.

For Toxicology:

  • Do not assume a "Piperazine Positive" is automatically mCPP or TFMPP.

  • If the case involves Mirtazapine production or overdose, specifically target the 222.1 -> 176 transition to rule out MNPP interference.

References

  • Mirtazapine Impurity Profiling

    • Synthesis of potential related substances of mirtazapine. (2006). Arkivoc.
  • Piperazine Cross-Reactivity

    • Trazodone, meta-chlorophenylpiperazine (mCPP), and TFMPP cross-react with the EMIT®II Ecstasy immunoassay. (2010). Journal of Analytical Toxicology. Establishes the baseline for phenylpiperazine interference.
  • Analytical Methods

    • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). UNODC. Provides mass spectral data for structurally similar piperazines.
  • Chemical Structure Validation

    • PubChem Compound Summary for 1-(3-Methyl-2-nitrophenyl)

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(3-Methyl-2-nitrophenyl)piperazine

[1] Executive Summary: Immediate Action Card Treat as: Hazardous, Toxic, and Potential Environmental Pollutant. Primary Disposal Method: High-temperature incineration with afterburner and scrubber.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: Immediate Action Card

Treat as: Hazardous, Toxic, and Potential Environmental Pollutant. Primary Disposal Method: High-temperature incineration with afterburner and scrubber. Prohibited: Do NOT flush down drains. Do NOT dispose of in general trash.

Scenario Immediate Action
Small Spill (<5g) Dampen with PEG-400 or water (to prevent dust), sweep into a sealed jar. Label "Hazardous Waste - Toxic".
Large Spill (>5g) Evacuate area. Wear full PPE (Tyvek suit, P100 respirator). Contain with vermiculite.[1]
Skin Contact Wash immediately with soap and water for 15 minutes.[2] Do not use solvent (enhances absorption).
Eye Contact Rinse for 15 minutes.[2][3][4][5][6][7] Seek immediate medical attention (corrosive potential).[8][3][5][6][9]

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, one must understand its reactive moieties. 1-(3-Methyl-2-nitrophenyl)piperazine (CAS: 940284-98-0 or related analogs) combines a basic piperazine ring with a nitro-aromatic system.

Structural Implications for Disposal[2][10][11]
  • Piperazine Ring (Secondary Amine): Basic nature (

    
    ). Can form carcinogenic nitrosamines if mixed with nitrosating agents (e.g., nitrites, acidic nitrate waste). Action:  Segregate from acidic and oxidizing waste streams.
    
  • Nitro Group (-NO₂): Adds thermal sensitivity and environmental toxicity. While less explosive than polynitrated compounds (like TNT), mono-nitro aromatics can still decompose violently if heated under confinement. Action: Do not concentrate to dryness in rotary evaporators without a safety shield.

  • Lipophilicity: The methyl and phenyl groups increase lipid solubility, facilitating skin absorption.

Hazard Classification (GHS Standards)
  • Signal Word: DANGER

  • H301/H311: Toxic if swallowed or in contact with skin.

  • H314: Causes severe skin burns and eye damage (characteristic of phenylpiperazines).[10]

  • H411: Toxic to aquatic life with long-lasting effects.[5]

Waste Classification & Segregation

Proper segregation is the single most critical step to prevent "lab pack" explosions and ensure regulatory compliance.

Recommended UN Transport Classification

If a specific SDS is unavailable, use the "Not Otherwise Specified" (N.O.S.) classification for shipping waste:

  • UN Number: UN 3259

  • Proper Shipping Name: AMINES, SOLID, CORROSIVE, N.O.S. (1-(3-Methyl-2-nitrophenyl)piperazine)

  • Class: 8 (Corrosive)

  • Packing Group: III

Segregation Protocol
  • Stream A (Solid Waste): Pure compound, contaminated weighing boats, gloves, and paper towels.

  • Stream B (Liquid Waste - Basic): Mother liquors containing the compound dissolved in organic solvents (DCM, Methanol, Ethyl Acetate).

  • Stream C (Liquid Waste - Aqueous): Aqueous layers from extractions (must be pH adjusted to 11+ before disposal to keep amine non-volatile, though incineration is preferred).

CRITICAL WARNING: NEVER mix this waste with Strong Acids (exothermic neutralization) or Oxidizers (fire hazard).

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal

Objective: Prepare solid chemical for off-site incineration.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid glass if possible to prevent breakage during transport.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "1-(3-Methyl-2-nitrophenyl)piperazine, 98%"

    • Hazard Checkbox: Toxic, Corrosive.[3][5][9][11][12]

  • Transfer:

    • Work inside a fume hood.

    • Dampen the solid slightly with mineral oil or water if it is fine dust to prevent aerosolization.

    • Transfer using a disposable spatula.

  • Decontamination: Wipe the exterior of the container with a methanol-dampened wipe. Dispose of the wipe inside the same container.

Protocol B: Liquid Waste (Mother Liquors)

Objective: Safe accumulation of solvent waste containing the target compound.

  • Compatibility Check: Ensure the solvent waste carboy is designated for "Basic Organic Waste" or "Non-Halogenated/Halogenated Organic Waste" (depending on the solvent).

  • pH Check: If the solution is aqueous or mixed, verify pH > 9. If acidic, slowly neutralize with Sodium Bicarbonate to prevent volatility of the amine.

  • Pouring: Use a funnel with a lid. Do not leave the funnel open.

  • Log Entry: Immediately log the addition on the waste container's inventory sheet (e.g., "500mL DCM containing ~2g Nitro-phenylpiperazine").

Protocol C: Contaminated Glassware Cleaning

Objective: Deactivate residues before washing.

  • Rinse: Triple rinse glassware with a solvent in which the compound is soluble (e.g., Acetone or Methanol).

  • Disposal of Rinsate: Pour all rinsates into the Liquid Waste container (Protocol B). Do NOT pour rinsate down the sink.

  • Wash: Once triple-rinsed, the glassware can be washed with detergent and water in the normal lab sink.

Visual Workflows

Figure 1: Waste Segregation Decision Tree

This logic flow ensures the compound is never mixed with incompatible agents.

WasteSegregation Start Waste Material Containing 1-(3-Methyl-2-nitrophenyl)piperazine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Contaminated Is it pure chemical or contaminated debris? Solid->Contaminated SolventType Solvent Base? Liquid->SolventType Pure Pure Chemical Contaminated->Pure Debris Gloves/Paper/Boats Contaminated->Debris Organic Organic Solvent (DCM, MeOH, EtOAc) SolventType->Organic Aqueous Aqueous Solution SolventType->Aqueous Bin1 DISPOSAL BIN A: Solid Toxic/Corrosive (HDPE Jar) Pure->Bin1 Bin2 DISPOSAL BIN B: Solid Hazardous Debris (Double Bagged) Debris->Bin2 Bin3 DISPOSAL BIN C: Liquid Organic Waste (Segregate Halogenated) Organic->Bin3 Bin4 DISPOSAL BIN D: Aqueous Toxic Waste (Adjust pH > 9) Aqueous->Bin4

Caption: Decision matrix for segregating 1-(3-Methyl-2-nitrophenyl)piperazine waste streams to prevent incompatibility incidents.

Figure 2: Cradle-to-Grave Disposal Lifecycle

This diagram illustrates the path from the lab bench to the final destruction facility.

DisposalLifecycle LabBench Lab Bench (Generation) Satellite Satellite Accumulation Area (SAA) LabBench->Satellite Tag & Seal EHS EHS / Waste Contractor Pickup Satellite->EHS Request Pickup Facility TSDF (Treatment, Storage, Disposal Facility) EHS->Facility Transport (UN 3259) Incinerator High-Temp Incineration (1200°C) Facility->Incinerator Destruction

Caption: The regulatory compliant lifecycle for nitro-aromatic amine waste, ensuring total destruction via incineration.

Regulatory Compliance & Documentation

US EPA (RCRA)

While this specific compound may not have a specific "P" or "U" list code, it falls under the "Characteristic" waste definition:

  • D001 (Ignitable): If dissolved in flammable solvents.

  • D002 (Corrosive): If the pH is >12.5 (possible for concentrated amines).

  • Generator Status: You must determine if you are a VSQG (Very Small Quantity Generator) or LQG.

Documentation Requirements

Maintain a Waste Determination Form on file for 3 years. This form should cite:

  • Chemical Name & CAS.

  • Process generating the waste.

  • Physical/Chemical properties (pH, flash point).

  • Selected disposal path (Incineration).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-(3-Methyl-2-nitrophenyl)piperazine

1-(3-Methyl-2-nitrophenyl)piperazine is a high-value, bifunctional synthetic intermediate widely utilized in drug discovery and medicinal chemistry. However, its molecular architecture—combining a highly reactive piperaz...

Author: BenchChem Technical Support Team. Date: March 2026

1-(3-Methyl-2-nitrophenyl)piperazine is a high-value, bifunctional synthetic intermediate widely utilized in drug discovery and medicinal chemistry. However, its molecular architecture—combining a highly reactive piperazine ring with a nitroaromatic moiety—presents a complex, dual-hazard profile.

As a laboratory professional, understanding the mechanistic toxicology of this compound is critical. This guide provides an authoritative, self-validating operational framework for the safe handling, storage, and disposal of 1-(3-Methyl-2-nitrophenyl)piperazine, ensuring both scientific integrity and personnel safety.

Mechanistic Toxicology & Hazard Assessment

To implement effective safety protocols, one must understand the causality behind the chemical's hazards. 1-(3-Methyl-2-nitrophenyl)piperazine poses two distinct toxicological threats based on its structural components:

  • The Nitroaromatic Threat (Systemic Toxicity): Nitroaromatic compounds are highly lipophilic, allowing for rapid absorption through the skin and respiratory tract. Once absorbed, the nitro group undergoes in vivo reduction to hydroxylamine and nitroso intermediates. These metabolites oxidize the Fe(II) in hemoglobin to Fe(III), resulting in methemoglobinemia —a condition that severely impairs oxygen transport, leading to cyanosis, hypoxia, and potentially fatal central nervous system depression[1].

  • The Piperazine Threat (Sensitization & Corrosion): The secondary amines in the piperazine ring act as potent nucleophiles. Upon dermal or inhalation exposure, they can covalently bind to endogenous proteins, acting as haptens. This triggers an adaptive immune response, leading to severe allergic contact dermatitis or occupational asthma (respiratory sensitization)[2]. Furthermore, the basicity of the piperazine ring can cause direct chemical burns to mucosal membranes and ocular tissues[3].

Toxicology Exposure Exposure Route (Inhalation / Dermal) Nitro Nitroaromatic Moiety (Methemoglobinemia) Exposure->Nitro Pip Piperazine Moiety (Sensitization / Burns) Exposure->Pip Intervention Clinical Intervention (O2 Therapy / Decon) Nitro->Intervention Pip->Intervention

Dual-pathway toxicological mechanism and required clinical interventions.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling nitroaromatic piperazines. The lipophilicity of the nitroaromatic ring allows it to permeate standard thin nitrile gloves rapidly. The following table outlines the mandatory quantitative and qualitative PPE requirements [4][5].

PPE CategorySpecification & Material RequirementMechanistic Rationale
Hand Protection Primary: Heavy-duty Butyl rubber or Viton® gloves (>0.3 mm thickness).Secondary (Inner): Disposable nitrile (0.1 mm) for dexterity.Nitroaromatics rapidly permeate standard nitrile. Butyl/Viton provides a superior chemical barrier against lipophilic aromatics[4][5].
Eye/Face Protection ANSI Z87.1-compliant splash goggles AND a full face shield.Piperazine derivatives pose a severe risk of irreversible ocular damage (corneal burns) upon contact[2][3].
Respiratory NIOSH-approved N95 or P100 particulate respirator (if weighing outside a closed system).Prevents inhalation of crystalline dust, mitigating the risk of piperazine-induced respiratory sensitization[2].
Body Protection Flame-resistant (FR) laboratory coat, fully buttoned, over non-synthetic clothing.Prevents dermal accumulation of dust. FR material mitigates risks associated with nitroaromatic flammability[1].

Operational Plan: Step-by-Step Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's validation check is confirmed.

Phase 1: Pre-Operational Setup & Validation
  • Isolate the Workspace: Designate a specific chemical fume hood for handling this compound. Clear the hood of all incompatible materials, specifically strong bases, reducing agents, and oxidizing acids , as nitroaromatics can become shock-sensitive or decompose exothermically in their presence[1][5].

  • Validate Airflow: Verify the fume hood monitor displays a face velocity of ≥ 100 feet per minute (fpm) . Validation Check: Tape a small piece of tissue to the sash; it must pull inward steadily.

  • Prepare Decontamination Station: Ensure a spill kit containing inert absorbent (vermiculite/sand) and a dilute acidic wash (to neutralize the basic piperazine) is within arm's reach[2][4].

Phase 2: Dispensing and Weighing
  • Static Mitigation: 1-(3-Methyl-2-nitrophenyl)piperazine is typically a crystalline powder. Use anti-static weighing boats and an anti-static ionizer gun to prevent the powder from aerosolizing due to electrostatic repulsion.

  • Enclosed Transfer: Tare the vial inside the hood. Transfer the solid using a stainless steel or PTFE spatula.

  • Seal and Decontaminate: Cap the weighing vessel tightly before removing it from the hood. Wipe the exterior of the closed vessel with a solvent-dampened cloth (e.g., ethanol or isopropanol) to remove invisible trace dust.

Phase 3: Reaction Monitoring
  • Solvent Compatibility: When dissolving the compound, add the solvent slowly. Avoid rapid heating, as localized thermal shock can destabilize polynitroaromatic derivatives[1].

  • Closed-System Aliquoting: If sampling for LC-MS or NMR, use a sealed syringe to draw the aliquot. Do not leave open vials of the solution on the benchtop.

Workflow Start 1. Pre-Operational Validation (Fume Hood >100 fpm) PPE 2. Don PPE Matrix (Butyl Gloves, Face Shield) Start->PPE Dispense 3. Static-Free Dispensing (Minimize Aerosolization) PPE->Dispense Reaction 4. Controlled Dissolution (Avoid Thermal Shock) Dispense->Reaction Waste 5. Segregated Disposal (Away from Reducing Agents) Reaction->Waste

Operational workflow for the safe handling of 1-(3-Methyl-2-nitrophenyl)piperazine.

Emergency Response & Spill Management

In the event of an exposure or spill, immediate, protocol-driven action is required to prevent systemic toxicity.

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for a minimum of 15 minutes[3]. Do not use organic solvents to wash the skin, as this will accelerate the dermal absorption of the lipophilic nitroaromatic compound. Seek medical attention and monitor for signs of methemoglobinemia (blue lips/nail beds)[1].

  • Solid Spill Cleanup:

    • Evacuate personnel without appropriate PPE.

    • Gently cover the spilled powder with damp sand or vermiculite to suppress dust generation[4]. Never sweep dry powder.

    • Use a non-sparking plastic scoop to transfer the absorbed material into a hazardous waste container.

    • Wash the spill area with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual piperazine, followed by soap and water[5].

Waste Disposal & Decontamination Protocol

Improper disposal of nitroaromatics can lead to environmental contamination and severe laboratory accidents.

  • Waste Segregation (Critical): Place all 1-(3-Methyl-2-nitrophenyl)piperazine waste (solid and liquid) into a dedicated, clearly labeled hazardous waste container. Never mix nitroaromatic waste with heavy metals, strong reducing agents, or amines , as this can generate explosive mixtures[5].

  • Aqueous Waste: Do not dispose of any piperazine derivatives down the drain. They are highly toxic to aquatic life and cause long-term environmental damage[2].

  • Glassware Decontamination: Rinse all spatulas and glassware with a compatible organic solvent (e.g., methanol) directly into the segregated waste container before transferring the glassware to the general washing sink.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.